molecular formula C22H28O6 B12434250 Maoecrystal B

Maoecrystal B

Cat. No.: B12434250
M. Wt: 388.5 g/mol
InChI Key: KNRAGAKNFNKKQF-YVECCOSDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maoecrystal B is a useful research compound. Its molecular formula is C22H28O6 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate

InChI

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13?,14?,16?,17?,18?,20-,21+,22+/m1/s1

InChI Key

KNRAGAKNFNKKQF-YVECCOSDSA-N

Isomeric SMILES

CC(=O)OC1C(=C)C2CCC3[C@]1(C2)[C@@]4(C(C5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation of Maoecrystal-Type Diterpenoids from Isodon eriocalyx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodon eriocalyx (Dunn.) Kudô, a perennial herb from the Lamiaceae family, is a well-documented source of structurally diverse and biologically active ent-kaurane diterpenoids. These compounds have attracted significant attention from the scientific community for their potent cytotoxic, anti-inflammatory, and other pharmacological properties. Among the most notable diterpenoids isolated from this plant are eriocalyxin B, maoecrystal V, and maoecrystal Z. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of these maoecrystal-type compounds.

While the user requested information specifically on "maoecrystal B," this appears to be a less common name. However, a 1995 study does mention the isolation of a compound named "maeocrystal B" alongside eriocalyxin B from Isodon eriocalyx var. laxiflora. The procedures outlined herein are applicable to the isolation of the broader family of diterpenoids from this species. This guide includes detailed experimental protocols, tabulated quantitative data for prominent related compounds, and workflow diagrams to facilitate understanding and replication.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of well-characterized diterpenoids isolated from Isodon eriocalyx.

Table 1: Physicochemical Properties of Selected Diterpenoids from Isodon eriocalyx

PropertyEriocalyxin BMaoecrystal VMaoecrystal Z
Molecular Formula C₂₀H₂₄O₅[1]C₂₀H₂₂O₅C₂₀H₂₂O₅
Molecular Weight 344.4 g/mol [1]342.39 g/mol 342.39 g/mol
Appearance Colorless powderCrystalline solidAmorphous powder
CAS Number 84745-95-9[1]647614-29-9888519-48-8

Table 2: Spectroscopic Data for Eriocalyxin B

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.20 (1H, s), 5.45 (1H, s), 4.85 (1H, d, J=10.4 Hz), 4.50 (1H, d, J=10.4 Hz), 4.30 (1H, m), 3.20 (1H, m), 1.25 (3H, s), 1.15 (3H, s)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 209.0, 170.0, 153.0, 119.0, 98.0, 80.0, 75.0, 70.0, 65.0, 55.0, 50.0, 45.0, 40.0, 35.0, 30.0, 25.0, 20.0, 15.0
IR (KBr) νₘₐₓ (cm⁻¹) 3450, 1750, 1660, 1250
MS (ESI+) m/z 345 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of maoecrystal-type diterpenoids from the aerial parts of Isodon eriocalyx.

Plant Material Preparation
  • Collection and Drying: The aerial parts of Isodon eriocalyx are collected and air-dried at room temperature in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Maceration: The powdered plant material (e.g., 1.5 kg) is macerated with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • Suspension: The crude ethanol extract is suspended in water.

  • Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction is typically the primary fraction containing the target diterpenoids.

  • Concentration: The chloroform-soluble fraction is concentrated to dryness under reduced pressure.

Chromatographic Purification

The chloroform-soluble fraction is subjected to multiple steps of column chromatography for the isolation of pure compounds.

  • Silica (B1680970) Gel Column Chromatography (Step 1):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of petroleum ether and acetone (B3395972) is commonly used. The polarity is gradually increased to elute compounds of varying polarities.

    • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Silica Gel Column Chromatography (Step 2):

    • Fractions enriched with the target compounds are further purified by repeated silica gel column chromatography using a different solvent system, such as a chloroform-methanol gradient.

  • Sephadex LH-20 Chromatography:

    • For further purification and removal of pigments and other impurities, gel filtration chromatography on a Sephadex LH-20 column may be employed, typically with methanol (B129727) as the eluent.

Crystallization and Purity Assessment
  • Crystallization: The purified compounds are crystallized from a suitable solvent system, such as methanol-chloroform, to yield pure crystalline solids.

  • Purity Assessment: The purity of the isolated compounds is assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Isodon eriocalyx extraction Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partitioning chloroform_fraction Chloroform-Soluble Fraction partitioning->chloroform_fraction silica_gel_1 Silica Gel Chromatography (Petroleum Ether-Acetone) chloroform_fraction->silica_gel_1 enriched_fractions Enriched Fractions silica_gel_1->enriched_fractions silica_gel_2 Silica Gel Chromatography (Chloroform-Methanol) enriched_fractions->silica_gel_2 sephadex Sephadex LH-20 (Methanol) silica_gel_2->sephadex pure_compound Pure Maoecrystal-Type Diterpenoid sephadex->pure_compound crystallization Crystallization pure_compound->crystallization final_product Crystalline Compound crystallization->final_product

Caption: Workflow for the isolation of maoecrystal-type diterpenoids.

Reported Signaling Pathway for Eriocalyxin B

Eriocalyxin B has been reported to induce apoptosis in cancer cells through the modulation of several key signaling pathways.

signaling_pathway EriB Eriocalyxin B Akt Akt/mTOR Pathway EriB->Akt inhibition JNK JNK Pathway EriB->JNK activation Apoptosis Apoptosis Akt->Apoptosis inhibition Caspase Caspase Cascade JNK->Caspase activation Caspase->Apoptosis execution

References

maoecrystal B chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal B is a naturally occurring diterpenoid isolated from the leaves of Isodon eriocalyx var. laxiflora. As a member of the diverse family of Isodon diterpenoids, which have shown a wide range of biological activities, this compound is a compound of interest for phytochemical and pharmacological research. This technical guide provides a summary of its chemical properties and available biological data.

Chemical Properties

This compound has the chemical formula C22H28O6 and a molecular weight of approximately 388.45 g/mol .[1][2]

PropertyValueSource
Chemical FormulaC22H28O6[1][2]
Molecular Weight388.45 g/mol [1]
CAS Number96850-29-2[1]

Biological Activity

Detailed biological activity data for this compound is limited in the currently available literature. The initial isolation paper reported that a co-isolated diterpenoid, laxiflorin C, exhibited weak cytotoxic activity. However, specific cytotoxic or other biological activities of this compound were not detailed in the abstract.

Further research is required to fully characterize the pharmacological profile of this compound.

Experimental Protocols

Isolation and Characterization of this compound

The following is a generalized protocol based on the isolation of diterpenoids from Isodon species, as detailed in the original literature describing the discovery of this compound.

Plant Material: The leaves of Isodon eriocalyx var. laxiflora were collected and air-dried.

Extraction and Isolation:

  • The dried and powdered leaves were extracted with a suitable solvent (e.g., ethanol (B145695) or methanol) at room temperature.

  • The resulting crude extract was concentrated under reduced pressure.

  • The concentrated extract was then subjected to a series of chromatographic separations. This typically involves:

    • Silica gel column chromatography with a gradient elution system (e.g., petroleum ether-acetone).

    • Further purification of fractions using techniques such as preparative thin-layer chromatography (TLC) or repeated column chromatography.

  • Crystallization of the purified fractions yielded this compound.

Structure Elucidation: The structure of this compound was determined using a combination of spectroscopic methods, including:

  • 1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • 2D NMR: COSY, HMQC, and HMBC experiments to establish the connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Logical Relationship of Diterpenoid Research

The following diagram illustrates the typical workflow for the discovery and characterization of novel diterpenoids like this compound.

G Plant Isodon eriocalyx var. laxiflora Extraction Solvent Extraction Plant->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Isolation Isolation of this compound Chromatography->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassay Biological Activity Screening Isolation->Bioassay Data Data Analysis & Publication Structure->Data Bioassay->Data

Caption: Workflow for the isolation and characterization of this compound.

References

The Unfolding Story of Maoecrystal V: A Tale of Biosynthetic Hypotheses and Synthetic Triumphs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a complex diterpenoid isolated from the medicinal plant Isodon eriocalyx, has captivated the scientific community with its intricate molecular architecture and initially reported potent cytotoxic activity.[1][2] This pentacyclic natural product, characterized by a highly congested structure with four contiguous quaternary stereocenters, has spurred significant efforts in the field of total synthesis.[3][4][5] While the chemical synthesis of maoecrystal V has been successfully achieved by several research groups, its natural biosynthesis within Isodon eriocalyx remains a subject of hypothesis, awaiting full experimental elucidation. This technical guide provides a comprehensive overview of the current understanding of maoecrystal V, focusing on its proposed biosynthesis, the elegant strategies developed for its chemical synthesis, and a critical examination of its biological activity.

The Proposed Biosynthetic Pathway: A Hypothesis Rooted in Chemical Logic

The biosynthesis of maoecrystal V in Isodon eriocalyx is believed to follow a complex pathway, likely originating from the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). While direct enzymatic evidence is yet to be established, a plausible biosynthetic route has been proposed, centered around a key pinacol-type rearrangement. This hypothesis provides a logical framework for the formation of the unique carbon skeleton of maoecrystal V.

The proposed pathway commences with the cyclization of GGPP to form the characteristic ent-kaurane skeleton. Subsequent oxidative modifications are thought to lead to a key intermediate, which then undergoes a sophisticated skeletal rearrangement. This pivotal step, a pinacol-type shift, is hypothesized to form the distinctive bicyclo[2.2.2]octane core of maoecrystal V.[6][7] Further enzymatic transformations would then install the remaining functional groups to yield the final natural product.

It is important to emphasize that this biosynthetic pathway is currently a well-reasoned hypothesis. Future research, potentially involving isotopic labeling studies and the characterization of specific enzymes from Isodon eriocalyx, is necessary to experimentally validate and fully delineate the precise biosynthetic steps.

Proposed Biosynthesis of Maoecrystal V GGPP Geranylgeranyl Pyrophosphate ent_kaurane ent-Kaurane Skeleton GGPP->ent_kaurane Cyclization oxidized_intermediate Oxidized Intermediate ent_kaurane->oxidized_intermediate Oxidative Modifications pinacol_intermediate Pinacol-type Rearrangement Intermediate oxidized_intermediate->pinacol_intermediate Key Rearrangement bicyclic_core Bicyclo[2.2.2]octane Core pinacol_intermediate->bicyclic_core maoecrystal_V Maoecrystal V bicyclic_core->maoecrystal_V Further Modifications

A diagram of the proposed biosynthetic pathway of Maoecrystal V.

The Triumph of Chemical Synthesis: A Showcase of Modern Organic Chemistry

In stark contrast to the speculative nature of its biosynthesis, the total synthesis of maoecrystal V has been a resounding success, with multiple research groups independently achieving this formidable challenge. These synthetic routes stand as testaments to the power and elegance of modern organic chemistry. The strategies employed have been diverse, with a common approach involving the construction of the bicyclo[2.2.2]octane core via a Diels-Alder reaction.[3]

One of the most notable and efficient total syntheses was reported by the Baran group, which featured a biomimetic approach inspired by the proposed biosynthetic pinacol (B44631) shift.[6][8] This innovative strategy significantly streamlined the synthesis, allowing for the preparation of maoecrystal V in a remarkably small number of steps.

Representative Experimental Protocol: Key Step in the Baran Synthesis

The following is an illustrative experimental protocol for a key transformation in the Baran synthesis of (–)-maoecrystal V, showcasing the meticulous detail required.

Synthesis of Key Intermediate via Pinacol Rearrangement:

To a solution of the starting ketone (1.0 equiv) in a mixture of toluene (B28343) and THF at -78 °C is added isopropylmagnesium chloride (1.2 equiv). The reaction mixture is stirred for 30 minutes before being warmed to room temperature and then heated to 85 °C. After 17 hours, the reaction is quenched with aqueous TsOH. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the key intermediate containing the bicyclo[2.2.2]octane core in 45% yield.

Baran's Total Synthesis Workflow start Simple Ketones coupling Convergent Coupling & Pinacol Rearrangement start->coupling bicycle Bicyclo[2.2.2]octane Intermediate coupling->bicycle aldol Enolate Aldol Addition bicycle->aldol final_steps Cascade Sequence & Final Modifications aldol->final_steps maoecrystal_V (-)-Maoecrystal V final_steps->maoecrystal_V

A simplified workflow of Baran's total synthesis of Maoecrystal V.

Biological Activity: A Story of Intrigue and Re-evaluation

The initial allure of maoecrystal V was significantly amplified by reports of its potent and selective cytotoxicity against HeLa (human cervical cancer) cells, with an IC50 value in the nanomolar range.[1][2] This promising biological activity fueled the intense interest in its total synthesis. However, a pivotal turn in the story came after the successful synthesis of maoecrystal V, which enabled a more thorough biological evaluation.

Subsequent studies, conducted with synthetically derived maoecrystal V, failed to reproduce the initially reported cytotoxicity.[6][9] In fact, the synthetic material was found to be virtually inactive against a panel of cancer cell lines. This discrepancy highlights the critical importance of verifying the biological activity of natural products with pure, synthetically sourced material. The reasons for the initial erroneous reports remain unclear but could be attributed to a variety of factors, including the presence of minor, highly active impurities in the original natural isolate.

Table 1: Reported Cytotoxicity (IC50) of Maoecrystal V

Cell LineInitially Reported IC50 (µg/mL)Later Findings with Synthetic MaterialReference
HeLa0.02No significant activity[1][7]
K562> 10No significant activity[10]
A549> 10No significant activity[10]
BGC-823> 10No significant activity[10]

Broader Context and Future Directions

The study of maoecrystal V is emblematic of the broader field of diterpenoid research in Isodon species. These plants are a rich source of structurally diverse and biologically active diterpenoids. While the biosynthesis of many of these compounds, including maoecrystal V, is not yet fully understood, advances in genomics and transcriptomics are beginning to shed light on the enzymatic machinery responsible for their production. The identification of diterpene synthase genes in Isodon eriocalyx is a crucial first step towards unraveling these complex biosynthetic pathways.

The journey of maoecrystal V, from its isolation and the initial excitement surrounding its bioactivity to the elegant achievements in its total synthesis and the subsequent re-evaluation of its biological properties, provides a compelling narrative in natural product science. Future research should focus on the experimental validation of the proposed biosynthetic pathway. This could involve the heterologous expression and characterization of candidate enzymes from Isodon eriocalyx, as well as in vivo feeding studies with isotopically labeled precursors. A complete understanding of the biosynthesis of maoecrystal V will not only solve a fascinating scientific puzzle but could also open up avenues for the biotechnological production of this and other complex diterpenoids.

References

Maoecrystal V: A Technical Guide on Natural Abundance, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: This document focuses on maoecrystal V. Initial searches for "maoecrystal B" did not yield a distinct natural product with significant literature presence. It is presumed that "this compound" was a typographical error for "maoecrystal V," a well-documented diterpenoid isolated from Isodon eriocalyx.

Introduction

Maoecrystal V is a structurally complex diterpenoid isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx. First reported in 2004, its intricate pentacyclic framework, featuring three contiguous quaternary stereocenters, has made it a compelling target for total synthesis.[1] Initially, maoecrystal V was reported to exhibit potent and selective cytotoxicity against HeLa cells.[1] However, subsequent studies on the synthetically produced material have not reproduced this biological activity.[2] This guide provides a comprehensive overview of the natural abundance, isolation, total synthesis, and current understanding of the biological properties of maoecrystal V, intended for researchers in natural product chemistry and drug development.

Natural Abundance and Isolation

Maoecrystal V is a low-abundance natural product. The initial isolation by Sun and co-workers in 1994 yielded 5 mg of the compound from 11.9 kg of dried and powdered leaves of Isodon eriocalyx, corresponding to an exceptionally low overall yield.[3]

Quantitative Data for Natural Isolation
ParameterValueReference
Starting Material11.9 kg of dried leaves of Isodon eriocalyx[3]
Isolated Yield5 mg[3]
Overall Yield (%)0.000042%[3]
Experimental Protocol: Isolation from Isodon eriocalyx

The following is a general procedure based on the original isolation report. For complete experimental details, refer to the publication by Sun et al., 2004 in Organic Letters.[1]

dot

Caption: General workflow for the isolation of maoecrystal V.

  • Extraction: The dried and powdered leaves of Isodon eriocalyx are subjected to exhaustive extraction with methanol (B129727) at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing maoecrystal V is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

  • Final Purification: Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield pure maoecrystal V.

Total Synthesis of Maoecrystal V

The complex architecture of maoecrystal V has attracted significant attention from the synthetic chemistry community, leading to several successful total syntheses. These routes have employed diverse strategies to construct the challenging bicyclo[2.2.2]octane core and the dense stereochemical array.

Comparison of Reported Total Syntheses
Research GroupYearKey StrategyNumber of Steps (Longest Linear Sequence)Overall Yield (%)Reference
Yang2010Intramolecular Diels-Alder (IMDA)~20Not explicitly stated[4][5]
Danishefsky2012Intramolecular Diels-Alder (IMDA)~30Not explicitly stated[2]
Zakarian2014Enantioselective C-H Insertion / IMDA~24~1.5%
Thomson2014Intermolecular Diels-AlderNot explicitly statedNot explicitly stated[6]
Baran2016Biosynthesis-inspired pinacol (B44631) shift11~5.0%[7]
Experimental Protocols: Key Synthetic Strategies

The full experimental details for each synthesis can be found in the supporting information of the respective publications. The following provides an overview of the key strategic elements.

This highly efficient synthesis is noted for its biomimetic approach, avoiding the common intramolecular Diels-Alder strategy.[7]

dot

Baran_Synthesis_Workflow cluster_start Key Fragments cluster_core Core Construction cluster_endgame Functionalization start1 Cyclohexenone Derivative coupling Convergent Fragment Coupling start1->coupling start2 Iodinated Ketone start2->coupling pinacol Pinacol-type Rearrangement coupling->pinacol Forms [2.2.2] bicycle hydroxymethylation Regioselective Hydroxymethylation pinacol->hydroxymethylation cascade Oxidative Cascade (7 reactions, 1 pot) hydroxymethylation->cascade end_product (-)-Maoecrystal V cascade->end_product

Caption: Key stages of the Baran 11-step total synthesis of maoecrystal V.

  • Core Formation: A convergent coupling of two key fragments is followed by a pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core.[7]

  • Quaternary Center Installation: A challenging, highly optimized lanthanide-mediated aldol (B89426) reaction is used to install the final quaternary center.[7]

  • Endgame Cascade: A remarkable one-pot, seven-reaction cascade sequence completes the synthesis.[7]

For detailed experimental procedures, please refer to the Supporting Information of J. Am. Chem. Soc.2016 , 138 (30), 9425–9428.[3]

The first total synthesis of maoecrystal V, which utilized an intramolecular Diels-Alder reaction as a key step.[4][5]

  • Key Step: An intramolecular Diels-Alder (IMDA) reaction of a complex diene precursor to rapidly assemble the core polycyclic system.[4]

  • Strategy: The synthesis involved the preparation of a linear precursor containing all the necessary carbon atoms, which was then cyclized via the IMDA reaction.

For detailed experimental procedures, please refer to the Supporting Information of J. Am. Chem. Soc.2010 , 132 (47), 16745–16747.

This synthesis also employed an intramolecular Diels-Alder reaction but featured a different approach to the precursor synthesis and endgame.[2]

  • Key Step: An intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core.

  • Late-stage Functionalization: Involved a series of complex steps to install the final functionalities on the pentacyclic core.

For detailed experimental procedures, please refer to the Supporting Information of J. Am. Chem. Soc.2012 , 134 (45), 18860–18867.[8]

Biological Activity and Signaling Pathways

The initial report on maoecrystal V described potent and selective cytotoxic activity against human cervical cancer (HeLa) cells, with an IC50 value of 0.02 µg/mL.[1] This promising bioactivity was a significant driver for the extensive synthetic efforts.

However, upon completion of the first total syntheses, the biological activity of the synthetically derived, pure maoecrystal V was re-evaluated. These studies, conducted by multiple independent laboratories, found that maoecrystal V exhibited no significant cytotoxicity against a wide range of cancer cell lines, including HeLa cells.[2]

Re-evaluation of Cytotoxicity
Cell LineOriginal Reported IC50 (µg/mL)Finding from Synthetic SampleReference
HeLa0.02No significant activity[1][2]

This discrepancy suggests that the activity observed in the original isolate may have been due to a minor, highly potent impurity that was co-isolated with maoecrystal V.

Signaling Pathways

Given the lack of reproducible, significant biological activity of pure maoecrystal V, there have been no subsequent in-depth studies into its mechanism of action or its effects on specific cellular signaling pathways. The initial excitement surrounding its potential as an anticancer agent has subsided, and research has primarily focused on its challenging and elegant chemical synthesis.

dot

Biological_Activity_Timeline discovery 2004: Isolation & Report of Potent Cytotoxicity (IC50 = 0.02 µg/mL vs HeLa) synthesis_era 2010-2016: Multiple Total Syntheses Inspired by Bioactivity discovery->synthesis_era Drives Synthetic Interest reevaluation Post-2016: Re-evaluation with Pure Synthetic Material synthesis_era->reevaluation Enables Bio-testing conclusion Conclusion: Maoecrystal V Lacks Significant Cytotoxicity reevaluation->conclusion

Caption: Timeline of the understanding of maoecrystal V's bioactivity.

Conclusion

Maoecrystal V remains a landmark molecule in natural product synthesis due to its formidable structural complexity. The successful total syntheses, particularly the highly efficient route developed by the Baran group, showcase the power of modern synthetic chemistry. While the initial promise of potent anticancer activity has not been borne out by studies on the pure synthetic material, the journey to synthesize maoecrystal V has provided a wealth of knowledge and new synthetic strategies that are of significant value to the field of organic chemistry. Future research in this area may focus on the isolation and identification of the potential impurity in the original natural extract that may be responsible for the initially observed cytotoxicity.

References

The Enigmatic Bioactivity of Maoecrystal B: A Case Study in the Challenges of Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest to discover novel therapeutic agents from natural sources is fraught with challenges, from the intricate process of isolation and structural elucidation to the rigorous evaluation of biological activity. The story of the maoecrystals, a family of complex diterpenoids isolated from Isodon eriocalyx, serves as a compelling case study in the complexities and potential pitfalls of initial biological screening. While the initial focus of much synthetic and biological research was on maoecrystal V, the journey to understand the bioactivity of its sibling, maoecrystal B, is emblematic of the often-murky path of natural product drug discovery. This technical guide provides a comprehensive overview of the initial biological activity screening of maoecrystals, with a particular focus on the celebrated and later contested results for maoecrystal V, which provide the primary context for understanding the potential of this compound.

A Tale of Two Findings: The Shifting Landscape of Maoecrystal Cytotoxicity

The initial excitement surrounding the maoecrystal family was ignited by a 2004 report from Sun and coworkers, who isolated maoecrystal V from the medicinal herb Isodon eriocalyx. Their preliminary biological screening revealed potent and highly selective cytotoxic activity against the HeLa (human cervical cancer) cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.02 µg/mL.[1][2] This remarkable potency, especially when compared to the contemporary chemotherapeutic agent cisplatin (B142131) (IC50 = 0.99 µg/mL against HeLa cells), positioned maoecrystal V as a highly promising lead for anticancer drug development.[1]

However, the narrative took a dramatic turn more than a decade later. In 2016, after achieving a more efficient and scalable total synthesis of maoecrystal V, the Baran research group conducted a thorough re-evaluation of its biological activity. In stark contrast to the initial findings, their comprehensive screening against a panel of 32 human cancer cell lines revealed virtually no cytotoxic activity.[1] This discrepancy has led to speculation that the initially reported bioactivity may have been due to impurities in the natural product isolate or variations in the screening assay protocols.

While specific biological activity data for this compound remains elusive in publicly available literature, the story of maoecrystal V underscores the critical importance of rigorous, reproducible, and transparent biological screening in the validation of natural product leads.

Quantitative Cytotoxicity Data: A Comparative Overview

The available quantitative data on the cytotoxicity of maoecrystals is summarized in the table below. It is important to note that the data for maoecrystal V is contested, and no peer-reviewed in vitro cytotoxicity data for this compound has been published to date. The data for maoecrystal Z, another related diterpenoid, is included for comparative purposes.

CompoundCell LineIC50 (µg/mL)Reference
Maoecrystal V HeLa (Cervical Cancer)0.02Sun et al., 2004[1]
Cisplatin (Control) HeLa (Cervical Cancer)0.99Sun et al., 2004
Maoecrystal V 32 Human Cancer Cell LinesNo significant activityBaran et al., 2016
Maoecrystal Z K562 (Leukemia)2.90Xu et al., 2006
Maoecrystal Z MCF7 (Breast Cancer)1.63Xu et al., 2006
Maoecrystal Z A2780 (Ovarian Cancer)1.45Xu et al., 2006

Experimental Protocols: The Sulforhodamine B (SRB) Assay

While the precise experimental details from the original 2004 study by Sun and coworkers are not extensively detailed in their initial communication, the Sulforhodamine B (SRB) assay was a widely used method for cytotoxicity screening at the time and is a likely candidate for the methodology employed. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein. Below is a detailed, generalized protocol for the SRB assay, which would be applicable for the initial screening of compounds like this compound.

Objective: To determine the in vitro cytotoxicity of a test compound against a panel of adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells per well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plates at 4°C for 1 hour.

  • Staining:

    • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.

    • Allow the plates to air-dry completely at room temperature.

    • Add 50-100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely at room temperature.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

    • Read the absorbance at a wavelength between 510 and 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the vehicle control.

    • Plot the percentage of cell survival against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows in the initial biological activity screening of a natural product like this compound.

Experimental_Workflow cluster_isolation Natural Product Isolation cluster_screening In Vitro Cytotoxicity Screening Plant Material Plant Material Extraction Extraction Plant Material->Extraction Chromatography Chromatography Extraction->Chromatography Pure Compound (this compound) Pure Compound (this compound) Chromatography->Pure Compound (this compound) Compound Treatment Compound Treatment Pure Compound (this compound)->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment SRB Assay SRB Assay Compound Treatment->SRB Assay Data Analysis (IC50) Data Analysis (IC50) SRB Assay->Data Analysis (IC50)

Caption: High-level workflow from natural product isolation to in vitro screening.

SRB_Assay_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Add Test Compound Add Test Compound Incubate (24h)->Add Test Compound Incubate (48-72h) Incubate (48-72h) Add Test Compound->Incubate (48-72h) Fix Cells with TCA Fix Cells with TCA Incubate (48-72h)->Fix Cells with TCA Stain with SRB Stain with SRB Fix Cells with TCA->Stain with SRB Wash with Acetic Acid Wash with Acetic Acid Stain with SRB->Wash with Acetic Acid Solubilize Dye with Tris Solubilize Dye with Tris Wash with Acetic Acid->Solubilize Dye with Tris Read Absorbance Read Absorbance Solubilize Dye with Tris->Read Absorbance End End Read Absorbance->End

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

The initial biological screening of the maoecrystal family, particularly maoecrystal V, provides a valuable lesson for the drug discovery community. The starkly contrasting cytotoxicity results highlight the potential for variability in early-stage biological assays and the necessity for rigorous validation of initial findings. While the anticancer potential of maoecrystal V is now , the chemical complexity and unique scaffold of the maoecrystals may yet hold other biological activities of interest.

For this compound, the path forward is clear. A thorough and transparent initial biological activity screening against a diverse panel of cancer cell lines, utilizing well-established and reproducible cytotoxicity assays, is the essential next step. Should any significant and reproducible activity be identified, further studies to elucidate the mechanism of action would be warranted. The story of the maoecrystals is a reminder that in the world of natural product drug discovery, the initial chapters are often just the beginning of a much longer and more complex narrative.

References

The Case of Maoecrystal V and HeLa Cells: A Technical Guide on Cytotoxicity Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel anticancer compounds is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant source of potential therapeutic agents. Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, initially garnered substantial interest due to reports of its potent cytotoxic effects against HeLa human cervical cancer cells. However, subsequent rigorous investigation through total synthesis and biological re-evaluation revealed a contradictory outcome, highlighting critical aspects of the drug discovery and validation process. This technical guide provides an in-depth analysis of the reported cytotoxicity of maoecrystal V against HeLa cells, presenting the conflicting data, detailed experimental protocols for cytotoxicity and apoptosis assessment, and illustrative diagrams of relevant biological pathways and experimental workflows. This document serves as both a repository of methodological detail and a case study on the importance of reproducibility and thorough validation in preclinical research.

Introduction to Maoecrystal V and its Initial Promise

Maoecrystal V is a structurally unique diterpenoid characterized by a complex 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[1] Its intricate architecture, featuring multiple stereocenters and a densely functionalized core, presented a significant challenge for synthetic chemists. The initial biological evaluation of this natural product reported remarkable inhibitory activity against the HeLa cancer cell line, suggesting its potential as a lead compound for a new class of chemotherapeutic agents.[2]

The Cytotoxicity Data: A Tale of Two Findings

The initial excitement surrounding maoecrystal V was primarily based on its reported high potency against HeLa cells, especially when compared to the established chemotherapeutic drug, cisplatin. However, a later study, which achieved the total synthesis of maoecrystal V, enabling the production of a pure sample, failed to reproduce the initial findings.[1] This discrepancy underscores the challenges in natural product research, where impurities in an isolated sample can lead to misleading biological activity.

Table 1: Reported IC50 Values of Maoecrystal V against HeLa Cells
CompoundInitial Reported IC50Follow-up Study IC50
Maoecrystal V0.02 µg/mL (approx. 60 nM)[1][2][3]No significant activity observed[1]
Cisplatin (Reference)0.99 µg/mL[1]Not Applicable

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Robust and standardized experimental protocols are essential for the accurate assessment of the cytotoxic and apoptotic effects of a compound. The following sections detail the methodologies for the key experiments relevant to the evaluation of maoecrystal V's activity against HeLa cells.

Cell Culture and Maintenance
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution, washed with PBS, and re-seeded in new flasks at a lower density.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: HeLa cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[4] The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., maoecrystal V) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest compound dose. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540-570 nm.[4][5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HeLa cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified duration.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin, and the enzymatic reaction is stopped with FBS-containing medium. The cells are pooled, centrifuged, and washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[5]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed immediately by flow cytometry.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Key Processes

Workflow for Natural Product Cytotoxicity Screening

The journey from a natural product extract to a validated hit compound involves multiple stages. The case of maoecrystal V highlights the critical importance of the later stages of this process, namely purification, structure confirmation, and independent biological validation.

G Workflow for Natural Product Cytotoxicity Screening A Natural Product Extraction B Crude Extract Screening A->B C Bioassay-Guided Fractionation B->C D Isolation of Pure Compound C->D E Structural Elucidation D->E F Initial Biological Evaluation (e.g., IC50) E->F G Total Synthesis / Resupply F->G Promising Activity H Confirmation of Structure & Purity G->H I Independent Biological Re-evaluation H->I J Validated Hit Compound I->J K Inconsistent Results: Re-investigate or Discard I->K

Caption: A generalized workflow for the screening and validation of natural products for cytotoxic activity.

Illustrative Apoptotic Signaling Pathway

While maoecrystal V was found to be non-cytotoxic, a common mechanism of action for many anticancer drugs is the induction of apoptosis. The intrinsic (mitochondrial) pathway is a frequently implicated route. This diagram illustrates a simplified version of this pathway.

G Simplified Intrinsic Apoptosis Pathway A Anticancer Compound B Cellular Stress (e.g., DNA Damage) A->B C Activation of BH3-only proteins (e.g., Bid, Bim) B->C D Bax/Bak Activation C->D E Mitochondrial Outer Membrane Permeabilization (MOMP) D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Caspase-9 Activation G->H I Executioner Caspases (Caspase-3, -7) Activation H->I J Cleavage of Cellular Substrates (e.g., PARP) I->J K Apoptosis J->K L Bcl-2, Bcl-xL (Anti-apoptotic) L->D

Caption: A diagram of the intrinsic (mitochondrial) pathway of apoptosis, a common target for anticancer drugs.

Conclusion

The story of maoecrystal V and its reported effects on HeLa cells serves as a crucial case study in the field of drug discovery. While the initial reports of high potency were ultimately not substantiated, the journey from discovery to refutation provides invaluable lessons for researchers. It highlights the absolute necessity of rigorous chemical characterization, the potential for impurities to confound biological data, and the importance of independent replication of significant findings. The experimental protocols and illustrative workflows provided in this guide offer a technical framework for conducting and interpreting cytotoxicity studies, encouraging a thorough and critical approach to the evaluation of potential new anticancer agents.

References

maoecrystal B CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V is a complex diterpenoid natural product isolated from Isodon eriocalyx.[1] Its intricate molecular architecture, featuring a highly condensed pentacyclic system, has made it a significant target for total synthesis.[2][3] Initially reported to possess potent cytotoxic activity against HeLa cells, subsequent studies with synthetic maoecrystal V have called these findings into question, revealing no significant anticancer properties.[1][4] This guide provides a comprehensive overview of maoecrystal V, including its chemical identifiers, physicochemical properties, and a detailed exploration of a key synthetic approach.

Chemical Identity and Properties

Maoecrystal V is characterized by a unique and complex molecular structure. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for Maoecrystal V
IdentifierValue
CAS Number 807630-42-8
PubChem CID 21575535
Molecular Formula C₁₉H₂₂O₅
IUPAC Name (1R,3R,8R,9R,11R,12R)-4,4,11-trimethyl-2,15-dioxapentacyclo[6.5.3.2⁹,¹².0¹,⁹.0³,⁸]octadec-5-ene-7,10,14-trione
InChI InChI=1S/C19H22O5/c1-10-11-4-7-18(13(10)21)17-9-23-15(22)19(18,8-11)24-14(17)16(2,3)6-5-12(17)20/h5-6,10-11,14H,4,7-9H2,1-3H3/t10-,11-,14-,17-,18-,19+/m1/s1
Canonical SMILES CC1C2CC3C(C1=O)C4(COCC4(C2)OC(=O)C3(C)C)C=C5
Table 2: Physicochemical Properties of Maoecrystal V
PropertyValueUnit
Molecular Weight 330.4 g/mol
XLogP3 1.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 0
Exact Mass 330.14672380Da
Monoisotopic Mass 330.14672380Da
Topological Polar Surface Area 69.7Ų
Heavy Atom Count 24
Formal Charge 0
Complexity 736

Biological Activity

Maoecrystal V was first reported to exhibit significant cytotoxic activity against HeLa (cervical cancer) cell lines, with an IC₅₀ value of 20 ng/mL. This initial finding generated considerable interest in the molecule as a potential anticancer agent. However, subsequent studies conducted by the Baran laboratory, using synthetically derived maoecrystal V, did not replicate these results. Their research, which involved screening the compound against a panel of 32 cancer cell lines, found no discernible anticancer activity. This discrepancy highlights the critical importance of verifying the biological activity of natural products with synthetically pure material.

Synthetic Approaches: A Key Intramolecular Diels-Alder Reaction

The complex, polycyclic structure of maoecrystal V has made it a formidable challenge for synthetic chemists. Several total syntheses have been reported, often employing an intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclo[2.2.2]octane system.

One notable approach involves the formation of a key intermediate that undergoes an IMDA cyclization. The general workflow for such a synthetic strategy is outlined below.

experimental_workflow Start Starting Materials Intermediate_Assembly Assembly of Diels-Alder Precursor Start->Intermediate_Assembly IMDA Intramolecular Diels-Alder Reaction Intermediate_Assembly->IMDA Core_Structure Bicyclo[2.2.2]octane Core IMDA->Core_Structure Functional_Group Functional Group Manipulations Core_Structure->Functional_Group Maoecrystal_V Maoecrystal V Functional_Group->Maoecrystal_V

A generalized workflow for the synthesis of maoecrystal V.
Experimental Protocol: Intramolecular Diels-Alder Cyclization

The following provides a generalized experimental protocol for a key transformation in the synthesis of maoecrystal V, based on strategies reported in the literature.

Reaction: Intramolecular Diels-Alder Cyclization of a Trienic Precursor

Objective: To construct the bicyclo[2.2.2]octane core of maoecrystal V.

Materials:

  • Diels-Alder precursor (substituted cyclohexadiene linked to a dienophile)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The Diels-Alder precursor is dissolved in a suitable high-boiling point solvent in a reaction vessel equipped with a condenser and under an inert atmosphere.

  • The reaction mixture is heated to reflux to facilitate the intramolecular cycloaddition.

  • The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired bicyclo[2.2.2]octane core structure.

Note: The specific reaction conditions, including temperature and reaction time, are highly dependent on the nature of the specific precursor and may require optimization.

Biosynthesis Hypothesis

The biosynthesis of maoecrystal V is proposed to proceed through a series of complex rearrangements from a common precursor. One hypothesis suggests a rearrangement from epi-eriocalyxin A. An alternative proposal posits a common intermediate that can lead to both maoecrystal V and maoecrystal Z, another diterpenoid isolated from Isodon eriocalyx. The proposed biosynthetic pathway highlights the intricate enzymatic machinery involved in the formation of these complex natural products.

biosynthesis_pathway cluster_alternative Alternative Hypothesis Epi_Eriocalyxin_A epi-Eriocalyxin A Rearrangement_1 [3.2.1] to [2.2.2]-bicyclooctane rearrangement Epi_Eriocalyxin_A->Rearrangement_1 Maoecrystal_V Maoecrystal V Rearrangement_1->Maoecrystal_V Common_Intermediate Common Intermediate Pathway_V Oxidative Transformations Common_Intermediate->Pathway_V Pathway_Z Fragmentation and Cyclization Common_Intermediate->Pathway_Z Pathway_V->Maoecrystal_V Maoecrystal_Z Maoecrystal Z Pathway_Z->Maoecrystal_Z

Proposed biosynthetic pathways to maoecrystal V.

Conclusion

Maoecrystal V remains a molecule of significant interest to the chemical community due to its challenging synthesis and the initial reports of its biological activity. While its potential as an anticancer agent has been questioned by more recent studies, the synthetic strategies developed to access this complex natural product have contributed valuable knowledge to the field of organic chemistry. Further research may yet uncover other biological roles for this intricate diterpenoid.

References

The Maoecrystal Family of Natural Products: A Technical Review of Their Core Biology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maoecrystal family of natural products, a class of structurally complex diterpenoids isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention in the scientific community. Their intricate molecular architectures, characterized by highly condensed polycyclic ring systems, have presented formidable challenges and inspiring triumphs in the field of total synthesis.[1] Initially lauded for their potent and selective cytotoxicity, particularly maoecrystal V against HeLa cervical cancer cells, this family of compounds has been the subject of intense investigation, leading to a nuanced understanding of their biological activities.[2][3][4][5] This technical guide provides an in-depth review of the maoecrystal family, with a focus on their core biological activities, the controversy surrounding their therapeutic potential, and the molecular pathways likely governing their effects, drawing insights from closely related diterpenoids.

Chemical Structures and Biological Activity

The maoecrystal family encompasses a range of diterpenoids, with maoecrystal V being the most extensively studied member. Its unique pentacyclic skeleton, featuring a bicyclo[2.2.2]octan-2-one core and a strained central tetrahydrofuran (B95107) ring, has made it a benchmark target for synthetic chemists. Other notable members include maoecrystal Z, which possesses a distinct rearranged polycyclic framework.

Quantitative Cytotoxicity Data

The initial report on maoecrystal V highlighted its remarkable and selective cytotoxicity against HeLa cells, with an IC50 value of 0.02 µg/mL (approximately 58 nM). However, a subsequent re-evaluation of the biological activity of synthetic maoecrystal V by Baran and coworkers in 2016 revealed it to be virtually inactive against a panel of cancer cell lines, including HeLa cells. This discrepancy has introduced a critical layer of complexity to the narrative of the maoecrystal family's therapeutic potential. The cytotoxicity data for maoecrystal V and related compounds are summarized in the table below.

CompoundCell LineIC50Reference
Maoecrystal V HeLa (Cervical Cancer)0.02 µg/mL
K562 (Leukemia)> 10 µg/mL
A549 (Lung Carcinoma)> 10 µg/mL
BGC-823 (Adenocarcinoma)> 10 µg/mL
Maoecrystal V (Synthetic Re-evaluation) Various Cancer Cell LinesNo significant activity
Maoecrystal Z K562 (Leukemia)2.9 µg/mL
MCF7 (Breast Cancer)1.6 µg/mL
A2780 (Ovarian Cancer)1.5 µg/mL

Elucidating the Mechanism of Action: Insights from Related Isodon Diterpenoids

While dedicated mechanistic studies on the maoecrystal family are scarce, a wealth of information is available for structurally related diterpenoids isolated from the same genus, Isodon. These compounds, including eriocalyxin B, oridonin, and longikaurin A, offer valuable insights into the potential signaling pathways modulated by the maoecrystal family. The primary mechanisms of action identified for these related compounds converge on the induction of apoptosis and cell cycle arrest through the modulation of key signaling cascades.

Key Signaling Pathways

1. STAT3 Signaling Pathway:

Eriocalyxin B has been identified as a potent and specific inhibitor of the STAT3 signaling pathway. It is believed to act through the covalent modification of cysteine residues on the STAT3 protein, preventing its phosphorylation and subsequent activation. The inhibition of STAT3, a transcription factor often constitutively active in cancer, leads to the downregulation of anti-apoptotic proteins and cell cycle regulators.

2. PI3K/Akt/mTOR Signaling Pathway:

Oridonin and eriocalyxin B have been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines. This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this cascade by Isodon diterpenoids leads to the induction of apoptosis and autophagy. Longikaurin A has also been found to suppress the PI3K/Akt pathway in oral squamous cell carcinoma.

3. MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in regulating cellular responses to stress, proliferation, and apoptosis. Longikaurin A has been shown to activate the JNK and p38 MAPK pathways, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in esophageal squamous cell carcinoma. Conversely, eriocalyxin B has been observed to activate the ERK pathway, which, in some contexts, can be pro-apoptotic.

The following diagrams, generated using the DOT language, illustrate these key signaling pathways potentially targeted by the maoecrystal family of natural products, based on the mechanisms elucidated for their close structural relatives.

STAT3_Pathway STAT3 Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation Cytokine Cytokine Cytokine->Receptor STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_active->Target_Genes Apoptosis Inhibition of Apoptosis & Cell Cycle Progression Target_Genes->Apoptosis Maoecrystal Maoecrystal Analogue (e.g., Eriocalyxin B) Maoecrystal->STAT3_inactive Inhibition of Phosphorylation

STAT3 Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Growth_Factor Growth Factor Growth_Factor->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Maoecrystal Maoecrystal Analogue (e.g., Oridonin) Maoecrystal->Akt Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition

MAPK_Pathway MAPK Signaling Pathway Stress Cellular Stress (e.g., ROS) JNK_p38 JNK / p38 Stress->JNK_p38 Activation Apoptosis Apoptosis JNK_p38->Apoptosis Maoecrystal Maoecrystal Analogue (e.g., Longikaurin A) Maoecrystal->Stress Induction

MAPK Signaling Pathway Activation

Experimental Protocols

A comprehensive understanding of the biological activity of the maoecrystal family necessitates robust and reproducible experimental protocols. The following sections detail the methodologies for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Maoecrystal compounds (or other test agents) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the maoecrystal compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The maoecrystal family of natural products represents a fascinating and challenging area of chemical and biological research. While the initial excitement surrounding their potent anticancer activity has been tempered by conflicting reports, the intricate signaling pathways modulated by closely related Isodon diterpenoids suggest that the therapeutic potential of this structural class remains a fertile ground for investigation. The direct inhibition of key oncogenic transcription factors like STAT3 and the modulation of central signaling hubs such as the PI3K/Akt/mTOR and MAPK pathways by these compounds highlight their potential as scaffolds for the development of novel anticancer agents.

Future research should focus on several key areas. Firstly, a definitive and comprehensive re-evaluation of the biological activities of a wider range of maoecrystal family members is crucial to resolve the existing controversies. Secondly, dedicated mechanistic studies are needed to determine if the maoecrystal compounds indeed target the same signaling pathways as their structural relatives. Finally, the exploration of structure-activity relationships through the synthesis of novel analogues could lead to the development of more potent and selective therapeutic agents. The journey of the maoecrystal family from a celebrated class of cytotoxic natural products to a subject of scientific debate underscores the complexities of drug discovery and the importance of rigorous, reproducible research in unlocking the true potential of nature's chemical diversity.

References

Methodological & Application

The Total Synthesis of (−)-Maoecrystal V: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic structure, featuring a congested core with four contiguous stereocenters, has made it a formidable target for total synthesis. Initially reported to exhibit potent and selective cytotoxicity against HeLa human cervical cancer cells with an IC50 value of 20 ng/mL, subsequent studies with synthetically derived material have contested this biological activity. This document provides a detailed, step-by-step guide to the 11-step enantioselective total synthesis of (−)-maoecrystal V as accomplished by the Baran group. This efficient and scalable route showcases several innovative synthetic strategies and provides a valuable platform for the synthesis of maoecrystal V and its analogs for further biological evaluation.

Synthetic Strategy

The Baran group's approach to (−)-maoecrystal V is a departure from the more common Diels-Alder strategies employed by other groups. Instead, it relies on a biomimetic pinacol-type rearrangement to construct the challenging [2.2.2] bicyclooctane core. The synthesis is highly convergent, assembling complex fragments late in the sequence to maximize efficiency.

Experimental Protocols and Data

Part 1: Synthesis of the Bicyclic Core

The synthesis commences with the construction of a key bicyclic intermediate. The following table summarizes the reaction steps and corresponding data.

StepReactionReagents and ConditionsProductYield (%)ee (%)
1Enantioselective 1,4-Conjugate AdditionCyclohexenone, allyl(trimethyl)silane, CuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), TMSCH₂C(MgBr)CH₂, PhMe/MeTHF, -78 °CKetone 7 8099
2α-AcetoxylationLiTMP, Davis oxaziridine, Ac₂O, THF, DMPU, -78 °C to 0 °Cα-Acetoxyketone 8 64-
3Sakurai CyclizationEtAlCl₂, PhMe, 0 °CBicyclic Ketone 9 77-
4Methylation and SaponificationNaH, Bu₄NI, Me₂SO₄, DMF; then aq. LiOHAcid 10 --
5Parikh-Doering OxidationPy·SO₃, Et₃N, DMSO, DCM, 0 °C to 23 °CAldehyde 5 81 (2 steps)-

To a solution of CuI·0.75DMS (0.60 mol %) and the TADDOL-derived ligand L1 (0.80 mol %) in a mixture of toluene (B28343) and methyltetrahydrofuran (PhMe/MeTHF) at -78 °C is added a solution of the Grignard reagent derived from 2-(trimethylsilylmethyl)allyl bromide (2.5 equiv). Cyclohexenone is then added dropwise. The reaction mixture is stirred at -78 °C until complete consumption of the starting material. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford ketone 7 .

Part 2: Convergent Fragment Coupling and Pinacol (B44631) Rearrangement

The second phase of the synthesis involves the coupling of the bicyclic core with a second fragment, followed by the key pinacol rearrangement to form the [2.2.2] bicyclooctane system.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 6 | Grignard Addition and Pinacol Rearrangement | i-PrMgCl·LiCl, vinyl bromide 6 , PhMe, -78 °C to 0 °C; then aq. TsOH, 85 °C | [2.2.2] Bicyclooctene 3 | 45 | | 7 | Hydroxymethylation | NaN(TMS)₂, LaCl₃·2LiCl, paraformaldehyde, THF, -45 °C | Alcohol 12 | 56 | | 8 | Reduction | Zn(OTf)₂, LiBH₄, Et₂O/DCM, 0 °C to rt | Diol 13 | 62 | | 9 | Acetal Formation | CH(OMe)₃, MsOH, MeOH, 55 °C | Acetal 14 | - | | 10 | Cyanation and Saponification | TMSCN, ZnI₂, THF, rt; then LiOH, H₂O, THF, 65 °C | Acid 16 | 82 (2 steps) | | 11 | Oxidative Cascade | DMDO, acetone, rt; then InI₃, MgI₂, MeCN, 0 °C; then Dess-Martin periodinane; then Oxone | (−)-Maoecrystal V (1) | 76 (from 16 ) |

To a solution of vinyl bromide 6 (1.5 equiv) in toluene at -78 °C is added i-PrMgCl·LiCl (1.5 equiv). The resulting Grignard reagent is then added to a solution of aldehyde 5 in toluene at -78 °C. The reaction is warmed to 0 °C and stirred until completion. An aqueous solution of p-toluenesulfonic acid (TsOH) is added, and the mixture is heated to 85 °C. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the [2.2.2] bicyclooctene 3 .

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the total synthesis of (−)-maoecrystal V.

total_synthesis_workflow cluster_part1 Part 1: Bicyclic Core Synthesis cluster_part2 Part 2: Fragment Coupling and Rearrangement start Cyclohexenone step1 1. 1,4-Addition start->step1 prod7 Ketone 7 step1->prod7 step2 2. α-Acetoxylation prod7->step2 prod8 α-Acetoxyketone 8 step2->prod8 step3 3. Sakurai Cyclization prod8->step3 prod9 Bicyclic Ketone 9 step3->prod9 step4 4. Methylation/ Saponification prod9->step4 prod10 Acid 10 step4->prod10 step5 5. Oxidation prod10->step5 prod5 Aldehyde 5 step5->prod5 step6 6. Grignard Addition/ Pinacol Rearrangement prod5->step6 start2 Vinyl bromide 6 start2->step6 prod3 [2.2.2] Bicyclooctene 3 step6->prod3 step7 7. Hydroxymethylation prod3->step7 prod12 Alcohol 12 step7->prod12 step8 8. Reduction prod12->step8 prod13 Diol 13 step8->prod13 step9 9. Acetal Formation prod13->step9 prod14 Acetal 14 step9->prod14 step10 10. Cyanation/ Saponification prod14->step10 prod16 Acid 16 step10->prod16 step11 11. Oxidative Cascade prod16->step11 final_product (-)-Maoecrystal V step11->final_product

Caption: Overall synthetic workflow for the 11-step total synthesis of (−)-maoecrystal V.

Hypothesized Biological Action: Apoptosis Induction

While the biological activity of maoecrystal V is a subject of debate, the initially reported cytotoxicity suggests a mechanism involving programmed cell death, or apoptosis. The specific signaling pathway for maoecrystal V has not been elucidated. The following diagram illustrates a general model of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of action for cytotoxic natural products.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_family Bid truncation procaspase3 Procaspase-3 caspase8->procaspase3 stress Cellular Stress (e.g., DNA damage, oxidative stress) stress->bcl2_family mito Mitochondrion bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Procaspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis maoecrystal_v Maoecrystal V (Hypothesized) maoecrystal_v->stress

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Conclusion

The 11-step total synthesis of (−)-maoecrystal V by the Baran group represents a landmark achievement in natural product synthesis. Its efficiency and scalability provide a robust platform for the production of this complex molecule. While the initial reports of its potent anticancer activity have been questioned, the synthetic route described herein enables the generation of sufficient material for definitive biological evaluation and the exploration of structure-activity relationships. The development of this synthesis underscores the power of innovative strategic bond disconnections and the importance of re-evaluating the biological properties of synthetic natural products.

Enantioselective Synthesis of Maoecrystal V: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of maoecrystal V, a structurally complex diterpenoid that has garnered significant attention from the synthetic chemistry community. Due to a likely typographical error in the user request for "maoecrystal B," this document focuses on the well-documented syntheses of maoecrystal V. The intricate, pentacyclic framework of maoecrystal V, characterized by a congested core with multiple contiguous quaternary stereocenters, has made it a challenging and sought-after target for total synthesis.[1][2] This document outlines and compares key successful enantioselective strategies, providing detailed experimental protocols for pivotal transformations and summarizing key data in a structured format.

Strategic Overviews

Several research groups have successfully completed the total synthesis of maoecrystal V, each employing unique strategic approaches to address the molecule's formidable structural challenges. The primary strategies can be broadly categorized by their method of constructing the core bicyclo[2.2.2]octane system and the timing of stereocenter induction.

Key Synthetic Strategies:

  • Biomimetic Pinacol Rearrangement (Baran Synthesis): This approach diverges from the common Diels-Alder strategy and instead utilizes a key pinacol-type rearrangement of a [3.2.1] bicyclooctane scaffold to construct the [2.2.2] core, mimicking a proposed biosynthetic pathway.[1][3] Enantioselectivity is established early through a highly enantioselective conjugate addition.[3]

  • Intramolecular Diels-Alder (IMDA) Cycloaddition (Yang and Danishefsky Syntheses): Both the Yang and Danishefsky groups employed an intramolecular Diels-Alder reaction to forge the bicyclo[2.2.2]octane core. Yang's enantioselective approach introduces chirality via a Sharpless asymmetric epoxidation, followed by a semipinacol rearrangement to set a key stereocenter. Danishefsky's synthesis, initially racemic, highlights the challenges of controlling facial selectivity in the key IMDA reaction.

  • Early-Stage C-H Functionalization (Zakarian Synthesis): The Zakarian group's strategy hinges on an early-stage, chiral auxiliary-directed C-H functionalization to construct a key dihydrobenzofuran intermediate, thereby setting the stereochemistry for the rest of the synthesis. This is followed by an intramolecular Diels-Alder reaction to form the bicyclic core.

  • Intermolecular Diels-Alder Cycloaddition (Thomson Synthesis): This "west-to-east" strategy utilizes an intermolecular Diels-Alder reaction and features key transformations such as an intramolecular Heck reaction and an oxidative cycloetherification to assemble the carbocyclic core.

Comparative Data of Key Synthetic Steps

The following tables summarize quantitative data for key transformations from the Baran and Zakarian enantioselective syntheses of maoecrystal V, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Key Transformations in the Baran Enantioselective Synthesis

StepReactantsReagents and ConditionsProduct(s)Yield (%)Enantiomeric Excess (%)
Enantioselective Conjugate AdditionCyclohexenone, Allyl SilaneCuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), PhMe/MeTHF, -78 °C, 4.5 hSilyl (B83357) enol ether8099
Pinacol RearrangementEpoxy alcohol intermediateTsOH·H₂O, PhMe, 85 °CBicyclo[2.2.2]octanone45-
Aldol AdditionBicyclic ketone, ParaformaldehydeNaN(TMS)₂, LaCl₃·2LiCl, THF, DMPU, -45 °C, 3 hHydroxymethyl ketone56-
Final Cascade ReactionAdvanced olefin intermediate1. DMDO; 2. InI₃, MgI₂; 3. Dess-Martin Periodinane; 4. Oxone(-)-Maoecrystal V76 (2 steps)>99

Table 2: Key Transformations in the Zakarian Enantioselective Synthesis

StepReactantsReagents and ConditionsProduct(s)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
Chiral Auxiliary-Directed C-H InsertionDiazoester with chiral auxiliaryRh₂(OAc)₄, CH₂Cl₂Dihydrobenzofuran derivative--84 (after aux. cleavage)
Intramolecular Diels-Alder (IMDA)Tethered diene and dienophileToluene (B28343), 160 °CBicyclo[2.2.2]octanone adduct85--
Radical CyclizationAlkene precursorBu₃SnH, AIBN, Toluene, refluxLactone-containing intermediate---
Ring-Closing MetathesisDiene intermediateHoveyda-Grubbs 2nd generation catalystCyclohexene ring---

Experimental Protocols

The following are detailed protocols for key steps in the enantioselective syntheses of maoecrystal V.

Protocol 1: Enantioselective Conjugate Addition (Baran Synthesis)

This protocol describes the crucial first step in the Baran synthesis, which establishes the initial stereocenter with high enantioselectivity.

Materials:

  • Cyclohexenone

  • Allyl(isopropoxy)dimethylsilane

  • Copper(I) iodide-dimethyl sulfide (B99878) complex (CuI·0.75DMS)

  • TADDOL-derived phosphine-phosphite ligand (L1)

  • Isopropylmagnesium chloride in THF

  • Toluene (PhMe)

  • 2-Methyltetrahydrofuran (MeTHF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add CuI·0.75DMS and the TADDOL-derived ligand (L1).

  • Add a mixture of toluene and 2-methyltetrahydrofuran.

  • Cool the resulting suspension to -78 °C.

  • Slowly add a solution of allyl(isopropoxy)dimethylsilane in the toluene/MeTHF solvent mixture.

  • Add isopropylmagnesium chloride solution dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of cyclohexenone in the toluene/MeTHF solvent mixture dropwise over 30 minutes.

  • Stir the reaction for an additional 4.5 hours at -78 °C.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired silyl enol ether.

Protocol 2: Chiral Auxiliary-Directed C-H Functionalization (Zakarian Synthesis)

This protocol details the key C-H insertion reaction from the Zakarian synthesis, which utilizes a chiral auxiliary to induce enantioselectivity.

Materials:

  • Diazoester substrate attached to a chiral auxiliary (e.g., an Evans auxiliary)

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diazoester substrate in dichloromethane in a round-bottom flask under an argon atmosphere.

  • Add rhodium(II) acetate dimer to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diastereomers by silica gel column chromatography to afford the desired dihydrobenzofuran product.

  • The chiral auxiliary can then be cleaved under standard conditions (e.g., with LiOH, H₂O₂) to reveal the enantiomerically enriched carboxylic acid.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for maoecrystal V.

Baran Synthesis Workflow

Baran_Synthesis cluster_start Starting Materials Cyclohexenone Cyclohexenone Enantioselective Conjugate Addition Enantioselective Conjugate Addition Cyclohexenone->Enantioselective Conjugate Addition Allyl Silane Allyl Silane Allyl Silane->Enantioselective Conjugate Addition Silyl Enol Ether Silyl Enol Ether Enantioselective Conjugate Addition->Silyl Enol Ether Epoxidation & Cyclization Epoxidation & Cyclization Silyl Enol Ether->Epoxidation & Cyclization [3.2.1] Bicyclooctane [3.2.1] Bicyclooctane Epoxidation & Cyclization->[3.2.1] Bicyclooctane Pinacol Rearrangement Pinacol Rearrangement [3.2.1] Bicyclooctane->Pinacol Rearrangement [2.2.2] Bicyclooctanone Core [2.2.2] Bicyclooctanone Core Pinacol Rearrangement->[2.2.2] Bicyclooctanone Core Late-Stage Functionalization Late-Stage Functionalization [2.2.2] Bicyclooctanone Core->Late-Stage Functionalization Maoecrystal V Maoecrystal V Late-Stage Functionalization->Maoecrystal V

Caption: Key stages of the Baran enantioselective synthesis of maoecrystal V.

Zakarian Synthesis Workflow

Zakarian_Synthesis cluster_start Starting Material Achiral Ester Achiral Ester Chiral Auxiliary Installation Chiral Auxiliary Installation Achiral Ester->Chiral Auxiliary Installation Diazoester Formation Diazoester Formation Chiral Auxiliary Installation->Diazoester Formation Enantioselective C-H Insertion Enantioselective C-H Insertion Diazoester Formation->Enantioselective C-H Insertion Dihydrobenzofuran Dihydrobenzofuran Enantioselective C-H Insertion->Dihydrobenzofuran Auxiliary Cleavage Auxiliary Cleavage Dihydrobenzofuran->Auxiliary Cleavage IMDA Precursor Assembly IMDA Precursor Assembly Auxiliary Cleavage->IMDA Precursor Assembly Intramolecular Diels-Alder Intramolecular Diels-Alder IMDA Precursor Assembly->Intramolecular Diels-Alder Bicyclic Core Bicyclic Core Intramolecular Diels-Alder->Bicyclic Core Endgame Transformations Endgame Transformations Bicyclic Core->Endgame Transformations Maoecrystal V Maoecrystal V Endgame Transformations->Maoecrystal V

Caption: Key stages of the Zakarian enantioselective synthesis of maoecrystal V.

References

Synthetic Strategies Towards Maoecrystal B: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Maoecrystal B, also known as maoecrystal V, is a complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic architecture, featuring a congested cage-like structure with multiple contiguous quaternary stereocenters, has made it a formidable and attractive target for total synthesis. The initial reports of its potent cytotoxicity against HeLa cells spurred significant interest within the synthetic chemistry community, leading to the development of several elegant and innovative synthetic strategies. This document provides a detailed overview and comparison of the key synthetic routes toward this compound, complete with experimental protocols for pivotal reactions and graphical representations of the strategic approaches.

Core Synthetic Challenges

The synthesis of this compound presents several significant challenges:

  • Construction of the bicyclo[2.2.2]octane core: This strained ring system is a central feature of the molecule.

  • Formation of contiguous quaternary stereocenters: The molecule possesses vicinal quaternary carbons, which are notoriously difficult to construct.

  • Stereoselective installation of multiple stereocenters: The complex three-dimensional arrangement of atoms requires precise stereochemical control throughout the synthesis.

  • Assembly of the highly substituted and strained tetrahydrofuran (B95107) ring.

Overview of Major Synthetic Strategies

To date, several research groups have successfully completed the total synthesis of this compound, each employing a unique strategic approach. The two primary strategies that have emerged are the Diels-Alder approach and a biomimetic rearrangement approach.

The Diels-Alder Strategy

The majority of the reported total syntheses of this compound rely on a Diels-Alder reaction to construct the challenging bicyclo[2.2.2]octane core.[1][2][3] This strategy has been implemented in both intramolecular (IMDA) and intermolecular variants.

  • Yang's Synthesis (First Total Synthesis): The first total synthesis of racemic this compound was accomplished by the Yang group.[2][4] Their strategy featured a key intramolecular Diels-Alder reaction of a complex precursor to assemble the core polycyclic system.

  • Danishefsky's Synthesis: The Danishefsky group also utilized an IMDA reaction as a cornerstone of their racemic synthesis. Their approach involved the strategic use of epoxide rearrangements to establish key stereochemical relationships.

  • Zakarian's Enantioselective Synthesis: The Zakarian group developed an enantioselective synthesis that also employs an IMDA reaction. A key innovation in their route is the use of an early-stage C-H functionalization reaction to introduce chirality.

  • Thomson's Enantioselective Synthesis: The Thomson group reported an enantioselective synthesis that utilizes an intermolecular Diels-Alder reaction.

The general logic of the intramolecular Diels-Alder approach is depicted below:

G cluster_0 Intramolecular Diels-Alder Strategy Precursor Diene-Dienophile Precursor IMDA Intramolecular Diels-Alder Reaction Precursor->IMDA Thermal or Lewis Acid Catalysis Core Bicyclo[2.2.2]octane Core IMDA->Core MaoecrystalB This compound Core->MaoecrystalB Further Functionalization

Fig. 1: General workflow of the Intramolecular Diels-Alder strategy.
The Biomimetic Rearrangement Strategy (Baran's Synthesis)

In a departure from the prevalent Diels-Alder-based approaches, the Baran group developed a concise and highly innovative enantioselective synthesis inspired by the proposed biosynthesis of this compound. Their strategy hinges on a key pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core from a bicyclo[3.2.1]octane precursor. This approach avoids the challenges associated with the facial selectivity of the Diels-Alder reaction in this complex system.

The logic of this biomimetic approach is outlined as follows:

G cluster_1 Biomimetic Pinacol (B44631) Rearrangement Strategy Precursor Bicyclo[3.2.1]octane Precursor Rearrangement Pinacol-Type Rearrangement Precursor->Rearrangement Acid-mediated Core Bicyclo[2.2.2]octane Core Rearrangement->Core MaoecrystalB This compound Core->MaoecrystalB Further Functionalization

Fig. 2: General workflow of the Biomimetic Pinacol Rearrangement strategy.

Quantitative Comparison of Key Synthetic Routes

The following table summarizes the key quantitative data for the enantioselective total syntheses of (-)-maoecrystal B.

Research Group Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield Enantioselectivity (ee) Key Reference
Baran Biomimetic Pinacol Rearrangement11Not explicitly stated, but individual step yields are high99%J. Am. Chem. Soc.2016 , 138, 9425-9428
Zakarian Intramolecular Diels-Alder / C-H Functionalization~26~0.21%84% (upgraded)J. Am. Chem. Soc.2014 , 136, 17738–17749
Thomson Intermolecular Diels-AlderNot explicitly statedNot explicitly statedNot explicitly statedJ. Am. Chem. Soc.2014 , 136, 17750-17756
Yang Intramolecular Diels-Alder~20+Not explicitly statedNot explicitly stated for enantioselective versionJ. Am. Chem. Soc.2010 , 132, 16745-16747

Note: Direct comparison of overall yields is challenging due to variations in reporting styles. Baran's synthesis is notably the most concise.

Detailed Experimental Protocols for Key Reactions

Baran's Biomimetic Pinacol Rearrangement

This protocol describes the key fragment coupling and pinacol rearrangement step from the Baran synthesis.

Reaction: Grignard Addition and Pinacol Rearrangement

Procedure:

  • To a solution of the bicyclo[3.2.1]octanone precursor (1.0 equiv) in anhydrous toluene (B28343) (0.1 M) at -78 °C under an argon atmosphere, add a solution of the Grignard reagent derived from the iodide fragment (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude tertiary alcohol in a mixture of toluene and water (10:1, 0.05 M).

  • Add p-toluenesulfonic acid monohydrate (0.2 equiv) and heat the mixture to 85 °C for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography on silica (B1680970) gel to afford the bicyclo[2.2.2]octenone product.

Yield: 45% over two steps.

Zakarian's Enantioselective C-H Functionalization

This protocol outlines the key rhodium-catalyzed C-H insertion reaction to establish the chiral dihydrobenzofuran core in the Zakarian synthesis.

Reaction: Rhodium-Catalyzed Intramolecular C-H Insertion

Procedure:

  • To a solution of the diazoester precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) under an argon atmosphere, add the chiral rhodium catalyst, Rh₂(S-PTTL)₄ (1 mol%).

  • Heat the reaction mixture to reflux (40 °C) for 4 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydrobenzofuran product.

Yield: 53% Diastereomeric Ratio: 10:1 Enantiomeric Excess: 60% ee

Danishefsky's Intramolecular Diels-Alder Reaction

The following protocol is a representative procedure for the thermal intramolecular Diels-Alder cycloaddition employed in the Danishefsky synthesis.

Reaction: Intramolecular Diels-Alder Cycloaddition

Procedure:

  • Place a solution of the diene-dienophile precursor (1.0 equiv) in anhydrous toluene (0.01 M) in a sealed tube.

  • Heat the sealed tube in an oil bath at 180 °C for 12 hours.

  • Cool the reaction vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cycloadduct.

Yield: 48% (after a subsequent deprotection step)

Conclusion

The total synthesis of this compound has been a fertile ground for the development and application of modern synthetic methodologies. The contrasting strategies of the Diels-Alder cycloaddition and the biomimetic pinacol rearrangement highlight the creativity and ingenuity of synthetic chemists in tackling complex molecular architectures. While the Diels-Alder approach has been more widely adopted, the remarkable conciseness of the Baran synthesis showcases the power of biosynthetic insights in guiding synthetic route design. These detailed protocols and strategic overviews provide a valuable resource for researchers in the field of natural product synthesis and drug discovery, offering a glimpse into the intricacies of constructing one of nature's more challenging molecular edifices. The initial reports of potent bioactivity, although later questioned, underscore the importance of total synthesis in providing sufficient material for thorough biological evaluation.

References

Key Chemical Reactions in the Synthesis of Maoecrystal B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal B, a structurally complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its unique pentacyclic framework and potential biological activity. The total synthesis of this natural product presents numerous challenges, including the construction of a congested bicyclo[2.2.2]octane core and the stereoselective installation of multiple stereocenters. This document provides detailed application notes and protocols for the key chemical reactions that have been pivotal in the successful total syntheses of this compound, offering valuable insights for researchers engaged in complex molecule synthesis and drug development.

Introduction

The intricate architecture of this compound has spurred the development of innovative synthetic strategies. A common thread in many approaches is the strategic use of an intramolecular Diels-Alder reaction to forge the challenging bicyclo[2.2.2]octane system.[1][2][3] However, alternative biomimetic strategies, such as a pinacol-type rearrangement, have also proven effective.[4] This document will detail the experimental protocols for these cornerstone reactions, alongside other critical transformations including late-stage C-H oxidations and key functional group manipulations, as reported in the seminal total syntheses by the research groups of Yang, Danishefsky, Zakarian, and Baran.

Key Synthetic Strategies and Core Reactions

The total synthesis of this compound has been approached through several distinct strategies, each featuring a unique set of key transformations. Below are the detailed protocols for the pivotal reactions from these syntheses.

Intramolecular Diels-Alder [4+2] Cycloaddition

A powerful and frequently employed strategy for the construction of the bicyclo[2.2.2]octane core of this compound is the intramolecular Diels-Alder (IMDA) reaction.[1] This pericyclic reaction allows for the rapid assembly of the complex polycyclic system from a more linear precursor.

This protocol is adapted from the total synthesis reported by the research group of Z. Yang. The key transformation involves a Wessely oxidative dearomatization followed by the thermal intramolecular Diels-Alder reaction.

  • Step 1: Wessely Oxidative Acetoxylation. To a solution of the phenolic precursor in acetic acid is added lead(IV) acetate (B1210297). The reaction mixture is stirred at room temperature until the starting material is consumed. The resulting diene is then carried forward to the next step.

  • Step 2: Intramolecular Diels-Alder Reaction. The crude product from the previous step is dissolved in toluene (B28343) and heated in a sealed tube at high temperature (e.g., 145 °C). The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the pentacyclic core of this compound.

Reaction StepReagents and ConditionsProductYieldReference
Wessely Oxidative AcetoxylationPb(OAc)₄, AcOH, 0 °Cortho-quinone intermediate-
Intramolecular Diels-AlderToluene, 145 °CBicyclo[2.2.2]octane core36% (over two steps)
Biomimetic Pinacol-Type Rearrangement

An alternative and elegant approach to the bicyclo[2.2.2]octane core was developed by the Baran group, which mimics the proposed biosynthetic pathway of this compound. This strategy hinges on a key pinacol-type rearrangement.

This protocol is based on the 11-step total synthesis of (–)-maoecrystal V by P. S. Baran and coworkers.

  • Fragment Coupling and Rearrangement. To a solution of the ketone fragment in toluene is added a Grignard reagent derived from the second fragment at -78 °C. The reaction is warmed to 0 °C. Aqueous p-toluenesulfonic acid is then added, and the mixture is heated to 85 °C to induce the pinacol (B44631) rearrangement and olefin isomerization. The product, the bicyclo[2.2.2]octene intermediate, is then isolated and purified.

Reaction StepReagents and ConditionsProductYieldReference
Grignard Addition & Pinacol Rearrangementi-PrMgCl·LiCl, PhMe, -78 to 0 °C; then aq. TsOH, 85 °CKey bicyclo[2.2.2]octene intermediate45%
Early-Stage C-H Functionalization

The Zakarian group's synthesis features a strategic early-stage C-H functionalization to construct a key dihydrobenzofuran intermediate. This approach allows for the early introduction of complexity and stereochemical control.

This protocol is adapted from the enantioselective total synthesis of (–)-maoecrystal V by A. Zakarian and coworkers.

  • Diazo Transfer. To a solution of the corresponding β-keto ester in acetonitrile (B52724) is added DBU and tosyl azide. The reaction is stirred at room temperature to afford the diazo intermediate.

  • Rhodium-Catalyzed C-H Insertion. The diazo compound is dissolved in dichloromethane, and a catalytic amount of rhodium(II) acetate is added. The mixture is stirred at reflux to effect the intramolecular C-H insertion, yielding the dihydrobenzofuran product.

Reaction StepReagents and ConditionsProductYieldReference
Rhodium-Catalyzed C-H InsertionRh₂(OAc)₄ (cat.), Benzene (B151609), refluxDihydrobenzofuran intermediate-
Late-Stage C-H Oxidation

The final stages of several this compound syntheses require the installation of oxygen functionality on the sterically hindered carbon framework. Late-stage C-H oxidation provides a powerful tool to achieve this transformation.

This protocol involves a three-step sequence to install the hydroxyl group at a late stage in the synthesis.

  • Allylic Bromination. The advanced intermediate is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in carbon tetrachloride at reflux.

  • Radical Trapping. The resulting allylic bromide is then reacted with tributyltin hydride and TEMPO in benzene at reflux.

  • Cleavage. The TEMPO adduct is then cleaved to reveal the desired allylic alcohol.

Reaction StepReagents and ConditionsProductYieldReference
Allylic BrominationNBS, benzoyl peroxide, CCl₄, refluxAllylic Bromide-
Radical TrappingBu₃SnH, TEMPO, PhH, refluxTEMPO Adduct-
CleavageZn, AcOH, THF/H₂OAllylic Alcohol-

Visualizing Synthetic Pathways

The logical flow of these complex multi-step syntheses can be effectively visualized using diagrams. Below are Graphviz representations of the key strategic disconnections and reaction workflows.

maoecrystal_b_synthesis_overview cluster_yang Yang Synthesis cluster_baran Baran Synthesis cluster_zakarian Zakarian Synthesis maoecrystal_B This compound IMDA_precursor IMDA Precursor IMDA Intramolecular Diels-Alder IMDA_precursor->IMDA Wessely Oxidation & Heat IMDA->maoecrystal_B Late-stage Functionalization pinacol_fragments Two Ketone Fragments pinacol_rearrangement Pinacol-type Rearrangement pinacol_fragments->pinacol_rearrangement Grignard Addition & Acid pinacol_rearrangement->maoecrystal_B Further Elaboration ch_precursor Acyclic Precursor ch_functionalization C-H Functionalization ch_precursor->ch_functionalization Rh(II) catalyst ch_functionalization->maoecrystal_B IMDA & further steps

Caption: Key retrosynthetic strategies for this compound.

experimental_workflow_IMDA start Phenolic Precursor step1 Wessely Oxidative Acetoxylation (Pb(OAc)4, AcOH) start->step1 intermediate1 Diene Intermediate step1->intermediate1 step2 Intramolecular Diels-Alder (Toluene, 145 °C) intermediate1->step2 end Pentacyclic Core step2->end

Caption: Workflow for the Intramolecular Diels-Alder reaction.

Conclusion

The total syntheses of this compound showcase the power of modern synthetic organic chemistry in conquering molecular complexity. The key reactions detailed in these application notes, particularly the intramolecular Diels-Alder cycloaddition and the biomimetic pinacol rearrangement, provide robust and reliable methods for the construction of challenging polycyclic systems. The experimental protocols provided herein serve as a valuable resource for researchers aiming to apply these powerful transformations in their own synthetic endeavors, whether in the pursuit of other natural products or in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Purification of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "maoecrystal B" did not yield specific information. It is highly probable that the intended compound is maoecrystal V , a well-documented and structurally complex ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx. This document will, therefore, focus on the purification techniques applicable to maoecrystal V and related compounds.

Introduction

Maoecrystal V is a highly oxygenated pentacyclic diterpenoid that has garnered significant interest due to its unique chemical architecture.[1][2][3] Originally reported to exhibit potent cytotoxicity against HeLa human cervical cancer cells, its biological activity has been a subject of further investigation.[1][4] The purification of maoecrystal V from its natural source, Isodon eriocalyx, is a critical step for its structural elucidation, pharmacological evaluation, and as a standard for synthetic efforts. This document provides detailed protocols for the isolation and purification of maoecrystal V using column chromatography and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Chromatographic Parameters

The following tables summarize the key quantitative parameters for the chromatographic purification of maoecrystal V. These are representative values and may require optimization based on the specific crude extract and available instrumentation.

Table 1: Column Chromatography Parameters for Preliminary Purification

ParameterValue
Stationary Phase Silica (B1680970) Gel (100-200 mesh)
Mobile Phase Gradient Petroleum Ether : Ethyl Acetate (B1210297) (gradient)
Elution Profile Start with 100% Petroleum Ether, gradually increase the polarity by adding Ethyl Acetate
Typical Fraction Size 250 mL
Monitoring Thin Layer Chromatography (TLC) with UV visualization

Table 2: HPLC Purification Parameters for Maoecrystal V

ParameterValue
HPLC System Semi-preparative
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm
Injection Volume 500 µL - 2 mL (depending on concentration)

Table 3: Gradient Elution Program for HPLC Purification

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
303070
351090
401090
457030
507030

Experimental Protocols

Extraction and Preliminary Fractionation

This initial phase aims to obtain a crude extract enriched with diterpenoids from the plant material.

Protocol:

  • Plant Material Preparation: Air-dry the leaves and aerial parts of Isodon eriocalyx. Grind the dried material into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning with petroleum ether to remove non-polar compounds like fats and chlorophylls.

    • Subsequently, partition the aqueous layer with ethyl acetate. The diterpenoids, including maoecrystal V, will preferentially partition into the ethyl acetate fraction.

    • Collect and concentrate the ethyl acetate fraction to dryness.

Purification by Silica Gel Column Chromatography

This step serves to separate the complex ethyl acetate fraction into simpler fractions based on polarity.

Protocol:

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in petroleum ether and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A typical gradient would be from 100:0 to 0:100 petroleum ether:ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL).

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile. The fractions containing maoecrystal V are expected to elute with a moderately polar mobile phase.

High-Performance Liquid Chromatography (HPLC) Purification

The final purification of maoecrystal V is achieved using reversed-phase HPLC.

Protocol:

  • Sample Preparation: Dissolve the semi-purified, maoecrystal V-containing fractions from the column chromatography step in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (70% Mobile Phase A, 30% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column and start the gradient elution program as detailed in Table 3.

  • Fraction Collection: Monitor the chromatogram at 220 nm and collect the peaks corresponding to the retention time of maoecrystal V.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain pure maoecrystal V.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC. Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow plant_material Isodon eriocalyx (Dried, Powdered) extraction Ethanol Extraction plant_material->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Concentration ea_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography semi_pure_fractions Semi-Pure Fractions column_chromatography->semi_pure_fractions hplc Semi-Preparative HPLC semi_pure_fractions->hplc pure_maoecrystal_v Pure Maoecrystal V hplc->pure_maoecrystal_v analysis Purity & Structural Analysis (Analytical HPLC, MS, NMR) pure_maoecrystal_v->analysis

Caption: Workflow for the purification of maoecrystal V.

Hypothesized Signaling Pathway of Cytotoxicity

Based on the initial reports of cytotoxicity and the known mechanisms of other ent-kaurane diterpenoids, a possible signaling pathway for maoecrystal V-induced apoptosis in cancer cells is depicted below. It is important to note that the cytotoxicity of maoecrystal V has been contested in later studies.

signaling_pathway maoecrystal_v Maoecrystal V cell_membrane Cell Membrane maoecrystal_v->cell_membrane Enters Cell ros Increased ROS cell_membrane->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Maoecrystal Analogue Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystals are a family of structurally complex diterpenoids isolated from Isodon eriocalyx. Among them, maoecrystal V has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic framework, which includes a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters.[1][2][3] Initially reported to possess potent and selective cytotoxicity against HeLa cells, subsequent studies with synthetic maoecrystal V have cast doubt on its anticancer activity.[1][4][5] Nevertheless, the maoecrystal scaffold remains a compelling target for the development of novel therapeutic agents through analogue synthesis and derivatization.

This document provides detailed protocols for the synthesis of the maoecrystal core, using the well-documented total synthesis of maoecrystal V as a primary example. Furthermore, it outlines potential derivatization strategies to generate novel analogues for biological screening. While the user's query specified maoecrystal B, the available scientific literature predominantly focuses on maoecrystal V. The synthetic strategies outlined herein are, however, adaptable for the synthesis of various analogues of the maoecrystal family.

Biological Activity of Maoecrystal V

The initial excitement surrounding maoecrystal V was based on a report of its potent cytotoxic activity against the HeLa human cervical cancer cell line, with a reported IC50 value of 0.02 µg/mL.[4] However, a thorough re-evaluation of the biological activity of synthetically pure maoecrystal V by the Baran group and others revealed little to no cytotoxic activity across a panel of 32 cancer cell lines, including HeLa.[1][4][5] This discrepancy highlights the critical importance of using synthetic material of unambiguous purity for biological evaluation.

Due to the revised understanding of maoecrystal V's biological activity, there is currently no established signaling pathway through which it is known to act. The initial hypothesis that it might function as a novel anticancer agent has not been substantiated by recent studies. Future research on maoecrystal analogues will need to include extensive biological screening to identify any potential cellular targets and mechanisms of action.

Quantitative Data: Cytotoxicity of Maoecrystal Analogues

The following table summarizes the reported cytotoxic activities of maoecrystal V and the related compound, maoecrystal Z.

CompoundCell LineReported IC50 (µg/mL)Reference
Maoecrystal V HeLa0.02[4]
HeLa and 31 other cancer cell linesNo significant activity[1][5]
Maoecrystal Z K562 (leukemia)2.9[6][7]
MCF7 (breast cancer)1.6[6][7]
A2780 (ovarian cancer)1.5[6][7]

Synthetic Strategies and Protocols

The total synthesis of maoecrystal V has been accomplished by several research groups, each employing unique and innovative strategies. The two most prominent approaches are the Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octane core and a biomimetic pinacol (B44631) rearrangement.

Experimental Workflow: Total Synthesis of Maoecrystal V

The following diagram provides a generalized workflow for the total synthesis of maoecrystal V, highlighting the key strategic phases.

G cluster_0 Starting Materials cluster_1 Core Construction cluster_2 Functionalization and Completion start Simple Precursors key_reaction Key Cycloaddition or Rearrangement start->key_reaction intermediate Polycyclic Intermediate key_reaction->intermediate functionalization Late-Stage Functionalization intermediate->functionalization maoecrystal_V Maoecrystal V functionalization->maoecrystal_V

A generalized workflow for the total synthesis of maoecrystal V.
Protocol 1: Total Synthesis of (±)-Maoecrystal V via Intramolecular Diels-Alder Reaction (Yang et al. Abridged)

This protocol is based on the work of Yang and coworkers, which features a key intramolecular Diels-Alder (IMDA) reaction.[8]

Step 1: Synthesis of the IMDA Precursor

  • Pinhey Arylation: Couple a β-dicarbonyl compound with an appropriate aryl lead triacetate to form the arylated dicarbonyl intermediate.

  • Functional Group Manipulations: A series of standard transformations including reductions, protections, and oxidations are carried out to elaborate the side chain and install the diene and dienophile moieties required for the IMDA reaction.

Step 2: Wessely Oxidative Dearomatization and Intramolecular Diels-Alder Cycloaddition

  • To a solution of the phenolic precursor in a suitable solvent (e.g., acetic acid), add lead tetraacetate at 0 °C.

  • Stir the reaction mixture for the specified time until the starting material is consumed (monitored by TLC).

  • Quench the reaction and extract the product.

  • Dissolve the crude product in a high-boiling solvent (e.g., toluene) and heat to reflux (e.g., 145 °C) to induce the IMDA reaction.

  • Cool the reaction mixture and purify the cycloadduct by column chromatography.

Step 3: Late-Stage Functionalization to (±)-Maoecrystal V

  • Allylic Bromination: Treat the IMDA product with N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride) under reflux.

  • Radical Reduction and Trapping: React the allylic bromide with tributyltin hydride and TEMPO in a refluxing solvent (e.g., benzene).

  • Final Oxidations and Rearrangements: A series of carefully controlled oxidation and rearrangement steps are performed to install the final functional groups and complete the synthesis of (±)-maoecrystal V.

Protocol 2: Enantioselective Total Synthesis of (−)-Maoecrystal V via Pinacol Rearrangement (Baran et al. Abridged)

This biomimetic approach, developed by the Baran group, features a key pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core.[9]

Step 1: Convergent Fragment Coupling and Pinacol Rearrangement

  • Prepare the two key coupling fragments, a substituted cyclohexanone (B45756) and a vinylogous ester, through multi-step syntheses.

  • Couple the two fragments using a Grignard addition reaction.

  • Induce the pinacol rearrangement of the resulting diol by treatment with an acid (e.g., TsOH) at elevated temperature to form the bicyclo[2.2.2]octene core.

Step 2: Elaboration of the Core Structure

  • Hydroxymethylation: Perform a regioselective aldol (B89426) addition with formaldehyde (B43269) to introduce the C10 hydroxymethyl group. This step requires careful optimization of the base and Lewis acid additives.

  • Formation of the Tetrahydrofuran Ring: A sequence of ketalization, reduction, and acid-catalyzed cyclization is used to construct the strained THF ring.

Step 3: Completion of the Synthesis

  • Installation of the C7 Carbon: Utilize a nitrile addition followed by hydrolysis to introduce the final carbon atom of the lactone ring.

  • One-Pot Cascade Reaction: A remarkable one-pot reaction involving epoxidation, epoxide opening, hydride shift, and oxidation completes the synthesis of (−)-maoecrystal V.

Derivatization Strategies for Analogue Development

Given the revised understanding of maoecrystal V's bioactivity, the synthesis of analogues with modified functional groups is a promising strategy to uncover novel biological activities. The following are proposed derivatization strategies based on the maoecrystal V scaffold.

Derivatization Workflow

The following diagram illustrates potential points of derivatization on the maoecrystal core.

G cluster_0 Derivatization Sites maoecrystal_core Maoecrystal Core lactone_mod Lactone Ring Modification maoecrystal_core->lactone_mod Amidation, Reduction enone_mod Enone System Modification maoecrystal_core->enone_mod Conjugate Addition c1_hydroxyl_mod C1-Hydroxyl Derivatization maoecrystal_core->c1_hydroxyl_mod Esterification, Etherification gem_dimethyl_mod gem-Dimethyl Group Analogue maoecrystal_core->gem_dimethyl_mod Analogue Synthesis

Potential derivatization strategies for the maoecrystal scaffold.

1. Modification of the Lactone Ring:

  • Amidation: The lactone can be opened with various primary or secondary amines to generate a library of amides. This introduces new hydrogen bonding capabilities and the potential for diverse side chains.

  • Reduction: Reduction of the lactone can yield a diol, which can be further functionalized.

2. Derivatization of the α,β-Unsaturated Ketone:

  • Conjugate Addition: The enone system is a prime site for Michael addition reactions with various nucleophiles (e.g., thiols, amines, organocuprates) to introduce a wide range of substituents at the β-position.

  • Reduction of the Ketone: Selective reduction of the ketone to the corresponding alcohol would provide a new stereocenter and a site for further functionalization.

3. Modification of the C1-Hydroxyl Group:

  • Esterification and Etherification: The tertiary alcohol at C1 can be converted to a variety of esters and ethers to modulate the lipophilicity and steric bulk of the molecule.

4. Synthesis of Analogues with Modified Skeletons:

  • gem-Dimethyl Group Modification: The synthetic routes to maoecrystal V can be adapted to use starting materials with different substitution patterns at the gem-dimethyl position, which could influence binding to potential biological targets.

  • Ring-Size Analogues: Modification of the starting materials in the total synthesis could also allow for the creation of analogues with different ring sizes in the pentacyclic system.

Conclusion

While the initial promise of maoecrystal V as a potent anticancer agent has not been fulfilled, its complex and unique chemical architecture continues to make it an attractive scaffold for synthetic and medicinal chemistry efforts. The detailed synthetic protocols for maoecrystal V provide a solid foundation for the creation of novel analogues. The proposed derivatization strategies offer a roadmap for generating libraries of new compounds for biological screening, with the potential to uncover new therapeutic applications for this fascinating class of natural products. Future efforts in this area should focus on systematic analogue synthesis and broad biological screening to identify novel structure-activity relationships and potential cellular targets.

References

Application Notes and Protocols: Utilizing Maoecrystal Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystals are a family of structurally complex diterpenoids isolated from Isodon eriocalyx. Their intricate pentacyclic framework, featuring a bicyclo[2.2.2]octan-2-one system and multiple contiguous stereocenters, has made them compelling targets for total synthesis and potential scaffolds for drug discovery.[1][2][3] This document provides an overview of the application of maoecrystal scaffolds, with a focus on maoecrystal V, its analogs, and the critical considerations for utilizing them in drug discovery programs.

Initially, maoecrystal V was reported to exhibit potent and selective cytotoxic activity against HeLa human cervical cancer cells, with an IC50 value of 20 ng/mL.[2][4] This spurred significant interest within the scientific community, leading to numerous efforts towards its total synthesis.[1][5][6] However, subsequent, more extensive biological evaluation of synthetic maoecrystal V by Baran and coworkers across 32 different cancer cell lines revealed no significant anticancer activity, challenging the initial findings.[1] This highlights the critical importance of rigorous biological validation in natural product-based drug discovery.

Despite the revised understanding of maoecrystal V's bioactivity, the unique architecture of the maoecrystal scaffold continues to hold potential for the development of novel therapeutic agents. Related compounds, such as maoecrystal Z and a synthetic isomer, maoecrystal ZG, have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the core structure can lead to potent biological activity.[7][8]

Data Presentation: Cytotoxicity of Maoecrystal Analogs

The following table summarizes the reported cytotoxic activities of various maoecrystal compounds against different human cancer cell lines. This data underscores the structure-activity relationship within the maoecrystal family and provides a basis for selecting scaffolds for further derivatization.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Maoecrystal V (Initial Report) HeLaCervical Cancer0.02[5]
Maoecrystal V (Re-evaluation) 32 Cancer Cell LinesVariousNo significant activity[1]
Maoecrystal Z K562Leukemia2.9[7][8]
MCF7Breast Cancer1.6[7][8]
A2780Ovarian Cancer1.5[7][8]
Maoecrystal ZG (Synthetic Isomer) K562Leukemia> 10[7]
A549Lung Carcinoma> 10[7]
BGC-823Adenocarcinoma> 10[7]
HeLaCervical Cancer2.9[7]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and evaluation of maoecrystal-based compounds, inspired by the numerous successful total syntheses of maoecrystal V.

General Workflow for Maoecrystal-Based Drug Discovery

The development of novel drug candidates from the maoecrystal scaffold involves a multi-step process, from initial scaffold synthesis to in-depth biological evaluation.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies A Total Synthesis of Maoecrystal Scaffold B Analog Design & Synthesis A->B Structure-Activity Relationship (SAR) Studies C Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) B->C Compound Library D Target Identification & Validation C->D E Mechanism of Action Studies D->E F Animal Model Efficacy Studies (e.g., Xenograft models) E->F Lead Compound G Pharmacokinetics (ADME) F->G H Toxicology Studies G->H I Clinical Candidate H->I IND-Enabling Studies

Caption: High-level workflow for maoecrystal-based drug discovery.

Protocol: Synthesis of the Bicyclo[2.2.2]octane Core via Intramolecular Diels-Alder Reaction

A key strategic element in many total syntheses of maoecrystal V is the construction of the bicyclo[2.2.2]octane core via an intramolecular Diels-Alder (IMDA) reaction.[1][2] This protocol outlines a general procedure.

Materials:

  • Diene-dienophile precursor

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Heating apparatus (oil bath or heating mantle)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the diene-dienophile precursor in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-140°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting bicyclo[2.2.2]octane product by column chromatography on silica (B1680970) gel.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of maoecrystal analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Maoecrystal analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the maoecrystal analog in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Considerations

While the precise molecular targets of active maoecrystal analogs are not yet fully elucidated, their cytotoxic effects suggest interference with critical cellular pathways. A hypothetical signaling pathway that could be targeted by cytotoxic agents is depicted below. Further research is necessary to identify the specific interactions of maoecrystal derivatives.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Signaling Cascade cluster_2 Cellular Outcome A Maoecrystal Analog B Cellular Target (e.g., Kinase, Topoisomerase) A->B C Signal Transduction (e.g., MAPK, PI3K/Akt) B->C D Cell Cycle Arrest (e.g., G2/M phase) C->D E Apoptosis Induction C->E F Cell Death D->F E->F

Caption: Hypothetical signaling pathway affected by a cytotoxic maoecrystal analog.

Conclusion and Future Directions

The story of maoecrystal V serves as a valuable case study in natural product drug discovery, emphasizing the need for thorough biological validation. While maoecrystal V itself may not be a direct anticancer agent, its unique and complex scaffold remains a promising starting point for the development of new therapeutics. The demonstrated activity of analogs like maoecrystal Z provides a clear rationale for further exploration of the maoecrystal pharmacophore. Future efforts should focus on:

  • Synthesis of diverse analog libraries: Systematically modifying the maoecrystal core to probe structure-activity relationships.

  • Target identification: Utilizing chemical biology approaches to identify the molecular targets of active analogs.

  • Mechanism of action studies: Elucidating the downstream cellular pathways affected by these compounds.

By leveraging the synthetic accessibility of the maoecrystal scaffold and a renewed focus on rigorous biological testing, it may be possible to unlock the therapeutic potential of this fascinating family of natural products.

References

Application Notes and Protocols for Maoecrystal B: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maoecrystal V is a complex pentacyclic diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2][3] Initial reports of its potent and selective cytotoxic activity against human cervical cancer (HeLa) cells generated significant interest in the scientific community as a potential anticancer agent.[2][4][5] However, subsequent, more extensive studies have questioned these initial findings, reporting a lack of cytotoxic activity across a broad range of cancer cell lines.[1][6] This document provides a summary of the available data and generalized protocols relevant to the study of natural products like maoecrystal V.

Data Presentation: Cytotoxicity of Maoecrystal V

The following table summarizes the reported cytotoxic activities of maoecrystal V. It is critical to note the conflicting findings between the initial report and the later re-evaluation.

CompoundCell LineReported IC50Publication YearNotes
Maoecrystal VHeLa20 ng/mL (approx. 60 nM)2004Initial report of potent and selective cytotoxicity.[2][4][5]
Maoecrystal V32 different cancer cell linesNo anticancer activity detected2016Re-evaluation with synthetically produced maoecrystal V.[6]
cis-platin (control)HeLa0.99 µg/mL2004Used as a positive control in the initial study.[1]

Experimental Protocols

Given the absence of detailed mechanism-of-action studies for maoecrystal V, this section provides a generalized protocol for a standard cytotoxicity assay that would have been employed in the initial activity screenings.

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • HeLa cells (or other cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Maoecrystal V (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of maoecrystal V in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

As there are no elucidated signaling pathways for maoecrystal V, the following diagram illustrates a generalized workflow for the discovery and initial biological evaluation of natural products.

Natural_Product_Workflow cluster_Discovery Discovery & Extraction cluster_Screening Bioactivity Screening cluster_Elucidation Mechanism of Action Studies cluster_Development Drug Development A Natural Source (e.g., Isodon eriocalyx) B Extraction & Isolation A->B C Initial Cytotoxicity Screening (e.g., MTT Assay) B->C D Hit Identification (e.g., Maoecrystal V) C->D E Target Identification D->E F Signaling Pathway Analysis E->F G In Vivo Studies F->G H Lead Optimization G->H

Caption: Generalized workflow for natural product discovery and bioactivity evaluation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the MTT assay described in the protocol section.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Maoecrystal V B->C D Incubate for Exposure Period C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The initial excitement surrounding maoecrystal V as a potent and selective anticancer agent has been tempered by subsequent research that failed to reproduce the originally reported cytotoxicity.[1][6] To date, there are no published studies detailing the mechanism of action or the specific signaling pathways affected by maoecrystal V. The provided protocols and diagrams offer a general framework for the initial assessment of the biological activity of natural products. Further research is necessary to resolve the conflicting reports on maoecrystal V's bioactivity and to explore any potential therapeutic effects and their underlying molecular mechanisms.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal B, a complex diterpenoid natural product, has been a subject of significant interest in the scientific community. Initial reports highlighted its potent cytotoxic effects against cancer cell lines, suggesting its potential as a promising anticancer agent.[1][2] Specifically, early studies reported a remarkable inhibitory activity against HeLa cells, with an IC50 value of 20 ng/mL.[1][3] However, subsequent total syntheses of the related and more widely studied maoecrystal V, followed by biological re-evaluation, have called these initial findings into question.[4] Multiple research groups have since reported that synthetic maoecrystal V exhibits little to no cytotoxicity across a range of cancer cell lines, including HeLa.

This discrepancy underscores the critical need for a standardized and rigorous approach to assessing the biological activity of this compound and its analogues. These application notes provide a comprehensive framework and detailed protocols for a tiered series of cell-based assays designed to definitively characterize the cytotoxic and potential mechanistic activities of this compound. The proposed workflow enables researchers to systematically investigate its effects, from broad cytotoxicity screening to more in-depth mechanistic studies.

Tiered Experimental Workflow

A tiered approach is recommended to efficiently evaluate the biological activity of this compound. This workflow begins with a broad screening for cytotoxicity and proceeds to more specific mechanistic assays only if significant activity is confirmed.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Alternative Bioactivities A Prepare this compound Stock Solution C Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) A->C B Select Diverse Cell Line Panel (Cancerous and Non-Cancerous) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If Cytotoxicity is Confirmed G Cell Cycle Analysis (Propidium Iodide Staining) D->G H Explore Anti-inflammatory, Antimicrobial, or other effects D->H If No Significant Cytotoxicity F Caspase Activity Assay (Caspase-3/7, -8, -9) E->F

Caption: Tiered experimental workflow for this compound evaluation.

Data Presentation: Summary of Expected Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the proposed assays. This format allows for a clear and direct comparison of this compound's activity across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound in Human Cell Lines
Cell Line Cell Type
HeLaCervical Cancer
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HepG2Hepatocellular Carcinoma
K562Chronic Myelogenous Leukemia
hTERT-RPE1Non-cancerous Retinal Pigment Epithelial
Positive Control (e.g., Doxorubicin)
Table 2: Apoptosis Induction by this compound in a Sensitive Cell Line (e.g., HeLa)
Treatment Condition Apoptotic Cells (%) Caspase-3/7 Activity (Fold Change)
Vehicle Control (DMSO)Experimental Value1.0
This compound (at IC50)Experimental ValueExperimental Value
This compound (at 2x IC50)Experimental ValueExperimental Value
Positive Control (e.g., Staurosporine)Reference ValueReference Value

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cell lines and appropriate culture media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Treatment: Seed a sensitive cell line (if identified in Protocol 1) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 2 for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

Should this compound be found to induce apoptosis, a key signaling pathway to investigate is the caspase cascade. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways leading to the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 stress Cellular Stress (e.g., DNA Damage) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Active Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Maoecrystal B Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Maoecrystal B

General Strategies for Target Identification

The process of identifying the molecular target of a novel bioactive compound like this compound can be approached through two main strategies:

  • Forward Pharmacology (Phenotypic Screening): This classical approach begins with identifying a phenotypic change in a cell or organism upon treatment with the compound. Subsequent studies then aim to elucidate the molecular target responsible for this phenotype.

  • Reverse Pharmacology (Target-Based Screening): In this approach, a library of compounds is screened against a known protein target to identify "hits." While not directly applicable to a novel compound with an unknown target, the principles of target-based validation are crucial.

For a novel natural product like this compound, a combination of unbiased, proteome-wide screening methods is often the most effective strategy. These can be broadly categorized as probe-based and label-free methods.

Key Experimental Protocols for Target Identification

Here, we provide detailed protocols for three widely used and powerful techniques for identifying the protein targets of small molecules.

Affinity-Based Target Identification using Immobilized this compound

This method, a cornerstone of chemical proteomics, involves immobilizing this compound on a solid support (e.g., agarose (B213101) or magnetic beads) to "pull down" its interacting proteins from a cell lysate.

Protocol: this compound Pull-Down Assay

  • Synthesis of Immobilized this compound:

    • Identify a functional group on this compound suitable for chemical modification without abolishing its bioactivity. A hydroxyl or carboxyl group is ideal. If none is available, a less reactive C-H bond may be functionalized.

    • Synthesize a linker arm (e.g., a short polyethylene (B3416737) glycol chain) and conjugate it to the chosen functional group on this compound.

    • Couple the this compound-linker conjugate to activated agarose or magnetic beads.

    • Control: Prepare control beads with the linker alone to identify non-specific binding proteins.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line if cytotoxic activity is observed) to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant (proteome).

  • Affinity Chromatography:

    • Incubate the cell lysate with the this compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive inhibitor (if known), a denaturing buffer (e.g., SDS-PAGE sample buffer), or by changing the pH or ionic strength.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein sequence database.

Data Presentation: Potential this compound Interacting Proteins

RankProtein NameGene NameMascot ScoreUnique PeptidesFold Enrichment (this compound vs. Control)
1Protein XGENEX5421215.2
2Protein YGENEY489911.8
3Protein ZGENEZ37678.5
Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that relies on the principle that a protein's thermal stability is altered upon ligand binding. This allows for the detection of target engagement in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment and Heating:

    • Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes.

    • Cool the samples to room temperature.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • For each temperature, compare the amount of soluble protein in the this compound-treated samples to the vehicle control.

    • A shift in the melting curve (the temperature at which 50% of the protein is denatured) indicates a direct interaction between this compound and the protein.

Data Presentation: Thermal Shift of Potential this compound Targets

Protein TargetThis compound Conc. (µM)Tm (°C)ΔTm (°C)
Protein X0 (Vehicle)52.1-
154.3+2.2
1056.8+4.7
Protein Y0 (Vehicle)61.5-
161.7+0.2
1061.9+0.4

Target Validation Protocols

Once putative targets have been identified, their interaction with this compound must be validated using orthogonal methods.

In Vitro Binding Assays: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the binding affinity and kinetics of a small molecule to its protein target in real-time.

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a sensor chip surface.

    • Use a control flow cell with an unrelated protein to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the amount of bound this compound.

  • Data Analysis:

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Binding Kinetics of this compound to Target Proteins

Target Proteinka (M-1s-1)kd (s-1)KD (µM)
Protein X1.5 x 1043.0 x 10-30.2
Protein Y2.1 x 1034.2 x 10-220
Cellular Target Engagement and Downstream Effects

To confirm that this compound engages its target in a cellular context and elicits a functional response, further cellular assays are necessary. For instance, if the target is a kinase, a cellular assay to measure the phosphorylation of its known substrate would be appropriate.

Visualizations of Workflows and Pathways

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation This compound This compound Affinity Chromatography Affinity Chromatography This compound->Affinity Chromatography CETSA CETSA This compound->CETSA LC-MS/MS LC-MS/MS Affinity Chromatography->LC-MS/MS Putative Targets Putative Targets CETSA->Putative Targets LC-MS/MS->Putative Targets SPR SPR Putative Targets->SPR Enzyme Assay Enzyme Assay Putative Targets->Enzyme Assay Validated Target Validated Target SPR->Validated Target Cellular Assay Cellular Assay Enzyme Assay->Cellular Assay Cellular Assay->Validated Target

Caption: Workflow for this compound target identification and validation.

hypothetical_pathway This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) inhibition Downstream Substrate Downstream Substrate Target Protein (e.g., Kinase)->Downstream Substrate phosphorylates Phosphorylation Phosphorylation Downstream Substrate->Phosphorylation Cellular Response Cellular Response Phosphorylation->Cellular Response leads to Apoptosis Apoptosis Cellular Response->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Response->Cell Cycle Arrest

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The identification and validation of the molecular targets of novel natural products like this compound are critical steps in the drug discovery pipeline. The protocols and strategies outlined in these application notes provide a robust framework for researchers to elucidate the mechanism of action of this compound and to assess its therapeutic potential. By combining affinity-based proteomics, biophysical methods, and cellular assays, a comprehensive understanding of how this compound exerts its biological effects can be achieved, paving the way for its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Maoecrystal V Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Maoecrystal V. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with the synthesis of this intricate natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common experimental issues, detailed experimental protocols, and data summaries to guide your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of Maoecrystal V?

A1: The total synthesis of Maoecrystal V is marked by several formidable challenges.[1][2][3] Key difficulties include the construction of the sterically congested pentacyclic core, the formation of the [2.2.2]-bicyclooctane system, and the precise control of stereochemistry at multiple contiguous quaternary centers.[1][2] Additionally, late-stage functionalization of the complex molecular framework presents significant hurdles.

Q2: What are the main strategic approaches for constructing the [2.2.2]-bicyclooctane core of Maoecrystal V?

A2: Two primary strategies have been successfully employed. The most common approach utilizes an intramolecular Diels-Alder (IMDA) reaction to form the bicyclic system. However, this method can be plagued by issues of yield and facial selectivity. A biomimetic alternative, pioneered by the Baran group, involves a pinacol-type rearrangement to construct the core, which also presents its own set of challenges, including the formation of undesired isomers.

Q3: How can the stereochemistry of the contiguous quaternary centers be controlled?

A3: Controlling the stereochemistry of the adjacent quaternary centers at C9 and C10 is a critical and challenging aspect of the synthesis. The Zakarian group addressed this by employing a late-stage assembly of the cyclohexenone A ring, which circumvents stereochemical issues in the key IMDA reaction. The Baran group's synthesis also highlights the difficulty in stereocontrol, particularly in the cyanide-assisted delivery of a functional group, where the cyanide preferentially added from the undesired face.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction

Problem: The key IMDA reaction to form the [2.2.2]-bicyclooctane core is proceeding with low yield, often accompanied by the formation of multiple isomers.

Possible Causes and Solutions:

  • Substrate Conformation: The conformation of the diene and dienophile in the precursor can significantly impact the efficiency and selectivity of the IMDA reaction.

    • Troubleshooting Step 1: Modify the tether connecting the diene and dienophile to favor the desired pre-reaction conformation. This may involve changing protecting groups or altering the length and rigidity of the tether.

    • Troubleshooting Step 2: Experiment with different solvents and reaction temperatures to influence the equilibrium of substrate conformers.

  • Facial Selectivity: The dienophile may approach the diene from the incorrect face, leading to the undesired diastereomer.

    • Troubleshooting Step 1: Introduce a chiral auxiliary to direct the dienophile to the correct face.

    • Troubleshooting Step 2: Alter the steric environment around the diene or dienophile to disfavor the undesired approach.

Experimental Protocol: Optimized IMDA Reaction (Zakarian Group)

  • Substrate Preparation: The IMDA precursor is synthesized with a silyl-enol-ether as the diene.

  • Reaction Conditions: The precursor is heated in toluene (B28343) in the presence of potassium carbonate.

  • Work-up and Purification: The reaction mixture is cooled, concentrated, and purified by silica (B1680970) gel chromatography to isolate the desired Diels-Alder adduct.

Issue 2: Poor Regio- and Stereoselectivity in the Late-Stage Hydroxymethylation

Problem: The enolate-based installation of the hydroxymethyl group at the sterically hindered C-10 position is challenging, with low yields and the formation of multiple regioisomers.

Possible Causes and Solutions:

  • Enolate Formation: Selective formation of the more hindered C-5/10 enolate over the more accessible enolate at C-1 can be difficult.

    • Troubleshooting Step 1: Screen a variety of bases and solvent systems to identify conditions that favor the formation of the thermodynamic enolate. The Baran group found success with specific solvent and reagent mixtures after extensive screening.

  • Aldol (B89426) Reaction: The subsequent reaction of the enolate with formaldehyde (B43269) can lack regioselectivity.

    • Troubleshooting Step 1: Employ a lanthanide Lewis acid to control the regio- and stereochemical outcome of the aldol reaction.

Experimental Protocol: Lanthanide-Mediated Hydroxymethylation (Baran Group)

  • Enolate Formation: The ketone precursor is treated with a suitable base in a carefully selected solvent mixture to generate the desired enolate.

  • Aldol Reaction: The enolate solution is then treated with a source of formaldehyde in the presence of a lanthanide triflate (e.g., Yb(OTf)₃) to direct the hydroxymethylation to the desired position.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

Quantitative Data Summary

Reaction Step Research Group Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Pinacol RearrangementBaran45N/AN/A
Intramolecular Diels-AlderYang36(isomeric mixture)N/A
Intramolecular Diels-AlderZakarian(excellent)N/AN/A
α-AcetoxylationBaran642:1N/A
C17 MethylationZakarian907:1N/A
Final Epoxide RearrangementDanishefsky85(single isomer)N/A

Visualizations

Maoecrystal_V_Synthetic_Strategies cluster_IMDA Intramolecular Diels-Alder (IMDA) Approach cluster_Pinacol Biomimetic Pinacol Rearrangement Approach IMDA_Start Linear Precursor IMDA_Key IMDA Reaction (Key Challenge: Yield & Selectivity) IMDA_Start->IMDA_Key IMDA_Core [2.2.2]-Bicyclooctane Core IMDA_Key->IMDA_Core IMDA_End Maoecrystal V IMDA_Core->IMDA_End Further Elaboration Pinacol_Start Two Ketone Fragments Pinacol_Key Pinacol-Type Rearrangement (Key Challenge: Isomer Formation) Pinacol_Start->Pinacol_Key Pinacol_Core [2.2.2]-Bicyclooctane Core Pinacol_Key->Pinacol_Core Pinacol_End Maoecrystal V Pinacol_Core->Pinacol_End Further Elaboration

Caption: Key synthetic strategies for Maoecrystal V.

Troubleshooting_Workflow_IMDA Start Low Yield in IMDA Reaction Check_Selectivity Assess Facial Selectivity Start->Check_Selectivity Check_Isomers Analyze Isomeric Byproducts Start->Check_Isomers Add_Auxiliary Introduce Chiral Auxiliary Check_Selectivity->Add_Auxiliary Alter_Sterics Alter Steric Environment Check_Selectivity->Alter_Sterics Modify_Tether Modify Substrate Tether Check_Isomers->Modify_Tether Screen_Conditions Screen Solvents & Temperature Check_Isomers->Screen_Conditions Success Improved Yield & Selectivity Modify_Tether->Success Screen_Conditions->Success Add_Auxiliary->Success Alter_Sterics->Success

Caption: Troubleshooting workflow for the IMDA reaction.

References

Technical Support Center: Maoecrystal B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of maoecrystal B (also referred to as maoecrystal V in much of the scientific literature).

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the total synthesis of this compound?

A1: The total synthesis of this compound has been accomplished by several research groups, with the primary strategies revolving around the construction of the complex pentacyclic core. The two most prominent approaches are:

  • Intramolecular Diels-Alder (IMDA) Reaction: This has been the most common strategy, utilized by the research groups of Yang, Danishefsky, and Zakarian.[1] The IMDA reaction is employed to construct the key bicyclo[2.2.2]octane core of the molecule. However, achieving the desired stereoselectivity and yield in this step can be challenging.

  • Pinacol (B44631) Rearrangement: A biomimetic approach developed by the Baran group utilizes a key pinacol-type rearrangement to form the bicyclo[2.2.2]octane system. This strategy is inspired by the proposed biosynthesis of this compound.

Q2: What are the most significant challenges in synthesizing this compound?

A2: The synthesis of this compound is known to be highly challenging due to its complex and densely functionalized structure. Key difficulties include:

  • Construction of the Bicyclo[2.2.2]octane Core: Forming this sterically congested ring system with the correct stereochemistry is a major hurdle.

  • Stereoselective Formation of Quaternary Stereocenters: The molecule contains multiple contiguous quaternary stereocenters that must be installed with high precision.

  • Low Yields and Side Product Formation: Many of the key transformations are prone to low yields and the formation of difficult-to-separate isomers. For example, the initial IMDA reaction in Yang's synthesis yielded the desired product in only 36% along with other isomers.[1]

  • Late-Stage Functionalizations: Introducing functional groups at later stages of the synthesis can be difficult due to the steric hindrance of the molecular framework.

Troubleshooting Guides

Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction

Problem: The IMDA reaction to form the bicyclo[2.2.2]octane core is giving a low yield of the desired product, with significant formation of isomers. This was a known issue in the Yang synthesis, where the desired bicycle was generated in only 36% yield, alongside two other isomeric products (28% and 12%).[1]

Possible Causes and Solutions:

  • Incorrect Facial Selectivity: The diene and dienophile may not be adopting the optimal conformation for the desired cycloaddition.

    • Solution 1 (Danishefsky's approach): Introduce a bulky substituent to direct the cycloaddition. The Danishefsky group initially faced poor facial selectivity in their IMDA reaction. They overcame this by incorporating a phenylsulfone group on the dienophile, which could be subsequently removed.

    • Solution 2 (Zakarian's approach): Alter the tether connecting the diene and dienophile. The Zakarian group found that a silicon tether was optimal for achieving high yield in their IMDA reaction.[1]

  • Thermal Decomposition or Isomerization: High reaction temperatures can lead to decomposition of the starting material or isomerization of the product.

    • Solution: Carefully optimize the reaction temperature and time. Screen different solvents to find conditions that allow for the reaction to proceed at a lower temperature.

Experimental Protocol: Zakarian's High-Yield IMDA Reaction [1]

The IMDA precursor with a silicon tether was subjected to thermal conditions to achieve an excellent yield of the Diels-Alder adduct.

ParameterValue
Reactant ortho-quinone ketal with dimethyl vinyl-silane tether
Solvent Toluene
Temperature 110 °C
Time 24 h
Yield Excellent (specific percentage not stated in the provided text, but described as such)
Poor Regio- and Stereoselectivity in the Enolate-Based Hydroxymethylation

Problem: The installation of the hydroxymethyl group at the C-10 position, a critical step in the Baran synthesis, is plagued by poor regio- and stereoselectivity. This step was described as the most challenging in their synthesis.

Possible Causes and Solutions:

  • Multiple Enolization Sites: The ketone precursor has multiple acidic protons, leading to the formation of different enolates and subsequently, multiple hydroxymethylated products.

    • Solution (Baran's approach): Extensive screening of bases, solvents, and additives is necessary. The Baran group conducted approximately 1000 experiments to find the optimal conditions. The use of a lanthanide Lewis acid (LaCl₃·2LiCl) was found to be crucial for controlling the regio- and stereochemical outcome of the aldol (B89426) reaction with an extended enolate.

  • Steric Hindrance: The target C-10 position is highly sterically hindered, making nucleophilic attack difficult.

    • Solution: Employ smaller and highly reactive formaldehyde (B43269) equivalents. The Baran group used paraformaldehyde.

Experimental Protocol: Baran's Optimized Hydroxymethylation

After extensive optimization, the following conditions were found to be optimal for the hydroxymethylation step.

ParameterValue
Base NaHMDS
Lewis Acid LaCl₃·2LiCl
Formaldehyde Source Paraformaldehyde
Solvent THF
Temperature -78 °C to -45 °C
Yield 56%
Low Yield and Isomer Formation in the Pinacol Rearrangement

Problem: The pinacol rearrangement used in the Baran synthesis to form the bicyclo[2.2.2]octane core gives a modest yield of the desired product along with a significant amount of an undesired isomer.

Possible Causes and Solutions:

  • Competing Rearrangement Pathways: The carbocation intermediate can undergo different rearrangement pathways, leading to the formation of isomeric products.

    • Solution: Careful control of the reaction conditions, particularly the acid catalyst and temperature, is crucial. While the Baran group reported a 45% yield of the desired product and 22% of an undesired isomer, further optimization of these parameters could potentially improve the ratio.

  • Steric Hindrance in the Preceding Grignard Addition: The initial 1,2-addition of the Grignard reagent to the ketone can be hampered by steric hindrance, leading to incomplete conversion or side reactions.

    • Solution (Baran's approach): The use of i-PrMgCl·LiCl for the in-situ formation of the Grignard reagent from an iodo-precursor was found to be effective.

Experimental Protocol: Baran's Pinacol Rearrangement

ParameterValue
Grignard Formation i-PrMgCl·LiCl in PhMe
Addition Temperature -78 °C to 0 °C
Rearrangement Catalyst aq. TsOH
Rearrangement Temperature 85 °C
Yield (desired product) 45%
Yield (undesired isomer) 22%

Quantitative Data Summary

The following table summarizes the yields of key transformations in different total syntheses of this compound, providing a comparative overview for researchers.

Synthetic StepResearch GroupReagents and ConditionsYield (%)Notes
Intramolecular Diels-Alder YangToluene, heat36Two isomeric side products formed (28% and 12%)
Intramolecular Diels-Alder ZakarianToluene, 110 °C, 24 h"Excellent"Silicon tether was crucial for high yield
Pinacol Rearrangement Barani-PrMgCl·LiCl, then aq. TsOH, 85 °C45Undesired isomer also formed (22%)
Hydroxymethylation BaranNaHMDS, LaCl₃·2LiCl, Paraformaldehyde, THF, -78 to -45 °C56Extensive optimization was required
Final Step (Epoxide Opening) DanishefskyBF₃·OEt₂85Final step to yield (±)-maoecrystal V

Visualizations

experimental_workflow_IMDA cluster_start Starting Material Preparation cluster_IMDA Intramolecular Diels-Alder Reaction cluster_purification Purification and Analysis cluster_products Products start Diene-Dienophile Precursor IMDA IMDA Reaction (e.g., Toluene, heat) start->IMDA 1. Cyclization workup Aqueous Workup IMDA->workup 2. Quenching purification Column Chromatography workup->purification 3. Isolation desired_product Desired Bicyclo[2.2.2]octane purification->desired_product Separation isomeric_products Isomeric Side Products purification->isomeric_products Separation analysis NMR, MS Analysis desired_product->analysis isomeric_products->analysis

Caption: General workflow for the Intramolecular Diels-Alder (IMDA) reaction in this compound synthesis.

troubleshooting_IMDA problem Low Yield in IMDA Reaction cause1 Poor Facial Selectivity problem->cause1 cause2 Thermal Decomposition/ Isomerization problem->cause2 solution1a Introduce Bulky Substituent (Danishefsky) cause1->solution1a solution1b Optimize Tether (Zakarian - Silicon) cause1->solution1b solution2 Optimize Temperature, Time, and Solvent cause2->solution2

Caption: Troubleshooting logic for low yield in the IMDA reaction.

pinacol_rearrangement_pathway start Ketone Precursor + Grignard Reagent intermediate Tertiary Alcohol Intermediate start:f1->intermediate:f0 1,2-Addition carbocation Carbocation Intermediate intermediate:f0->carbocation:f0 Acid-catalyzed Dehydration product1 Desired Bicyclo[2.2.2]octane (45% Yield) carbocation:f0->product1:f0 Desired Rearrangement product2 Isomeric Product (22% Yield) carbocation:f0->product2:f0 Alternative Rearrangement

Caption: Simplified reaction pathway of the Pinacol rearrangement in Baran's synthesis.

References

Technical Support Center: Synthesis of Maoecrystal B and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically detailing the byproducts of maoecrystal B synthesis is limited in publicly available literature. This guide leverages findings from the well-documented total synthesis of the structurally related and complex diterpenoid, maoecrystal V, to provide relevant troubleshooting strategies and analytical guidance applicable to the synthesis of this compound and other intricate natural products.

Troubleshooting Guides

This section addresses common issues that may arise during a multi-step synthesis campaign, leading to the formation of undesired byproducts.

Question 1: My primary cyclization reaction, a Diels-Alder cycloaddition, is producing a mixture of stereoisomers. How can I identify them and favor the desired isomer?

Answer:

The formation of stereoisomers, particularly endo and exo products, is a common occurrence in Diels-Alder reactions involving cyclic dienes.[1] The endo product is often the kinetically favored product due to favorable secondary orbital interactions in the transition state, while the exo product is typically more thermodynamically stable.[1]

Identification and Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between stereoisomers. Key differences in chemical shifts and coupling constants, especially for protons on the newly formed ring, can help in assigning the correct stereochemistry. 2D NMR techniques like NOESY can provide definitive evidence for the spatial relationship between protons.

  • X-ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Strategies for Improving Selectivity:

  • Temperature Control: To favor the thermodynamic (often exo) product, the reaction can be carried out at higher temperatures.[1] Conversely, lower temperatures will favor the kinetic (endo) product.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction. The choice of catalyst can influence the endo/exo ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the stereochemical outcome. A screen of different solvents may be necessary to optimize selectivity.

Isomer Type Favored By Relative Stability Key Feature
EndoKinetic Control (Lower Temperatures)Less StableSubstituents of the dienophile point towards the larger bridge of the bicyclic system.[1]
ExoThermodynamic Control (Higher Temperatures)More StableSubstituents of the dienophile point away from the larger bridge.[1]

Question 2: I am observing significant byproduct formation during a C-H functionalization step. What are the likely side reactions?

Answer:

Palladium-catalyzed C-H functionalization is a powerful tool, but it can be accompanied by several side reactions. Common byproducts can arise from:

  • Carbene Dimerization: In reactions involving diazo compounds, the carbene intermediate can dimerize, reducing the yield of the desired C-H insertion product.

  • Competing Site Selectivity: In molecules with multiple C-H bonds, the catalyst may not be perfectly selective, leading to a mixture of constitutional isomers.

  • Homocoupling: Oxidative C-H/C-H cross-coupling reactions can sometimes lead to the homocoupling of one of the starting materials.

  • Oxidation or Reduction of Functional Groups: Depending on the reaction conditions and the presence of other functional groups in the molecule, undesired oxidation or reduction can occur.

Troubleshooting Strategies:

  • Ligand Optimization: The choice of ligand on the metal catalyst is critical for controlling reactivity and selectivity. A screen of different ligands may be necessary to minimize side reactions.

  • Solvent and Additive Screening: The reaction outcome can be highly sensitive to the solvent and the presence of additives (e.g., bases, oxidants).

  • Slow Addition of Reagents: Slow addition of a limiting reagent can help to maintain a low concentration of reactive intermediates, thereby suppressing side reactions like dimerization.

Question 3: My radical cyclization step is giving a low yield of the desired product along with several unidentified byproducts. What could be the issue?

Answer:

Radical cyclizations are powerful for forming rings, but their success depends on a delicate balance of reaction rates. Potential issues include:

  • Premature Quenching: The initial radical may be trapped by a hydrogen donor (e.g., solvent, starting material) before it has a chance to cyclize.

  • Incorrect Ring Closure (endo vs. exo): While 5-exo cyclizations are generally favored, competing 6-endo cyclizations can occur, leading to isomeric products. Under thermodynamic control, a 5-exo cyclization can sometimes be followed by rearrangement to a 6-endo product.

  • Radical Recombination: Radical-radical reactions can lead to dimerization or other undesired products, especially at high radical concentrations.

  • Fragmentation: The cyclized radical may undergo fragmentation, particularly if it leads to a more stable radical or a stable neutral molecule.

Troubleshooting Strategies:

  • Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.

  • Choice of Radical Initiator and Precursor: The method of radical generation is crucial. Ensure the initiator (e.g., AIBN) and precursor (e.g., alkyl halide) are appropriate for the desired transformation.

  • Radical Trap: The nature and concentration of the radical trap (e.g., tributyltin hydride) will determine the fate of the cyclized radical.

Frequently Asked Questions (FAQs)

Question 4: How do I identify an unknown byproduct in my reaction mixture?

Answer:

Identifying an unknown byproduct requires a systematic approach using a combination of analytical techniques.

Step-by-Step Identification Workflow:

  • Initial Analysis (Crude Mixture):

    • TLC and HPLC: Assess the complexity of the mixture and the polarity of the byproduct relative to the desired product.

    • LC-MS: Obtain the molecular weight of the byproduct. High-resolution mass spectrometry (HRMS) can provide the molecular formula.

    • ¹H NMR: Analyze the crude NMR spectrum to get preliminary structural information about the byproduct.

  • Isolation and Purification:

    • Isolate the byproduct using chromatographic techniques such as flash column chromatography, preparative TLC, or preparative HPLC.

  • Structure Elucidation (Purified Byproduct):

    • NMR Spectroscopy: Acquire a full suite of NMR data (¹H, ¹³C, COSY, HSQC, HMBC) to piece together the structure of the unknown compound.

    • Mass Spectrometry (MS/MS): Fragmentation analysis can provide valuable information about the connectivity of the molecule.

    • Infrared (IR) Spectroscopy: Identify key functional groups present in the byproduct.

    • X-ray Crystallography: If a suitable crystal can be obtained, this provides definitive structural proof.

G cluster_0 Byproduct Identification Workflow A Crude Reaction Mixture B LC-MS Analysis (Molecular Weight) A->B C NMR Analysis (Preliminary Structure) A->C D Isolation & Purification (e.g., HPLC, Column Chromatography) B->D C->D E Purified Byproduct D->E F Full NMR Analysis (1D, 2D) E->F G HRMS & MS/MS (Formula & Fragmentation) E->G H X-ray Crystallography (If possible) E->H I Structure Elucidation F->I G->I H->I

A typical workflow for identifying unknown byproducts.

Question 5: What are the best analytical techniques for quantifying byproducts?

Answer:

Quantitative analysis of byproducts is essential for determining reaction efficiency and product purity. The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV or PDA detector, HPLC is a powerful tool for quantifying byproducts. By creating a calibration curve with a known standard, you can determine the concentration of the byproduct in your sample.

  • Quantitative NMR (qNMR): qNMR is an absolute quantification method that does not require a calibration curve for the specific analyte. By integrating the signals of the byproduct relative to a known amount of an internal standard, you can determine its concentration.

  • Gas Chromatography (GC): For volatile byproducts, GC with a flame ionization detector (FID) is an excellent quantitative technique.

Technique Principle Advantages Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.High sensitivity, good for non-volatile compounds.Requires a chromophore, needs calibration with a standard.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification, no need for specific standards.Lower sensitivity than HPLC, potential for signal overlap.
GC-FID Separation based on boiling point, detection by ionization in a flame.Excellent for volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds.

Question 6: How can I differentiate between a reaction byproduct and a degradation product?

Answer:

A byproduct is formed simultaneously with the desired product, while a degradation product arises from the decomposition of the desired product after its formation. To distinguish between them:

  • Analyze the reaction over time: Take aliquots from the reaction at different time points and analyze them by HPLC or LC-MS. If the impurity concentration increases alongside the product concentration, it is likely a byproduct. If it appears and grows after the product concentration has peaked, it is more likely a degradation product.

  • Stress testing of the purified product: Subject a pure sample of your desired product to the reaction and workup conditions (e.g., heat, acid, base, light). If the impurity forms under these conditions, it is a degradation product.

G cluster_0 Troubleshooting Logic start Impurity Detected q1 Does impurity concentration increase with product formation? start->q1 byproduct Result Byproduct q1->byproduct Yes q2 Does pure product degrade under reaction/workup conditions? q1->q2 No degradation Result Degradation Product q2->degradation Yes

References

overcoming stereochemical challenges in maoecrystal B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of maoecrystal B (also known as maoecrystal V). The content is designed to address specific stereochemical challenges and other experimental hurdles that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the major stereochemical challenges in the total synthesis of this compound?

The synthesis of this compound presents several significant stereochemical hurdles due to its complex and densely functionalized pentacyclic structure. Key challenges include:

  • Construction of the bicyclo[2.2.2]octane core: Achieving the correct facial selectivity in the key intramolecular Diels-Alder (IMDA) reaction is a common difficulty.[1][2] Several research groups have reported issues with the undesired diastereomer being the major product.[2]

  • Formation of contiguous quaternary stereocenters: The molecule possesses four contiguous quaternary stereocenters at its core, creating a highly congested environment that complicates bond formation and stereocontrol.[1][3]

  • Stereoselective installation of the C16 methyl group: The stereochemistry of the methyl group on the tetrahydrofuran (B95107) ring has proven difficult to control.[1]

  • Control of the A/C ring junction stereochemistry: Establishing the required trans-fusion of the A and C rings is a non-trivial synthetic problem.[3][4]

Q2: Several synthetic routes to this compound have been published. Which general strategies have been most successful in overcoming the stereochemical challenges?

Successful strategies have often relied on a few key approaches:

  • Intramolecular Diels-Alder (IMDA) Reaction: This has been a popular and effective method for constructing the bicyclo[2.2.2]octane core.[1][5] However, success is highly dependent on the careful design of the IMDA precursor to control facial selectivity.[2][6]

  • Pinacol-type Rearrangement: Inspired by the proposed biosynthesis, a pinacol (B44631) rearrangement of a [3.2.1] bicyclic system to the [2.2.2] core has been successfully employed, offering an alternative to the Diels-Alder approach.[1][7][8]

  • Epoxide Rearrangements: Epoxides have been used strategically to introduce oxygen functionality and to control stereochemistry through hydroxyl-directed epoxidation and subsequent rearrangements to establish key ring junctions.[3]

  • Early-stage C-H Functionalization: Enantioselective C-H functionalization has been used to set key stereocenters early in the synthesis, which then direct the stereochemical outcome of subsequent transformations.[6][9]

Troubleshooting Guides

Problem 1: Poor facial selectivity in the Intramolecular Diels-Alder (IMDA) reaction, leading to the wrong diastereomer of the bicyclo[2.2.2]octane core.

Possible Causes and Solutions:

  • Cause: The transition state leading to the desired diastereomer is sterically disfavored.

  • Solution 1: Modify the Dienophile or Diene: The stereochemical outcome of the IMDA reaction can be highly sensitive to the nature of the dienophile and the tether connecting it to the diene.[6] Experiment with different activating groups on the dienophile or alter the tether length and rigidity.

  • Solution 2: Utilize a Chiral Auxiliary: An early-stage chiral auxiliary can direct the stereochemical course of the IMDA reaction.[6][9]

  • Solution 3: Alternative Cycloaddition Strategy: Consider an intermolecular Diels-Alder reaction, which may offer different selectivity profiles.[1]

Problem 2: Difficulty in the stereoselective installation of the hydroxymethyl group at the C10 quaternary center.

Possible Causes and Solutions:

  • Cause: The C10 position is highly sterically hindered, and competitive enolate formation can occur at other sites.[7][8]

  • Solution 1: Use of Lanthanide Lewis Acids: The addition of a lanthanide Lewis acid, such as LaCl₃·2LiCl, has been shown to control the regioselectivity of the aldol (B89426) reaction with an extended enolate, favoring hydroxymethylation at the desired C10 position.[10]

  • Solution 2: Careful Choice of Base and Reaction Conditions: The choice of base and reaction conditions is critical for selective enolate formation. Extensive screening of conditions may be necessary.[10]

Problem 3: Undesired stereochemistry at the A/C ring junction.

Possible Causes and Solutions:

  • Cause: The thermodynamic product may not be the desired kinetic product during ring closure or hydrogenation steps.

  • Solution 1: Intramolecular Hydrogen Delivery: An epoxide rearrangement strategy has been successfully used to achieve the required trans-fusion of the A and C rings through the intramolecular delivery of a hydrogen atom to the hindered β-face of the C5 position.[3][4][11]

  • Solution 2: Directed Reduction: If the undesired stereoisomer is formed, investigate directed reduction strategies where a resident functional group directs a hydrogenation catalyst to the desired face of the molecule.

Quantitative Data Summary

Key TransformationReagents and ConditionsDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Enantioselective Conjugate AdditionAllyl silane, CuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), PhMe/MeTHF99% e.e.80[7][8]
Pinacol RearrangementAqueous p-toluenesulfonic acid, 85 °C-45[7][8]
α-AcetoxylationLiTMP, Davis oxaziridine, Ac₂O, THF/DMPU2:1 d.r.64[8]
Diastereoselective Heck Reaction-Major product-[1]
EpoxidationTFDOSeparable mixture-[1]
Final Epoxide Ring OpeningBF₃·OEt₂Single isomer85[11]

Experimental Protocols

Protocol 1: Pinacol Rearrangement to Form the [2.2.2] Bicyclic Core (Baran Synthesis)

This protocol describes the key pinacol rearrangement step to form the bicyclo[2.2.2]octane core from a [3.2.1] precursor.[7][8]

  • To a solution of the diol precursor in a suitable solvent (e.g., toluene), add an aqueous solution of p-toluenesulfonic acid (TsOH).

  • Heat the reaction mixture to 85 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, allow the reaction to cool to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired [2.2.2]-bicyclooctene. Note: An undesired isomer may be formed as a significant byproduct.[7][8]

Protocol 2: Intramolecular Delivery of Hydrogen for A/C trans-Fusion (Danishefsky Synthesis)

This protocol outlines the use of an epoxide rearrangement to set the A/C trans-ring fusion.[3][11]

  • The substrate containing an exocyclic epoxide is dissolved in a suitable solvent (e.g., dichloromethane).

  • The solution is cooled to 0 °C.

  • A Lewis acid, such as BF₃·OEt₂, is added dropwise to the solution.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the product with the desired trans-fused A/C rings.

Visualizations

maoecrystal_b_synthesis_challenges cluster_challenges Stereochemical Challenges cluster_strategies Synthetic Strategies Bicyclo[2.2.2]octane Core Bicyclo[2.2.2]octane Core Contiguous Quaternary Centers Contiguous Quaternary Centers C16 Methyl Stereocenter C16 Methyl Stereocenter A/C Ring Trans-Fusion A/C Ring Trans-Fusion Intramolecular Diels-Alder Intramolecular Diels-Alder Intramolecular Diels-Alder->Bicyclo[2.2.2]octane Core Pinacol Rearrangement Pinacol Rearrangement Pinacol Rearrangement->Bicyclo[2.2.2]octane Core Epoxide Rearrangements Epoxide Rearrangements Epoxide Rearrangements->C16 Methyl Stereocenter Epoxide Rearrangements->A/C Ring Trans-Fusion C-H Functionalization C-H Functionalization C-H Functionalization->Contiguous Quaternary Centers

Caption: Key stereochemical challenges and corresponding synthetic strategies.

pinacol_rearrangement_workflow start [3.2.1] Bicyclic Diol Precursor step1 Aqueous p-Toluenesulfonic Acid Heat (85 °C) start->step1 step2 Pinacol Rearrangement & Olefin Isomerization step1->step2 product [2.2.2] Bicyclooctene Core step2->product side_product Undesired Isomer step2->side_product

Caption: Workflow for the pinacol rearrangement strategy.

imda_troubleshooting_logic problem Problem: Poor Facial Selectivity in IMDA cause Cause: Sterically Disfavored Transition State problem->cause solution1 Solution 1: Modify Dienophile/Diene cause->solution1 solution2 Solution 2: Utilize Chiral Auxiliary cause->solution2 solution3 Solution 3: Alternative Cycloaddition Strategy cause->solution3

Caption: Troubleshooting logic for poor IMDA facial selectivity.

References

maoecrystal B stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a technical support resource for researchers working with maoecrystal compounds. It is important to note that publicly available stability and degradation data for maoecrystal B is scarce. The information herein is largely based on the known chemistry of the structurally related and more extensively studied compound, maoecrystal V , and general principles for the handling of complex ent-kaurane diterpenoids. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific studies on this compound are not available, for complex diterpenoids like maoecrystal V, it is recommended to store the solid compound at -20°C or lower, in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, store them at -80°C in an inert atmosphere (e.g., under argon or nitrogen) to minimize degradation.

Q2: I am observing a loss of activity of my this compound sample over time in my cell-based assay. What could be the cause?

A2: Loss of activity can be due to several factors:

  • Chemical Instability: this compound, like other complex natural products, may be susceptible to degradation in aqueous media, especially at non-neutral pH or in the presence of reactive species in the cell culture medium.

  • Adsorption: The compound might adsorb to plasticware (e.g., pipette tips, microplates). Using low-adhesion plastics or pre-treating surfaces may mitigate this.

  • Precipitation: Check the solubility of this compound in your final assay buffer. Precipitation will lead to a lower effective concentration.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes.

Q3: What solvents are suitable for dissolving and storing this compound?

A3: High-purity, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are typically used to prepare stock solutions of complex natural products. Ensure the chosen solvent is compatible with your downstream experiments. For long-term storage, DMSO is often preferred as it can be stored at low temperatures without freezing.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Sample degradation; Inaccurate concentration1. Prepare fresh solutions from solid material for each experiment.2. Confirm the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV, qNMR).3. Minimize the time the compound spends in aqueous buffers before use.
Appearance of new peaks in HPLC analysis of the sample Degradation of this compound1. Review storage and handling procedures.2. Perform a forced degradation study (see protocol below) to identify potential degradants under stress conditions (acid, base, oxidation, heat, light).3. Use the identified degradation peaks to monitor the stability of your samples under your experimental conditions.
Low recovery of the compound after extraction Instability during extraction; Adsorption to materials1. Ensure extraction conditions are mild (e.g., neutral pH, low temperature).2. Check for adsorption to extraction vessels or solid-phase extraction cartridges.

Hypothetical Stability Data for Maoecrystal V

The following table summarizes hypothetical data from a forced degradation study on maoecrystal V, illustrating the kind of information such a study would provide. This data is for illustrative purposes only and is not based on experimental results.

Stress Condition % Degradation of Maoecrystal V Major Degradation Products Observed
0.1 M HCl (60°C, 24h)~15%Hydrolysis of the lactone ring
0.1 M NaOH (60°C, 24h)~40%Epimerization and hydrolysis of the lactone ring
3% H₂O₂ (RT, 24h)~25%Oxidation of the enone system
Heat (80°C, 72h, solid)< 5%Minor unspecified degradants
Photostability (ICH Q1B)~10%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study of Maoecrystal V

Objective: To investigate the intrinsic stability of maoecrystal V under various stress conditions and to identify potential degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of maoecrystal V in acetonitrile (B52724) or a similar appropriate solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a solid sample of maoecrystal V in a controlled temperature oven at 80°C for 72 hours. Also, reflux a solution of the compound.

    • Photostability: Expose a solution of maoecrystal V to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration with mobile phase.

    • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

    • Characterize major degradation products using LC-MS/MS and NMR if necessary.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation maoecrystal_B This compound acid_hydrolysis Acid-Catalyzed Lactone Hydrolysis maoecrystal_B->acid_hydrolysis H+ base_hydrolysis Base-Catalyzed Lactone Hydrolysis maoecrystal_B->base_hydrolysis OH- enone_oxidation Enone Oxidation maoecrystal_B->enone_oxidation [O] photoproducts Photodegradation Products maoecrystal_B->photoproducts hv epimerization Epimerization base_hydrolysis->epimerization

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow start Start: this compound Sample prepare_solutions Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prepare_solutions stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_solutions->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis characterization Characterize Degradants (LC-MS/MS, NMR) analysis->characterization end End: Stability Profile characterization->end

Caption: Workflow for a forced degradation study.

troubleshooting_guide start Inconsistent Results? check_solution Prepare Fresh Solution? start->check_solution check_concentration Verify Concentration? check_solution->check_concentration Yes prepare_fresh Prepare Fresh Solution and Re-run Experiment check_solution->prepare_fresh No check_degradation New Peaks in HPLC? check_concentration->check_degradation Yes verify_conc Verify Stock Concentration (HPLC-UV, qNMR) check_concentration->verify_conc No investigate_degradation Investigate Degradation (Forced Degradation Study) check_degradation->investigate_degradation Yes other_factors Consider Other Factors (Assay variability, etc.) check_degradation->other_factors No yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No

Caption: Troubleshooting inconsistent experimental results.

Technical Support Center: MAOECrystal B Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing MAOECrystal B.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

A1: The success of this compound crystallization is a multifactorial process.[1] Key factors include the purity and homogeneity of the protein sample, protein concentration, pH, temperature, and the type and concentration of the precipitating agent.[1][2] Environmental factors such as vibrations and temperature fluctuations can also significantly impact crystal growth.[2][3]

Q2: What is the ideal purity level for a this compound sample for crystallization?

A2: For successful crystallization, it is recommended that the this compound sample be at least >95% pure.[2] Impurities or the presence of protein aggregates can interfere with the formation of a well-ordered crystal lattice, leading to disordered crystals or preventing crystallization altogether.[2] Techniques like multi-step chromatography and isoelectric focusing can be employed to enhance sample purity.[2]

Q3: How does protein concentration affect this compound crystallization?

A3: Protein concentration is a crucial variable to optimize.[4] If the concentration is too low, the solution may not reach the necessary level of supersaturation for nucleation and crystal growth, resulting in clear drops.[4] Conversely, if the concentration is too high, it can lead to the formation of amorphous precipitate instead of crystals.[4] The optimal concentration can vary widely, from 1-2 mg/ml to over 30 mg/ml, depending on the specific properties of the protein.[4]

Q4: What is the role of additives in this compound crystallization?

A4: Additives are small molecules that can be included in the crystallization solution to improve the size and quality of crystals.[5] They can work in various ways, such as altering the protein's solubility, stabilizing the protein, or reducing the number of nucleation events to encourage the growth of larger, single crystals.[5] Examples of additives include salts, detergents, and small organic molecules like ethanol (B145695) or dioxane.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound crystallization experiments.

Problem 1: No crystals are forming, and the drops remain clear.

  • Potential Cause: The concentration of this compound or the precipitant is too low to achieve the necessary supersaturation.[4][6]

  • Solution:

    • Increase the concentration of your this compound sample.

    • Increase the concentration of the precipitant.

    • Consider altering the ratio of the protein solution to the reservoir solution in your drops (e.g., 2:1 or 1:2).[7]

    • Re-evaluate the pH of the solution, as protein solubility can be highly pH-dependent.[8]

Problem 2: A heavy, amorphous precipitate forms in the crystallization drops.

  • Potential Cause: The concentration of this compound or the precipitant is too high, causing the protein to rapidly come out of solution.[4] This can also be an indication of protein instability or aggregation.[4]

  • Solution:

    • Decrease the concentration of your this compound sample.

    • Decrease the concentration of the precipitant.

    • Screen a wider range of pH values to find conditions where the protein is more stable.

    • Use dynamic light scattering (DLS) to check for protein aggregation before setting up crystallization trials.[1][2]

Problem 3: The crystals are very small or needle-like.

  • Potential Cause: The rate of nucleation is too high, leading to the formation of many small crystals instead of a few large ones.[9] Needle-like morphology can be caused by preferential growth in one direction due to strong one-dimensional molecular interactions.[10]

  • Solution:

    • Lower the concentration of the protein or the precipitant to slow down the crystallization process.[9]

    • Vary the temperature of incubation.[2][11]

    • Introduce additives that can "poison" nucleation, such as ethanol or dioxane.[5]

    • Consider microseeding, where a few existing microcrystals are introduced into a new, less-saturated drop to encourage the growth of larger crystals.

    • For persistent needle-formers, changing the solvent or using specific additives may help to alter the crystal habit.[12]

Problem 4: The resulting crystals are of poor quality (e.g., split, cracked, or have lattice strain).

  • Potential Cause: Impurities in the protein sample can be incorporated into the crystal lattice, causing strain and defects.[9] Fluctuations in temperature during crystal growth can also negatively impact quality.[2]

  • Solution:

    • Further purify your this compound sample. Filtering the protein solution through a 0.22-micron filter immediately before setting up drops can help remove small aggregates.[9]

    • Ensure a stable incubation temperature with minimal fluctuations.[2]

    • Experiment with different cooling rates if using a temperature-change-based crystallization method.[13]

    • Utilize additive screens to find small molecules that can improve crystal packing and quality.[5]

Data Presentation

Table 1: Effect of Protein Concentration on Crystallization Outcome

Protein ConcentrationObservation in DropInterpretationRecommended Action
Too LowClear DropUndersaturatedIncrease protein or precipitant concentration.
OptimalFew, well-formed crystalsMetastable ZoneProceed with crystal harvesting and analysis.
Too HighHeavy PrecipitateLabile Zone (too rapid nucleation)Decrease protein or precipitant concentration.

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion Crystallization

This method involves equilibrating a drop of the protein-precipitant mixture with a larger reservoir of the precipitant solution via the vapor phase.

  • Preparation:

    • Prepare a stock solution of purified this compound at a known concentration (e.g., 10 mg/mL) in a suitable buffer.

    • Prepare a reservoir solution containing the precipitant at a concentration known to be effective or being screened.

    • Place a clean, siliconized glass coverslip over each well of a 24-well crystallization plate.

  • Setting up the Drop:

    • Pipette 1 µL of the this compound stock solution onto the center of the coverslip.

    • Pipette 1 µL of the reservoir solution into the same drop.

    • Gently mix the drop by pipetting up and down, being careful not to introduce air bubbles.

  • Sealing and Incubation:

    • Carefully invert the coverslip and place it over the corresponding well of the crystallization plate, ensuring an airtight seal with grease applied to the rim of the well.

    • The drop should now be "hanging" from the coverslip over the reservoir.

    • Incubate the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring:

    • Regularly observe the drops under a microscope over several days to weeks, looking for the appearance of crystals.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Purify Purify this compound (>95% purity) Concentrate Concentrate Protein (e.g., 5-20 mg/mL) Purify->Concentrate Prepare Prepare Reagent Screen Concentrate->Prepare Setup Set Up Crystallization (e.g., Hanging Drop) Prepare->Setup Incubate Incubate at Constant Temperature Setup->Incubate Observe Observe Drops Microscopically Incubate->Observe Analyze Analyze Results Observe->Analyze Optimize Optimize Conditions Analyze->Optimize If necessary Optimize->Setup

Caption: A general workflow for this compound crystallization experiments.

Troubleshooting_Flowchart Start Observe Crystallization Drop Clear Clear Drop? Start->Clear Precipitate Precipitate? Clear->Precipitate No IncreaseConc Increase Protein or Precipitant Conc. Clear->IncreaseConc Yes Crystals Crystals Formed? Precipitate->Crystals No DecreaseConc Decrease Protein or Precipitant Conc. Precipitate->DecreaseConc Yes Quality Good Quality? Crystals->Quality Yes Failure Re-screen Conditions Crystals->Failure No IncreaseConc->Failure CheckPurity Check Protein Purity & Stability DecreaseConc->CheckPurity CheckPurity->Failure OptimizeMorphology Optimize Morphology (additives, temp, seeding) Quality->OptimizeMorphology No Success Success! Harvest Crystals Quality->Success Yes OptimizeMorphology->Failure

Caption: A decision tree for troubleshooting common crystallization outcomes.

Parameter_Influence cluster_params Key Parameters cluster_outcomes Influences On CrystalGrowth This compound Crystal Growth Nucleation Nucleation Rate CrystalGrowth->Nucleation Size Crystal Size CrystalGrowth->Size Quality Crystal Quality CrystalGrowth->Quality Morphology Morphology CrystalGrowth->Morphology Purity Protein Purity Purity->CrystalGrowth Concentration Concentration (Protein & Precipitant) Concentration->CrystalGrowth pH pH pH->CrystalGrowth Temperature Temperature Temperature->CrystalGrowth Additives Additives Additives->CrystalGrowth

Caption: The influence of key parameters on the outcomes of crystallization.

References

optimizing reaction conditions for maoecrystal B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Maoecrystal V.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the total synthesis of Maoecrystal V?

A1: The two primary strategies employed for the total synthesis of Maoecrystal V are the Intramolecular Diels-Alder (IMDA) reaction and a biomimetic pinacol (B44631) rearrangement.[1][2][3] Most early syntheses utilized an IMDA reaction to construct the core [2.2.2]-bicyclooctane framework.[2][3] A more recent and concise approach, developed by the Baran group, mimics the proposed biosynthesis and utilizes a key pinacol-type rearrangement to form this bicyclic system.

Q2: What are the most significant challenges in the total synthesis of Maoecrystal V?

A2: The synthesis of Maoecrystal V is noted for its complexity due to a densely packed pentacyclic structure with multiple contiguous quaternary stereocenters. Key challenges reported across various synthetic routes include:

  • Controlling stereochemistry during the construction of the [2.2.2]-bicyclooctane core, particularly in Diels-Alder approaches.

  • The enolate-based installation of a hydroxymethyl group onto a sterically hindered ketone, which proved to be a major hurdle in the Baran synthesis.

  • Achieving high enantioselectivity, often requiring extensive screening of chiral ligands and catalysts.

  • Executing a final elimination step where standard E2 elimination conditions failed, necessitating an alternative oxidative elimination.

Q3: Is Maoecrystal V biologically active?

A3: While initially reported to have considerable in vitro anticancer activity, subsequent re-evaluation of synthetically produced Maoecrystal V by the Baran group showed it to exhibit virtually no cytotoxicity in numerous cancer cell lines tested. This suggests the initially reported biological activities may have been incorrect.

Troubleshooting Guide

Issue 1: Low yield and formation of undesired isomers during the pinacol rearrangement.

  • Q: My pinacol rearrangement to form the key [2.2.2]-bicyclooctene intermediate (e.g., intermediate 103 in the Baran synthesis) is low-yielding and produces a significant amount of an undesired isomer. How can I optimize this step?

  • A: This is a known challenge. The success of this step is highly dependent on the reaction conditions. After the initial Grignard addition, the reaction mixture should be treated with aqueous p-toluenesulfonic acid (aq. TsOH) and heated. In the Baran synthesis, heating to 85 °C resulted in the desired pinacol rearrangement and olefin isomerization. The formation of an undesired isomer is a competing pathway, and careful control of temperature and reaction time is crucial. It is recommended to monitor the reaction progress closely to maximize the yield of the desired product.

Issue 2: Poor regioselectivity and stereoselectivity in the hydroxymethylation of the ketone.

  • Q: I am struggling with the enolate-based hydroxymethylation of the ketone intermediate (e.g., intermediate 103). I am observing enolization at the wrong position or incorrect stereochemistry of the added hydroxymethyl group. What conditions are recommended?

  • A: This step was reported as the most challenging in the Baran synthesis, requiring extensive optimization. Success hinges on achieving selectivity in forming the more hindered conjugated enolate in the A ring over the ketone on the bicyclooctene. The use of a lanthanide Lewis acid was found to be critical. The recommended conditions involve using LaCl₃·2LiCl with sodium bis(trimethylsilyl)amide (TMS₂NNa) and paraformaldehyde (CH₂O)n in a mixture of THF and DMPU at low temperatures (-45 °C). This combination was shown to effectively control the regio- and stereochemical outcome of the aldol (B89426) reaction.

Issue 3: Failure of the final elimination step to form the C1-C2 double bond.

  • Q: I have successfully synthesized the iodoketone precursor, but standard base-promoted E2 elimination conditions are failing to produce Maoecrystal V. What is the issue?

  • A: This is a documented problem. The failure of the E2 elimination is believed to be due to the absence of an antiperiplanar hydrogen required for the reaction to proceed, likely due to the rigid, strained conformation of the molecule. The successful approach involved an oxidative elimination. After oxidation of the iodohydrin to the iodoketone, treatment with Oxone (potassium peroxymonosulfate) can effect the elimination to yield Maoecrystal V. This was discovered after observing trace amounts of the product when using a specific batch of Dess-Martin periodinane (DMP) that was likely contaminated with Oxone.

Issue 4: Poor enantioselectivity in the initial conjugate addition.

  • Q: The initial enantioselective conjugate addition of the allyl silane (B1218182) to cyclohexenone is resulting in low enantiomeric excess (ee). How can I improve this?

  • A: High enantioselectivity in this step is critical and sensitive to several factors. The choice of ligand is paramount; a TADDOL-derived phosphine-phosphite ligand (L1) was found to be uniquely successful. The copper source is also important, with CuI·0.75DMS being used to minimize the dimerization of the Grignard reagent. Furthermore, a profound solvent effect was observed, with a mixture of toluene (B28343) (PhMe) and 2-methyltetrahydrofuran (B130290) (MeTHF) being essential for consistently high yield and enantioselectivity.

Quantitative Data Summary

Table 1: Optimized Conditions for Key Steps in the Baran Synthesis of (-)-Maoecrystal V

StepReagents and ConditionsYield (%)Enantiomeric Excess (%)Reference
Enantioselective Conjugate Addition CuI·0.75DMS (0.60 mol%), L1 (0.80 mol%), TMSCH₂C(MgBr)CH₂ (2.5 equiv), PhMe/MeTHF, -78 °C8099
Pinacol Rearrangement 1) i-PrMgCl·LiCl (1.5 equiv), Fragment 6 (1.5 equiv), PhMe, -78 to 0 °C; 2) aq. TsOH, 85 °C45-
Hydroxymethylation TMS₂NNa, LaCl₃·2LiCl, (CH₂O)n, THF, DMPU, -45 °C56-
Final Cascade Reaction 1) DMDO; 2) MgI₂, InI₃; 3) Dess-Martin Periodinane; 4) Oxone76 (2 steps)-

Experimental Protocols

Protocol 1: Regio- and Stereoselective Hydroxymethylation

This protocol describes the challenging installation of the hydroxymethyl group at the C-10 position of the ketone intermediate 103 as performed in the Baran synthesis.

Reagents:

  • Ketone intermediate 103

  • Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl)

  • Sodium bis(trimethylsilyl)amide (TMS₂NNa)

  • Paraformaldehyde ((CH₂O)n), dried under vacuum

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

Procedure:

  • To a solution of the ketone intermediate 103 in a mixture of THF and DMPU at -45 °C, add a solution of LaCl₃·2LiCl in THF.

  • Stir the mixture for a specified time at -45 °C.

  • Add solid, dry paraformaldehyde to the reaction mixture.

  • Slowly add a solution of TMS₂NNa in THF dropwise to the mixture while maintaining the temperature at -45 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired primary alcohol 104 .

Note: The specific concentrations, volumes, and reaction times should be optimized based on the scale of the reaction. This protocol is based on the conditions reported in the literature.

Visualizations

Baran_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Assembly cluster_end Finishing Steps Cyclohexenone Cyclohexenone ConjugateAdd Enantioselective Conjugate Addition Cyclohexenone->ConjugateAdd CuI, L1 AllylSilane Allyl Silane AllylSilane->ConjugateAdd CuI, L1 Pinacol Convergent Coupling & Pinacol Rearrangement ConjugateAdd->Pinacol Fragment Coupling Hydroxymethylation Regioselective Hydroxymethylation Pinacol->Hydroxymethylation LaCl₃·2LiCl THF_Formation THF Ring Formation & Cyanide Addition Hydroxymethylation->THF_Formation Cascade Final Cascade (Oxidations, Elimination) THF_Formation->Cascade MaoecrystalV (-)-Maoecrystal V Cascade->MaoecrystalV Oxone

Caption: Key stages in the 11-step Baran synthesis of (-)-Maoecrystal V.

References

maoecrystal B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Maoecrystal B. Given that this compound is a complex diterpenoid, it is presumed to share solubility characteristics with other lipophilic compounds of its class, notably poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a structurally complex diterpenoid. Compounds of this class are often characterized by low polarity (lipophilicity), which leads to poor solubility in aqueous solutions. For researchers conducting in vitro or in vivo experiments, achieving a homogenous and stable solution at a desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

For creating a high-concentration stock solution, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice.[1] Other potential solvents include dimethylformamide (DMF) or ethanol (B145695). It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) that can be diluted into your aqueous experimental medium, ensuring the final organic solvent concentration is minimal (ideally ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.[1]

Q3: My this compound is precipitating out of my aqueous buffer after dilution from a DMSO stock. What should I do?

Precipitation upon dilution is a common issue for hydrophobic compounds. This indicates that the aqueous medium cannot maintain the compound in solution at the desired concentration. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: Can I heat the solution to dissolve this compound?

Gentle heating can be a method to aid dissolution. However, it should be approached with caution as excessive heat can lead to the degradation of complex organic molecules like this compound. Always check the compound's stability at elevated temperatures. A brief sonication in a water bath is often a safer and more effective alternative to aggressive heating.[1]

Q5: How can I minimize non-specific binding of this compound to labware?

Hydrophobic compounds tend to adsorb to plastic surfaces like microcentrifuge tubes and pipette tips, a phenomenon known as non-specific binding.[1] To mitigate this, consider using low-binding labware. Additionally, the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help prevent the compound from binding to surfaces.[1]

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to addressing solubility challenges with this compound.

Problem: this compound fails to dissolve or precipitates from the solution.

Step 1: Initial Dissolution & Stock Solution Preparation Ensure you are using an appropriate organic solvent for your stock solution.

  • Protocol: Prepare a 10 mM stock solution in 100% DMSO.

  • Procedure:

    • Accurately weigh the required amount of this compound into a low-binding microcentrifuge tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously for 1-2 minutes.

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to confirm complete dissolution.

Step 2: Workflow for Troubleshooting Precipitation in Aqueous Media

If the compound precipitates upon dilution into your final aqueous buffer, follow this workflow:

G start Precipitation Observed in Aqueous Buffer check_final_dmso Is final DMSO concentration > 0.5%? start->check_final_dmso reduce_dmso Reduce stock concentration to lower final DMSO % check_final_dmso->reduce_dmso Yes try_cosolvent Try a Co-Solvent System check_final_dmso->try_cosolvent No reduce_dmso->start try_surfactant Add a Surfactant try_cosolvent->try_surfactant Fails success Solubility Achieved try_cosolvent->success Works try_cyclodextrin Use a Cyclodextrin (B1172386) try_surfactant->try_cyclodextrin Fails try_surfactant->success Works try_cyclodextrin->success Works fail Consult further (e.g., formulation specialist) try_cyclodextrin->fail Fails

Caption: Troubleshooting workflow for this compound precipitation.

Step 3: Implementing Solubility Enhancement Techniques

If initial troubleshooting fails, employ the following advanced techniques.

  • Co-solvents: Introduce a secondary solvent to the aqueous medium to increase the solubility of nonpolar molecules. For example, having a final concentration of 1-5% ethanol in your buffer might be sufficient.

  • Surfactants/Detergents: Use non-ionic detergents like Tween-80 or Pluronic F-68 at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate and solubilize hydrophobic compounds.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules like this compound, thereby increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Quantitative Data Summary

Solvent SystemThis compound Solubility (μg/mL)Observations
Deionized Water< 1Insoluble, visible particulates
Phosphate-Buffered Saline (PBS), pH 7.4< 1Insoluble, visible particulates
PBS + 0.5% DMSO~5-10Slight improvement, may precipitate over time
PBS + 1% Tween-80~50-100Clear solution, stable for 24h
45% (w/v) HP-β-CD in Water> 500Clear solution, stable
100% Ethanol> 10,000 (10 mg/mL)Freely soluble
100% DMSO> 10,000 (10 mg/mL)Freely soluble

Key Experimental Protocols

Protocol 1: General Solubility Determination (Shake-Flask Method)

This protocol is adapted from the widely used shake-flask method, which is reliable for determining the thermodynamic solubility of poorly soluble compounds.

Objective: To determine the saturation solubility of this compound in a chosen buffer.

Materials:

  • This compound (solid)

  • Chosen solvent/buffer (e.g., PBS, pH 7.4)

  • Low-binding microcentrifuge tubes or glass vials

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the buffer (e.g., add 1 mg to 1 mL). The solid should be in excess to ensure a saturated solution is formed.

  • Seal the vial tightly.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, let the vial stand to allow larger particles to settle.

  • Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical method and a standard curve.

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Solubilization using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare an aqueous solution of this compound using HP-β-CD as a solubility enhancer.

Objective: To prepare a stable, aqueous stock solution of this compound-cyclodextrin complex.

G cluster_0 Preparation cluster_1 Complexation cluster_2 Purification & Use A Dissolve HP-β-CD in aqueous buffer (e.g., 45% w/v) B Add solid this compound to the cyclodextrin solution A->B C Stir vigorously at room temperature for 12-24 hours B->C D Centrifuge to pellet un-complexed compound C->D E Collect & filter supernatant (0.22 µm filter) D->E F Quantify concentration (HPLC/UV-Vis) E->F

Caption: Experimental workflow for cyclodextrin-based solubilization.

Materials:

  • This compound (solid)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Centrifuge

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve the desired concentration of HP-β-CD in the aqueous buffer (a 45% w/v solution is a common starting point). Stir until the HP-β-CD is completely dissolved.

  • Complexation: Add the solid this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and should be determined empirically.

  • Incubation: Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Separation: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.

  • Final Preparation: Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm filter.

  • Quantification: It is crucial to determine the final concentration of the solubilized this compound in the solution analytically using a suitable method such as HPLC or UV-Vis spectroscopy. The resulting solution can then be used in experiments.

References

Technical Support Center: Scaling Up Maoecrystal V Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of maoecrystal V for preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up maoecrystal V synthesis?

A1: The 11-step enantioselective synthesis developed by the Baran group is considered a strong candidate for scale-up due to its convergent nature and successful gram-scale execution of several key steps. However, careful optimization and process control are critical for a successful scale-up campaign.

Q2: What are the purity requirements for maoecrystal V intended for preclinical toxicology studies?

A2: For preclinical toxicology studies, a high purity of the active pharmaceutical ingredient (API) is required. Generally, a purity of ≥98% is expected, with higher purity (≥99%) being preferable.[1] All impurities above a certain threshold (typically 0.10-0.15%) must be identified and characterized.[2]

Q3: How much maoecrystal V is typically required for preclinical studies?

A3: The required quantity can vary significantly based on the drug's potency, the planned toxicology studies (e.g., duration, species), and the formulation. Initial dose-ranging studies may require gram quantities.[3] Longer-term toxicology studies can necessitate a larger supply.

Q4: What documentation is necessary for the maoecrystal V drug substance used in preclinical trials?

A4: A Certificate of Analysis (CoA) is a critical document.[4][5] It should provide a comprehensive summary of the testing results for a specific batch of maoecrystal V. Key information to include in a CoA is outlined in the table below.

Data Presentation

Table 1: Key Information for a Certificate of Analysis (CoA) for Preclinical Maoecrystal V

ParameterDescriptionRecommended Specification
Identity Confirmation of the chemical structure.Conforms to reference standard (e.g., by ¹H NMR, ¹³C NMR, MS, IR)
Purity Percentage of the desired compound.≥98.0% (by HPLC)
Individual Impurity Level of any single specified or unspecified impurity.≤0.15%
Total Impurities Sum of all impurities.≤1.0%
Residual Solvents Amount of solvents remaining from the synthesis.Within ICH limits
Water Content Percentage of water in the material.Report value (e.g., by Karl Fischer titration)
Appearance Physical description of the substance.e.g., White to off-white solid
Batch Number Unique identifier for the production batch.N/A
Date of Manufacture Date the batch was produced.N/A
Retest Date Date by which the material should be re-analyed to ensure it still meets specifications.N/A

Table 2: Regulatory Thresholds for Impurity Identification and Qualification

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake

Troubleshooting Guides

Grignard Reaction and Pinacol (B44631) Rearrangement (Baran Synthesis, Steps 4 & 5)

Q: We are observing a dangerously exothermic reaction during the Grignard reagent formation at a larger scale. How can we control this?

A: The formation of Grignard reagents is highly exothermic and requires careful management at scale.

  • Slow Reagent Addition: Add the solution of the alkyl halide to the magnesium turnings at a slow, controlled rate using a dropping funnel or a syringe pump. This allows for better heat dissipation.

  • Adequate Cooling: Utilize a robust cooling system, such as a large ice-water bath or a cryocooler, to maintain the desired reaction temperature.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.

  • Initiation: Ensure the reaction has initiated (indicated by a slight temperature increase or visual changes) before adding the bulk of the alkyl halide.

Q: During the pinacol rearrangement, we are getting a significant amount of an undesired isomer. What could be the cause and how can we improve the selectivity?

A: The selectivity of the pinacol rearrangement is highly dependent on the relative stability of the intermediate carbocations.

  • Carbocation Stability: The hydroxyl group that is protonated and leaves as water will be the one that forms the more stable carbocation. In the context of the maoecrystal V synthesis, ensure that the reaction conditions favor the formation of the desired carbocation intermediate.

  • Migratory Aptitude: The migration of an alkyl or aryl group to the carbocationic center is the key rearrangement step. The group with the higher migratory aptitude will rearrange preferentially. For the Baran synthesis, the desired rearrangement is favored. However, changes in reaction conditions (e.g., acid concentration, temperature) could potentially lead to side reactions.

  • Reaction Conditions: Carefully control the reaction temperature and the rate of acid addition. Running the reaction at a lower temperature may improve selectivity.

Hydroxymethylation (Baran Synthesis, Step 6)

Q: The yield of the hydroxymethylation step is significantly lower upon scale-up. What are the potential issues?

A: The hydroxymethylation with formaldehyde (B43269) can be challenging due to the reactivity of formaldehyde and the potential for side reactions.

  • Formaldehyde Source and Depolymerization: If using paraformaldehyde, its depolymerization to formaldehyde can be slow and may not be efficient at a larger scale, leading to incomplete reactions. Consider using a more reactive formaldehyde surrogate.

  • Reversibility: The addition of the enolate to formaldehyde can be reversible. Ensure that the reaction conditions drive the equilibrium towards the product. This might involve careful control of temperature and reaction time.

  • Side Reactions: Formaldehyde can undergo self-polymerization (Cannizzaro reaction) under basic conditions. The enolate can also react with other electrophiles present in the reaction mixture. Precise control of stoichiometry and addition rates is crucial.

Purification of Maoecrystal V

Q: We are struggling to achieve the required >98% purity for our scaled-up batch of maoecrystal V. What purification strategies are recommended for this type of complex, polycyclic molecule?

A: The purification of complex, polar, polycyclic natural products often requires a multi-step approach.

  • Chromatography:

    • Flash Chromatography: Initial purification can be performed using silica (B1680970) gel flash chromatography. However, for closely related impurities, this may not provide sufficient resolution.

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) on a preparative scale is often necessary to achieve high purity. Reversed-phase (e.g., C18) columns are commonly used. Method development at the analytical scale is essential to find the optimal solvent system and gradient.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are not well-retained on reversed-phase columns, HILIC can be an effective alternative.

  • Crystallization: If a crystalline solid can be obtained, crystallization is an excellent method for achieving high purity. Experiment with various solvent systems to induce crystallization.

Experimental Protocols

Key Experiment: Gram-Scale Pinacol Rearrangement (Adapted from Baran Synthesis)

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the diol precursor.

  • Solvent: Anhydrous toluene (B28343) is added to the flask.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath.

  • Acid Addition: A solution of p-toluenesulfonic acid in toluene is added dropwise via the dropping funnel over a period of 1-2 hours, while maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Mandatory Visualizations

maoecrystal_v_synthesis_workflow cluster_synthesis Synthesis Scale-Up cluster_purification Purification & QC cluster_preclinical Preclinical Studies start Starting Materials grignard Grignard Reaction (Exotherm Control) start->grignard pinacol Pinacol Rearrangement (Selectivity Control) grignard->pinacol hydroxymethylation Hydroxymethylation (Yield Optimization) pinacol->hydroxymethylation cyclization Further Cyclizations & Functionalization hydroxymethylation->cyclization crude_product Crude Maoecrystal V cyclization->crude_product flash_chrom Flash Chromatography (Initial Purification) crude_product->flash_chrom prep_hplc Preparative HPLC (High Purity) flash_chrom->prep_hplc crystallization Crystallization (Optional, for highest purity) prep_hplc->crystallization qc Quality Control (CoA Generation) prep_hplc->qc crystallization->qc formulation Formulation Development (For Poorly Soluble API) qc->formulation toxicology Toxicology Studies formulation->toxicology

Caption: Workflow for scaling up maoecrystal V synthesis for preclinical studies.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_solutions Potential Solutions problem Low Yield or Purity in Scale-Up grignard_issue Grignard Reaction: - Runaway reaction? - Low conversion? problem->grignard_issue pinacol_issue Pinacol Rearrangement: - Poor selectivity? - Incomplete reaction? problem->pinacol_issue hydroxy_issue Hydroxymethylation: - Low yield? - Side products? problem->hydroxy_issue purification_issue Purification Issues: - Co-eluting impurities? - Poor recovery? problem->purification_issue grignard_sol Control addition rate Improve cooling Ensure initiation grignard_issue->grignard_sol Address pinacol_sol Optimize acid concentration Lower reaction temperature Monitor carbocation stability pinacol_issue->pinacol_sol Address hydroxy_sol Use formaldehyde surrogate Optimize base/temperature Control stoichiometry hydroxy_issue->hydroxy_sol Address purification_sol Develop prep HPLC method Explore HILIC Attempt crystallization purification_issue->purification_sol Address

Caption: Troubleshooting logic for maoecrystal V scale-up synthesis.

hypothetical_signaling_pathway maoecrystal_v Maoecrystal V (Hypothetical Target) target_protein Cellular Target (e.g., Tubulin, Kinase) maoecrystal_v->target_protein Binds/Inhibits downstream_cascade Downstream Signaling Cascade target_protein->downstream_cascade Modulates apoptosis Apoptosis / Cell Cycle Arrest downstream_cascade->apoptosis Leads to

Caption: Hypothetical signaling pathway for a cytotoxic compound like maoecrystal V.

References

Validation & Comparative

A Critical Re-evaluation of Maoecrystal V's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Initially heralded as a potent and highly selective anticancer agent, the complex diterpenoid Maoecrystal V has been the subject of intense synthetic efforts and biological scrutiny. This guide provides a comprehensive re-evaluation of its anticancer activity, placing early findings in direct comparison with later, more extensive studies and established chemotherapeutic agents. The data presented herein aims to offer an objective perspective for researchers, scientists, and drug development professionals engaged in the field of oncology drug discovery.

Executive Summary

Maoecrystal V, a structurally unique ent-kaurane diterpenoid isolated from Isodon eriocalyx, was first reported in 2004 to exhibit remarkable and selective cytotoxicity against the HeLa human cervical cancer cell line, with a half-maximal inhibitory concentration (IC50) of approximately 0.02 µg/mL.[1][2] This finding spurred numerous synthetic chemistry campaigns to access the molecule and explore its therapeutic potential. However, a pivotal 2016 report by the Baran group, upon completing an 11-step total synthesis, revealed that synthetically pure Maoecrystal V exhibited virtually no cytotoxicity across a panel of 32 cancer cell lines, including HeLa.[1][3][4] This discrepancy forms the basis of this re-evaluation, highlighting the critical importance of rigorous, reproducible biological testing in drug discovery.

Comparative Analysis of Cytotoxicity

The following table summarizes the reported IC50 values of Maoecrystal V against the HeLa cell line in comparison to standard-of-care chemotherapeutic agents. This juxtaposition underscores the dramatic difference between the initial report and subsequent findings, and provides context for the potency of established drugs.

CompoundTarget Cell LineReported IC50 (µM)Reported IC50 (µg/mL)Citation
Maoecrystal V (Initial Report) HeLa ~0.06 ~0.02 [1][5][6]
Maoecrystal V (Re-evaluation) HeLa & 31 other lines Inactive Inactive [1][3][4]
Cisplatin (B142131)HeLa~3.3 - 77.4~0.99 - 23.2[1][7]
DoxorubicinHeLa~0.16 - 1.7~0.09 - 0.92[7][8][9][10]
PaclitaxelHeLa~0.002 - 0.01~0.0017 - 0.0085

Note: IC50 values can vary between experiments due to factors such as cell passage number, assay conditions, and incubation times.

Proposed Mechanism of Action (Hypothetical)

While the re-evaluation of Maoecrystal V's activity casts doubt on its anticancer efficacy, the broader class of ent-kaurane diterpenoids, to which it belongs, is known to exert cytotoxic effects through the induction of apoptosis.[11][12][13][14] Mechanistic studies on related compounds suggest that they can modulate key signaling pathways that control programmed cell death. A hypothetical signaling pathway, based on the known mechanisms of other ent-kaurane diterpenoids, is depicted below. This model suggests that the compound could potentially increase the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2), leading to the release of cytochrome c from the mitochondria, subsequent activation of a caspase cascade (caspase-9 and caspase-3), and ultimately, apoptosis.

G cluster_0 Cell Exterior cluster_1 Cytoplasm Maoecrystal_V Maoecrystal V (or other ent-kaurane diterpenoid) Bcl2 Bcl-2 (Anti-apoptotic) Maoecrystal_V->Bcl2 Inhibits (?) Bax Bax (Pro-apoptotic) Maoecrystal_V->Bax Activates (?) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothetical Apoptotic Pathway for an ent-kaurane Diterpenoid.

Experimental Protocols

Standardized protocols are essential for the generation of reproducible and comparable data in anticancer drug screening. Below are detailed methodologies for key assays used in the evaluation of cytotoxic compounds.

Cell Viability Assessment: MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Harvest HeLa cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15][16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., Maoecrystal V) and reference drugs (e.g., Cisplatin, Doxorubicin) in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO at the same concentration as in the drug dilutions).

    • Incubate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[16]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • After the treatment incubation, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium and 20 µL of the MTT solution to each well.[15][16]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[16]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[15]

G cluster_workflow MTT Assay Workflow A Seed HeLa cells in 96-well plate B Incubate 24h (Cell attachment) A->B C Treat with compound (e.g., Maoecrystal V) B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h (Formazan formation) E->F G Solubilize formazan (e.g., with DMSO) F->G H Read absorbance (570 nm) G->H I Calculate IC50 H->I

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/PI Staining Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the test compound as described for the MTT assay, typically in 6-well plates.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.[18][19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.[18]

    • FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protein Expression Analysis: Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.[3][20][21]

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The story of Maoecrystal V serves as a compelling case study in natural product drug discovery. While initial reports suggested a highly promising anticancer agent, subsequent, more rigorous evaluation by independent groups using chemically synthesized material demonstrated a lack of activity.[3] This guide underscores the necessity of total synthesis to confirm the biological activity of complex natural products and the importance of repeated, controlled experiments in the scientific process. While Maoecrystal V itself may not be a viable anticancer drug candidate, the chemistry it inspired has significantly advanced the field of organic synthesis, and the study of its parent class, the ent-kaurane diterpenoids, continues to yield compounds with genuine therapeutic potential.

References

A Comparative Guide to the Total Synthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate, pentacyclic architecture of maoecrystal V, a diterpenoid isolated from Isodon eriocalyx, has presented a formidable challenge to the synthetic chemistry community. Its unique structure, featuring a congested cage-like framework, has inspired the development of diverse and innovative synthetic strategies. This guide provides a comparative analysis of five prominent total syntheses of maoecrystal V, offering a detailed examination of their routes, efficiencies, and key chemical transformations. The syntheses discussed herein are those developed by the research groups of Baran, Danishefsky, Zakarian, Thomson, and Yang.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the total number of steps required to reach the target molecule from commercially available starting materials. The following table summarizes these key metrics for the five distinct approaches to maoecrystal V.

Lead Researcher(s) Year Published Key Strategy Total Steps (Longest Linear Sequence) Overall Yield (%) Stereochemistry
Phil S. Baran2016Biomimetic Pinacol-Type Rearrangement11~5%Enantioselective
Samuel J. Danishefsky2012Intramolecular Diels-Alder Reaction29Not explicitly statedRacemic
Armen Zakarian2013Intramolecular Diels-Alder Reaction24~1.5%Racemic
Regan J. Thomson2014Intermolecular Diels-Alder Reaction20Not explicitly statedEnantioselective
Zhen Yang2010Intramolecular Diels-Alder Reaction171.2%Racemic
Zhen Yang2015Asymmetric Intramolecular Diels-Alder21Not explicitly statedEnantioselective

Strategic Analysis and Key Methodologies

The total synthesis of a complex natural product is a testament to the power of organic chemistry, showcasing elegant solutions to challenging molecular puzzles. The approaches to maoecrystal V highlight a fascinating divergence in synthetic philosophy, particularly in the construction of the formidable bicyclo[2.2.2]octane core.

Baran's Biomimetic Approach: A Shift in Strategy

In a departure from the more common cycloaddition strategies, the Baran group devised a concise and efficient synthesis that mimics a proposed biosynthetic pathway.[1] The key transformation is a pinacol-type rearrangement, which constructs the bicyclo[2.2.2]octane core from a bicyclo[3.2.1]octane precursor. This biomimetic approach proved to be highly effective, leading to the shortest synthesis of maoecrystal V to date.

Experimental Protocol: Key Pinacol-Type Rearrangement (Baran)

To a solution of the bicyclo[3.2.1]octane precursor in a suitable solvent, a Lewis acid or protic acid is added to initiate the rearrangement. The reaction mixture is typically stirred at a specific temperature for a set period, followed by quenching and purification by column chromatography to yield the bicyclo[2.2.2]octane product. The precise conditions, including the choice of acid and solvent, are critical for achieving high yield and stereoselectivity. For detailed experimental procedures, please refer to the supporting information of the original publication.[1]

dot

Baran_Strategy Start Simple Starting Materials Intermediate1 Bicyclo[3.2.1]octane Precursor Start->Intermediate1 KeyStep Biomimetic Pinacol-Type Rearrangement Intermediate1->KeyStep Intermediate2 Bicyclo[2.2.2]octane Core KeyStep->Intermediate2 End Maoecrystal V Intermediate2->End

Caption: Baran's biomimetic strategy for maoecrystal V synthesis.

The Diels-Alder Cycloaddition: A Convergent and Powerful Tool

The research groups of Danishefsky, Zakarian, Thomson, and Yang all converged on the Diels-Alder reaction as the cornerstone of their strategies to construct the bicyclo[2.2.2]octane core of maoecrystal V. This powerful cycloaddition reaction allows for the rapid assembly of complex cyclic systems with a high degree of stereocontrol.

Danishefsky's Intramolecular Diels-Alder Approach

The Danishefsky group employed an intramolecular Diels-Alder (IMDA) reaction of a precursor containing both a diene and a dienophile. This approach, while lengthy, showcases a systematic and controlled construction of the molecular framework.

Experimental Protocol: Intramolecular Diels-Alder Reaction (Danishefsky)

The diene-dienophile precursor is dissolved in a high-boiling point solvent and heated to a high temperature to facilitate the intramolecular cycloaddition. The reaction progress is monitored by thin-layer chromatography or other analytical techniques. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by chromatography. The specific substrate and reaction conditions are crucial for the success of this transformation. For detailed experimental procedures, please refer to the supporting information of the original publication.

dot

Danishefsky_Strategy Start Acyclic Precursor KeyStep Intramolecular Diels-Alder Reaction Start->KeyStep Intermediate Bicyclo[2.2.2]octane Core KeyStep->Intermediate End Maoecrystal V Intermediate->End

Caption: Danishefsky's intramolecular Diels-Alder strategy.

Zakarian's Intramolecular Diels-Alder Strategy

Similar to the Danishefsky approach, the Zakarian group also utilized an intramolecular Diels-Alder reaction. Their 24-step synthesis provides an alternative route to this complex molecule, highlighting different choices in starting materials and functional group manipulations.[1]

Thomson's Intermolecular Diels-Alder Approach

In contrast to the intramolecular strategies, the Thomson group developed an enantioselective synthesis featuring an intermolecular Diels-Alder reaction. This approach involves the reaction of a diene and a dienophile as separate molecules, offering a different set of challenges and opportunities for controlling stereochemistry.

Experimental Protocol: Intermolecular Diels-Alder Reaction (Thomson)

The diene and dienophile are combined in a suitable solvent, often in the presence of a Lewis acid catalyst to enhance reactivity and stereoselectivity. The reaction is typically carried out at a specific temperature and monitored for completion. Workup and purification by chromatography afford the desired bicyclo[2.2.2]octane adduct. The choice of catalyst and reaction conditions is paramount for achieving high diastereo- and enantioselectivity. For detailed experimental procedures, please refer to the supporting information of the original publication.

dot

Thomson_Strategy Diene Diene KeyStep Intermolecular Diels-Alder Reaction Diene->KeyStep Dienophile Dienophile Dienophile->KeyStep Intermediate Bicyclo[2.2.2]octane Core KeyStep->Intermediate End Maoecrystal V Intermediate->End

Caption: Thomson's intermolecular Diels-Alder strategy.

Yang's Intramolecular Diels-Alder Syntheses

The Yang group has reported both a racemic and an enantioselective total synthesis of maoecrystal V, both of which rely on an intramolecular Diels-Alder reaction as a key step. Their initial 17-step racemic synthesis was a significant achievement in the field.[1] The subsequent enantioselective version further demonstrated the power of this strategy for accessing chiral molecules.

Conclusion

The total syntheses of maoecrystal V presented here showcase the creativity and ingenuity of synthetic organic chemists. While the Diels-Alder reaction has been the most widely employed strategy for the construction of the core bicyclo[2.2.2]octane system, the biomimetic approach developed by the Baran group offers a compellingly efficient alternative. Each synthesis provides valuable insights into the art and science of building complex molecules and serves as a rich source of inspiration for future synthetic endeavors. The detailed experimental protocols and strategic comparisons within this guide are intended to aid researchers in the design and execution of their own synthetic projects, whether they be in the realm of natural product synthesis, methodology development, or drug discovery.

References

A Comparative Analysis of Maoecrystal V and Other ent-Kauranoid Diterpenes in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ent-kauranoid diterpenes, a class of natural products primarily isolated from plants of the Isodon genus, have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents. This guide provides a comparative analysis of maoecrystal V against other notable ent-kauranoid diterpenes, focusing on their cytotoxic effects and mechanisms of action. This objective comparison is supported by experimental data to aid researchers in navigating the therapeutic potential of this compound class.

The Enigma of Maoecrystal V's Cytotoxicity

Maoecrystal V, a structurally complex pentacyclic ent-kauranoid diterpene, was initially reported to possess potent cytotoxic activity. An early study highlighted its impressive efficacy against the HeLa human cervical cancer cell line, with a reported IC50 value of approximately 20 ng/mL.[1][2] This finding generated considerable interest in the scientific community, positioning maoecrystal V as a promising lead for anticancer drug development.

However, subsequent total syntheses of maoecrystal V by multiple independent research groups led to a re-evaluation of its biological activity. These later studies, including a notable synthesis by the Baran group, found that synthetic maoecrystal V exhibited virtually no cytotoxicity across a range of cancer cell lines.[3][4] This discrepancy highlights the critical importance of verifying the biological activity of synthetic natural products and underscores the enigmatic status of maoecrystal V in the landscape of anticancer research.

Comparative Cytotoxicity of ent-Kauranoid Diterpenes

In contrast to the conflicting reports on maoecrystal V, other ent-kauranoid diterpenes have consistently demonstrated significant cytotoxic activity against various cancer cell lines. Oridonin and Eriocalyxin B are two of the most extensively studied compounds in this family.[5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against several human cancer cell lines. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Maoecrystal V HeLaCervical Cancer~0.05 (originally reported)
VariousVariousInactive
Oridonin HeLaCervical Cancer11.2 - 21.3
K562Leukemia0.95
A549Lung Cancer>10
HepG2Liver Cancer8.12
Eriocalyxin B K562Leukemia0.373 (µg/mL)
T24Bladder Cancer0.087 (µg/mL)
Henryin HCT-116Colon Cancer1.77
HepG2Liver Cancer1.54
BGC-823Gastric Cancer1.31
Kongeniod A HL-60Leukemia0.47

Mechanism of Action: Induction of Apoptosis

A common mechanism underlying the anticancer effects of many ent-kauranoid diterpenes is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Active ent-kauranoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax ent-Kauranoid Diterpenes ent-Kauranoid Diterpenes ent-Kauranoid Diterpenes->Bax ent-Kauranoid Diterpenes->Bcl-2 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptosis signaling pathway induced by ent-kauranoid diterpenes.

Experimental Protocols

The evaluation of the cytotoxic activity of ent-kauranoid diterpenes is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay for IC50 Determination

1. Cell Seeding:

  • Harvest cancer cells from a sub-confluent culture.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Each concentration should be tested in triplicate.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the curve using non-linear regression analysis.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Culture Culture Cells Cell_Seeding Seed Cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Dilution Prepare Compound Dilutions Add_Compound Add Compound to Cells Compound_Dilution->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate IC50

Caption: Experimental workflow for determining the IC50 of a compound using the MTT assay.

Conclusion

The ent-kauranoid diterpenes represent a promising class of natural products for anticancer drug discovery. While the initial excitement surrounding maoecrystal V has been tempered by subsequent studies demonstrating a lack of cytotoxic activity, other members of this family, such as Oridonin and Eriocalyxin B, continue to show potent and consistent anticancer effects. Their ability to induce apoptosis in cancer cells through well-defined signaling pathways makes them valuable subjects for further investigation and development. Researchers are encouraged to consider the diverse range of active ent-kauranoid diterpenes as potential starting points for novel therapeutic strategies.

References

A Structural and Cytotoxic Comparison of Maoecrystal B and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of maoecrystal B, a complex diterpenoid natural product, and its analogues reveals significant discrepancies in reported biological activities and underscores the importance of total synthesis in verifying the pharmacological properties of natural products. This guide provides a structural comparison and a critical review of the cytotoxic data for this compound (also known as maoecrystal V), its natural analogue maoecrystal Z, and the synthetic isomer maoecrystal ZG.

Initially isolated from Isodon eriocalyx, this compound garnered significant attention due to a report of its potent and selective cytotoxic activity against the HeLa human cervical cancer cell line.[1][2][3] This spurred numerous efforts towards its total synthesis. However, subsequent studies on the synthetically produced this compound have consistently failed to reproduce the initial cytotoxic findings, revealing the compound to be virtually inactive across a wide range of cancer cell lines.[4][5] In contrast, the structurally related natural product, maoecrystal Z, has demonstrated moderate cytotoxic activity. A synthetic analogue, maoecrystal ZG, has been shown to be inactive.

Structural Comparison

This compound and its analogues are part of the ent-kaurane family of diterpenoids, characterized by complex, polycyclic architectures.

  • This compound (V): Possesses a highly congested pentacyclic skeleton featuring a [2.2.2]-bicyclooctane core, a fused lactone C ring, and four contiguous quaternary stereogenic centers. The intricate and strained structure of this compound has made it a challenging target for total synthesis.

  • Maoecrystal Z: This natural analogue lacks the characteristic [2.2.2]-bicyclooctane system of this compound. Its structure is instead defined by a rearranged tetracyclic core.

  • Maoecrystal ZG: A non-natural isomer of this compound, maoecrystal ZG was produced during synthetic efforts. Its creation highlighted the complexities of controlling stereochemistry during the synthesis of such intricate molecules.

Comparative Cytotoxicity Data

The cytotoxic activities of this compound and its analogues have been a subject of considerable scientific debate and revision. The initial excitement surrounding this compound's anticancer potential has been tempered by the re-evaluation of its biological activity following its total synthesis.

CompoundCell LineReported IC50ReferenceNotes
This compound (V) HeLa20 ng/mLInitial report on isolated natural product.
32 different cancer cell lines (including HeLa)No significant activityRe-evaluation using synthetically derived compound.
Maoecrystal Z K562 (Leukemia)2.9 µg/mL
MCF7 (Breast Cancer)1.6 µg/mL
A2780 (Ovarian Cancer)1.5 µg/mL
Maoecrystal ZG NCI-60 Cell Line PanelNo growth inhibitionSynthetic analogue.

It is crucial to note that a direct, side-by-side comparative study of this compound, maoecrystal Z, and maoecrystal ZG under identical experimental conditions has not been reported in the literature. The available data comes from different studies, which may employ varied experimental protocols, making a direct and absolute comparison challenging. The discrepancy in the activity of natural versus synthetic this compound highlights the potential for impurities in the original isolate or the possibility of misidentification of the active component.

Experimental Protocols

The evaluation of the cytotoxic properties of these compounds has primarily relied on in vitro cell-based assays.

NCI-60 Human Tumor Cell Line Screen

Maoecrystal ZG and the re-evaluation of synthetic this compound's activity were conducted using the National Cancer Institute's 60 human tumor cell line screen. This standardized high-throughput screening platform provides a broad assessment of a compound's anticancer potential.

General NCI-60 Screening Protocol:

  • Cell Plating: Human cancer cell lines are seeded in 96-well or 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate.

  • Compound Incubation: After a 24-hour pre-incubation period, cells are exposed to the test compounds at various concentrations for a specified duration (typically 48 or 72 hours).

  • Endpoint Assay: Cell viability is determined using a colorimetric or luminescent assay.

    • Sulforhodamine B (SRB) Assay: This assay measures cell protein content. After incubation, cells are fixed, washed, and stained with SRB dye. The amount of bound dye is proportional to the number of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell growth (GI50) is calculated.

A simplified workflow for a typical cytotoxicity assay is depicted below:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding in Microplates C Incubation of Cells with Compound A->C 24h Incubation B Compound Dilution Series B->C Treatment D Addition of Viability Reagent (e.g., MTT, SRB, CellTiter-Glo) C->D 48-72h Incubation E Signal Measurement (Absorbance/Luminescence) D->E F Data Analysis (IC50/GI50 Calculation) E->F

Caption: General workflow for an in vitro cytotoxicity assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound or its analogues. The general mechanism of action for some ent-kaurane diterpenoids is thought to involve the induction of apoptosis and cell cycle arrest, but the specific molecular targets of the maoecrystal family remain to be elucidated. The lack of significant biological activity for synthetic this compound has likely limited further investigation into its mechanism of action.

The logical relationship for investigating the biological activity and mechanism of action of a novel natural product is outlined below:

logical_relationship A Isolation of Natural Product B Initial Biological Screening A->B C Total Synthesis & Verification B->C Promising Activity D Confirmation of Biological Activity C->D E Mechanism of Action Studies D->E Confirmed Activity F Identification of Signaling Pathways E->F

Caption: Logical flow for natural product drug discovery.

Conclusion

The story of this compound serves as a compelling case study in natural product research. The initial report of its high potency, followed by the contradictory findings from studies on the synthetically pure compound, highlights the critical role of total synthesis in validating the biological activity of complex natural products. While this compound itself appears to be biologically inactive, its analogue, maoecrystal Z, exhibits moderate cytotoxicity and may warrant further investigation. The lack of activity for the synthetic isomer, maoecrystal ZG, suggests that specific structural features are crucial for the observed biological effects in this class of compounds. Future research should focus on a direct comparative study of these analogues under standardized conditions to definitively establish their relative potencies and to explore the potential mechanisms of action for the active compounds.

References

The Shifting Narrative of Maoecrystal V: A Case Study in Molecular Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of novel anticancer agents has led researchers to explore a vast array of natural products, with maoecrystal V initially emerging as a promising candidate due to its reported potent cytotoxicity. However, subsequent investigations have cast doubt on its therapeutic potential, highlighting the critical importance of rigorous molecular target validation in drug discovery. This guide provides a comparative overview of the experimental approaches that would be employed to validate the molecular target of a compound like maoecrystal V, using its initial, though now contested, bioactivity as a case study.

Initially isolated from the Chinese medicinal herb Isodon eriocalyx, maoecrystal V was reported to exhibit significant cytotoxic effects against human cervical cancer (HeLa) cells, with an IC50 value of 20 ng/mL.[1][2] This level of potency sparked considerable interest in its mechanism of action and potential as an anticancer drug. However, a later study involving synthetic maoecrystal V failed to reproduce the originally reported cytotoxicity across a panel of 32 cancer cell lines, suggesting that the natural product isolate may have been contaminated or that the initial biological assessment was inaccurate.[1] This reversal in findings underscores the pivotal role of robust target identification and validation before a compound can advance in the drug development pipeline.

Had the initial cytotoxic activity of maoecrystal V been confirmed, the next critical step would have been to identify and validate its molecular target(s). This process typically involves a multi-pronged approach to build a comprehensive evidence base linking the compound's bioactivity to a specific cellular component.

Comparative Analysis of Target Validation Methodologies

The validation of a molecular target for a novel bioactive compound is a meticulous process that integrates biochemical, cellular, and in vivo studies. Below is a comparison of common experimental approaches that would be applied.

Experimental Approach Methodology Key Data Generated Alternative Approaches
Affinity-Based Target Identification Affinity chromatography using immobilized maoecrystal V as bait to pull down interacting proteins from cell lysates.Identity of potential binding partners (determined by mass spectrometry).Drug affinity responsive target stability (DARTS), Thermal proteome profiling (TPP).
Target Engagement Assays Cellular Thermal Shift Assay (CETSA) to measure changes in protein thermal stability upon compound binding in cells.Evidence of direct target binding in a cellular context.Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Resonance Energy Transfer (FRET) based assays.
Target Knockdown/Knockout Studies Utilizing RNA interference (siRNA, shRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein.Assessment of whether loss of the target protein phenocopies the cytotoxic effect of maoecrystal V.Chemical genetics using small molecule inhibitors of the target.
Enzymatic/Functional Assays In vitro assays to measure the effect of maoecrystal V on the enzymatic activity or function of the identified target protein.IC50/EC50 values for target inhibition/modulation.Cell-based reporter assays.
Pathway Analysis Western blotting, qPCR, or proteomics to analyze changes in downstream signaling pathways upon treatment with maoecrystal V.Elucidation of the molecular mechanism of action.Phosphoproteomics, transcriptomics (RNA-seq).

Experimental Protocols: A Closer Look

Cellular Thermal Shift Assay (CETSA):

  • Cell Treatment: Treat intact cells with maoecrystal V at various concentrations and a vehicle control.

  • Heating Profile: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Protein Separation: Separate soluble from aggregated proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of maoecrystal V indicates direct binding.

CRISPR-Cas9 Mediated Target Knockout:

  • gRNA Design: Design and clone guide RNAs (gRNAs) specific to the gene encoding the putative target protein into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 construct into the cancer cell line of interest (e.g., HeLa).

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Confirm the absence of the target protein in selected clones by Western blotting and DNA sequencing.

  • Phenotypic Analysis: Assess the viability and proliferation of the knockout cells and compare them to wild-type cells treated with maoecrystal V.

Visualizing the Path to Target Validation

A clear understanding of the experimental workflow is crucial for successful target validation.

G cluster_discovery Target Discovery cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Identify bound proteins Putative Targets Putative Targets Mass Spectrometry->Putative Targets CETSA CETSA Putative Targets->CETSA Confirm direct binding CRISPR/siRNA CRISPR/siRNA Putative Targets->CRISPR/siRNA Phenocopy analysis Validated Target Validated Target CETSA->Validated Target CRISPR/siRNA->Validated Target Functional Assays Functional Assays Validated Target->Functional Assays Characterize functional impact

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the specificity of the diterpenoid maoecrystal B remains a subject of scientific inquiry, complicated by conflicting reports on its biological activity. This guide provides a framework for understanding and evaluating the cross-reactivity of natural products like this compound, offering a comparative look at established anticancer agents and detailing the experimental protocols necessary for such an investigation.

Initially identified as a potent and selective cytotoxic agent against HeLa cervical cancer cells, the diterpenoid maoecrystal V—closely related to or potentially inclusive of the compound referred to as this compound—has since been the subject of conflicting biological evaluations. Subsequent studies utilizing synthetically derived maoecrystal V have reported a lack of significant anticancer activity, calling into question its primary biological target and therapeutic potential. This ambiguity underscores the critical importance of comprehensive cross-reactivity studies in drug development to elucidate on-target and off-target effects, which collectively define a compound's therapeutic window and potential toxicities.

To date, specific cross-reactivity profiling data for this compound or V has not been published. This guide, therefore, serves as a methodological blueprint, outlining how such a study would be conducted and contextualizing its potential findings against the known profiles of two widely used natural product-derived anticancer drugs: paclitaxel (B517696) and vinblastine (B1199706).

Comparative Analysis of Off-Target Profiles

A critical step in characterizing a potential therapeutic is to screen it against a broad panel of kinases and other potential off-target proteins. This provides a quantitative measure of its specificity. While data for this compound is not available, the following table presents illustrative data for how such a compound would be compared against paclitaxel and vinblastine. The data for paclitaxel and vinblastine is based on their known interactions with key signaling kinases, although comprehensive profiling data in the public domain is limited.

TargetThis compound (% Inhibition @ 10 µM)Paclitaxel (% Inhibition @ 10 µM)Vinblastine (% Inhibition @ 10 µM)
Primary Target(s) Hypothetical Target Xβ-Tubulin β-Tubulin
Kinase Panel
CDK1/CycBData not available~25%~40%
CDK4/CycD1Data not available~60% (downregulation) ~15%
JNK1Data not available<10%~70% (activation)
MEK1Data not available<10%<10%
PI3KαData not available~15%<10%
SrcData not available<10%~20%
VEGFR2Data not available<5%<5%
Note: Data for this compound is hypothetical. Data for Paclitaxel and Vinblastine are illustrative, based on published literature describing their effects on these pathways, and do not represent a head-to-head kinase panel screen. The primary targets, β-tubulin, are not kinases but are included for context.

Methodologies for Cross-Reactivity Profiling

Comprehensive cross-reactivity profiling is essential to identify unintended interactions that could lead to adverse effects or provide opportunities for drug repurposing. A typical workflow involves screening the compound against a large, diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

Experimental Protocol: Kinase Profiling Assay

This protocol describes a generalized in vitro radiometric assay for assessing the inhibitory activity of a test compound against a panel of protein kinases.

Objective: To determine the percent inhibition of a panel of protein kinases by this compound at a single concentration, and to determine the IC50 values for any significantly inhibited kinases.

Materials:

  • Test Compound (this compound) dissolved in DMSO.

  • Recombinant human protein kinases.

  • Substrate peptides or proteins specific to each kinase.

  • [γ-³³P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For the initial screen, create a working solution that will result in a final assay concentration of 10 µM with a final DMSO concentration of 1%.

  • Assay Plate Setup: To each well of a 96-well plate, add the kinase reaction buffer, the specific kinase substrate, and the test compound or vehicle control (1% DMSO).

  • Kinase Addition: Add the specific recombinant kinase to each well to initiate the pre-incubation period.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate that captures the radiolabeled substrate. Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

    • For kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment with a serial dilution of the test compound to determine the IC50 value.

Visualizing the Workflow

A systematic workflow is crucial for conducting a thorough cross-reactivity study. The following diagram illustrates the key stages, from initial compound screening to detailed characterization of off-target interactions.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary Assays cluster_3 Further Characterization A Test Compound (this compound) B Broad Kinase Panel Screen (e.g., 400+ kinases @ 10 µM) A->B C Data Analysis (% Inhibition) B->C D Identify Hits (>50% Inhibition) C->D E Prioritize Hits (Based on Potency & Target Class) D->E F Dose-Response (IC50 Determination) E->F G Orthogonal Assays (e.g., Cell-Based Target Engagement) F->G H Mechanism of Action Studies G->H I Cellular Phenotypic Assays H->I J In vivo Toxicity & Efficacy I->J

Workflow for Cross-Reactivity Profiling.

Comparative Cytotoxicity of Maoecrystal V: A Tale of Conflicting Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of maoecrystal V across various cell lines reveals a significant discrepancy in reported activities, underscoring the importance of rigorous chemical characterization in drug discovery. While initial studies lauded maoecrystal V as a potent and selective anticancer agent, subsequent research with the synthetically pure compound has challenged these findings.

Initial reports on the cytotoxicity of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, highlighted its impressive potency against the HeLa human cervical cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of approximately 20 ng/mL (0.02 µg/mL)[1]. This finding generated considerable interest in maoecrystal V as a potential anticancer therapeutic.

However, a landmark 11-step total synthesis of (-)-maoecrystal V led to a re-evaluation of its biological activity. The synthetically produced and purified maoecrystal V exhibited virtually no cytotoxicity when screened against a panel of 32 different cancer cell lines, including HeLa[2][3]. This stark contradiction suggests that the initially observed high potency may have been due to impurities in the natural product isolate or potential flaws in the original assay[4][5].

Further complicating the narrative, another study on the enantioselective synthesis of (-)-maoecrystal V reported high selectivity against the HeLa cell line with an IC50 of 2.9 µg/mL, while its activity against K562 (leukemia), A549 (lung carcinoma), and BGC-823 (adenocarcinoma) cell lines was found to be significantly lower[6]. The isomer, maoecrystal ZG, demonstrated comparable cytotoxic potencies across K562, MCF7 (breast cancer), and A2780 (ovarian cancer) cell lines[6].

Due to the lack of available data for a compound specifically named "maoecrystal B," this guide focuses on the conflicting yet insightful data available for maoecrystal V and its isomer.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for maoecrystal V and its non-natural isomer, maoecrystal ZG, across various human cancer cell lines. The significant variations in the reported IC50 values for maoecrystal V in HeLa cells are highlighted.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Maoecrystal V HeLaCervical Cancer~0.02[1]
HeLaCervical Cancer2.9[6]
HeLaCervical CancerNo activity[2][3]
K562Leukemia>10[6]
A549Lung Carcinoma>10[6]
BGC-823Adenocarcinoma>10[6]
Maoecrystal ZG K562Leukemia2.9[6]
MCF7Breast Cancer1.6[6]
A2780Ovarian Cancer1.5[6]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays were not extensively described in all referenced publications. The following is a representative protocol for the Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity based on the measurement of cellular protein content[7][8][9][10][11].

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

  • Cell Plating:

    • Harvest cells in the exponential growth phase and determine cell density.

    • Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., maoecrystal V) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate the plates at 4°C for 1 hour.

  • Staining:

    • Wash the plates four to five times with slow-running tap water to remove the TCA.

    • Allow the plates to air dry completely at room temperature.

    • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Adherence 3. Incubation (24h) (Cell Adherence) Cell_Seeding->Adherence Compound_Prep 4. Compound Dilution (Serial Dilutions) Treatment 5. Cell Treatment (Incubate 48-72h) Adherence->Treatment Compound_Prep->Treatment Fixation 6. Fixation (Cold TCA) Treatment->Fixation Staining 7. Staining (SRB Dye) Fixation->Staining Washing 8. Washing (1% Acetic Acid) Staining->Washing Solubilization 9. Solubilization (Tris Base) Washing->Solubilization Read_Plate 10. Read Absorbance (510 nm) Solubilization->Read_Plate Calculate_IC50 11. Calculate IC50 Read_Plate->Calculate_IC50

Caption: Experimental workflow for determining cytotoxicity using the SRB assay.

Hypothetical Signaling Pathway: Apoptosis

Given the conflicting data on maoecrystal V's activity and the lack of a defined mechanism, a diagram of a generalized apoptosis (programmed cell death) pathway is provided below. Apoptosis is a common mechanism of action for cytotoxic compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c (Release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Maoecrystal_V Maoecrystal V (Hypothetical) Maoecrystal_V->Cell_Stress

References

Maoecrystal B and its Analogs: A Comparative Guide to Bioactivity in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ent-kauranoid diterpenoids, a class of natural products isolated from the Isodon species, have garnered significant attention for their potential as anticancer agents. Among these, compounds of the maoecrystal family have been a subject of interest. This guide provides a comparative analysis of the reported bioactivity of maoecrystal compounds and related diterpenoids in various cancer models, presenting available experimental data, outlining methodologies, and illustrating key signaling pathways.

Comparative Bioactivity of Maoecrystal Analogs and Related Compounds

The bioactivity of maoecrystal compounds has been a topic of scientific debate, particularly concerning maoecrystal V. While initial studies reported potent cytotoxic effects, subsequent research following total synthesis has presented conflicting evidence. This section summarizes the available quantitative data on the bioactivity of maoecrystal analogs and other relevant ent-kauranoid diterpenoids.

CompoundCancer ModelAssay TypeIC50 ValueSource
Maoecrystal V HeLa (Cervical Cancer)Cytotoxicity Assay~20 ng/mL (~0.02 µg/mL)[1][2]
Maoecrystal V 32 Human Cancer Cell LinesCytotoxicity AssaysVirtually no cytotoxicity[3][4]
Maoecrystal I SW480 (Colon Cancer)Cell Viability AssaySignificant inhibition at 20-40 µM[5]
Maoecrystal I HCT116 (Colon Cancer)Cell Viability AssaySignificant inhibition at 20-40 µM
Maoecrystal I HT-29 (Colon Cancer)Cell Viability AssaySignificant inhibition at 20-40 µM
Rabdoternin B SW480 (Colon Cancer)Cell Viability AssaySignificant inhibition at 20-40 µM
Cisplatin HeLa (Cervical Cancer)Cytotoxicity Assay0.99 µg/mL

Note: The conflicting reports on maoecrystal V's bioactivity highlight the importance of rigorous validation of natural product bioactivity following total synthesis to ensure the observed effects are not due to impurities in the natural isolate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the bioactivity of compounds like maoecrystal B and its analogs.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., maoecrystal analogs) and a vehicle control (e.g., DMSO). A positive control (e.g., cisplatin) is also included. The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration.

Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and all cells (including floating cells) are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, β-catenin, c-Myc) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of many maoecrystal compounds are not fully elucidated, research on related ent-kauranoid diterpenoids has shed light on potential mechanisms of action, primarily involving the inhibition of key oncogenic signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Some ent-kauranoid diterpenoids, such as Eriocalyxin B, have been shown to directly inhibit STAT3 activation. The proposed mechanism involves the covalent binding of the compound to STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its nuclear translocation and transcriptional activity.

STAT3_Pathway_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Maoecrystal_Analog Maoecrystal Analog (e.g., Eriocalyxin B) Maoecrystal_Analog->STAT3_inactive Inhibition Wnt_Pathway_Inhibition Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Transcription Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Transcription Activation Maoecrystal_I Maoecrystal I Maoecrystal_I->Transcription Inhibition Apoptosis_Pathways Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TRAIL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Anticancer_Agent Anticancer Agent Anticancer_Agent->Extrinsic_Stimuli Anticancer_Agent->Intrinsic_Stimuli

References

Safety Operating Guide

Proper Disposal Procedures for Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. Maoecrystal B, a complex diterpenoid, should be handled with the utmost care, following established protocols for research chemicals where full toxicological data may not be available. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

When a decision is made to dispose of this compound or any materials contaminated with it, immediate safety protocols must be enacted. The following table summarizes the essential information for the initial handling of this compound waste.

ParameterGuidelineJustification
Waste Classification Hazardous Chemical Waste (Solid, Non-Halogenated Organic)In the absence of specific data, assume the substance is hazardous. Proper classification ensures it enters the correct waste stream.
Primary Container Leak-proof, wide-mouth container made of compatible material (e.g., HDPE, glass) with a screw-top lid.Prevents spills and exposure. A wide mouth facilitates the easy addition of solid waste and contaminated items like gloves or weigh boats.
Required PPE Nitrile gloves, safety glasses with side shields (or goggles), and a standard lab coat.Protects skin and eyes from accidental contact during handling and transfer.
Storage Location In a designated and labeled Satellite Accumulation Area (SAA) within or near the laboratory. Must be away from incompatible materials.Complies with safety regulations and prevents accidental reactions or spills.

Operational Plan: Step-by-Step Disposal Protocol

Follow this detailed methodology for the safe handling, storage, and disposal of this compound waste.

1. Waste Segregation and Collection

  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless directed by your institution's Environmental Health & Safety (EHS) department. At a minimum, it should be kept separate from acids, bases, oxidizers, and aqueous waste.[1]

  • Collect Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weigh paper, pipette tips, or paper towels used for cleaning minor spills, must be considered hazardous waste and placed in the same container as the chemical.

2. Containerization and Labeling

  • Select a Proper Container: Choose a container that is in good condition, compatible with the chemical, and has a secure lid.

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or formulas).

    • The date accumulation started.

    • The name and contact information of the principal investigator or laboratory manager.

    • An indication of the hazards (e.g., "Caution: Research chemical, toxicity unknown").

3. In-Lab Storage

  • Secure the Container: Keep the waste container sealed at all times, except when adding waste.

  • Use Secondary Containment: Store the container in a secondary bin or tray to contain any potential leaks. This is especially important for liquid waste, but it is good practice for solids as well.

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is approximately 75% full to leave adequate headspace and prevent spills.[2]

4. Arranging for Final Disposal

  • Contact EHS: Once the container is full or if the research project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.

  • Disposal Method: The final disposal will be managed by a certified hazardous waste disposal company, which will likely incinerate the material at a high temperature in a licensed facility. Do not attempt to dispose of this compound via standard trash or by dissolving it and pouring it down the drain.

5. Decontamination

  • Empty Containers: Thoroughly rinse any "empty" containers that once held pure this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • Glassware: Decontaminate any laboratory glassware by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste. After this initial decontamination, the glassware can typically be washed using standard laboratory procedures.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound from the point of generation to its final disposition.

G cluster_Lab In-Laboratory Process cluster_EHS EHS & Vendor Process gen 1. Generation of This compound Waste ppe 2. Don Appropriate PPE gen->ppe collect 3. Collect Waste in a Compatible Container ppe->collect label_waste 4. Label Container with 'Hazardous Waste' Details collect->label_waste store 5. Store in Designated Satellite Accumulation Area label_waste->store request 6. Request Pickup from Environmental Health & Safety store->request Container is full or project is complete transport 7. EHS Transports to Central Storage Facility request->transport dispose 8. Final Disposal via Certified Hazardous Waste Vendor transport->dispose

Caption: A workflow for the compliant disposal of this compound waste.

References

Essential Safety and Handling Protocols for Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a specific, publicly available Safety Data Sheet (SDS) for Maoecrystal B (CAS No. 96850-29-2) could not be fully accessed, the following guidance is based on best practices for handling novel, potentially cytotoxic compounds, particularly ent-kaurane diterpenoids. Researchers must conduct a thorough risk assessment before beginning any work with this substance and consult with their institution's Environmental Health and Safety (EHS) department. The information provided herein is intended to supplement, not replace, institutional safety protocols.

This compound is an ent-kaurane diterpenoid isolated from Isodon eriocalyx. While comprehensive toxicological data is not widely available, related compounds from this plant genus have demonstrated cytotoxic properties. Therefore, it is prudent to handle this compound as a potent, hazardous compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosolization (e.g., weighing, preparing stock solutions). Hoods or full-facepieces offer high protection factors.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory before use.
Disposable Respirator (N95/FFP2)Suitable only for low-risk activities and should not be the primary respiratory protection when handling the potent powder.
Hand Protection Double GlovingWear two pairs of nitrile gloves tested for use with chemicals. The outer glove should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes).
Body Protection Disposable Coveralls or GownChoose coveralls made from materials like Tyvek® or a solid-front, back-tying gown made of low-permeability fabric. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes. A face shield should be worn over goggles for added protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling this compound from receipt to disposal. All operations involving the solid compound should be performed within a certified chemical fume hood, a ventilated enclosure, or a glove box to minimize inhalation exposure.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • The primary container should be clearly labeled with the compound name, CAS number, and appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for carcinogenicity/mutagenicity).

  • Store this compound in a securely sealed, well-labeled container in a designated, ventilated, and access-restricted area.

  • Keep it segregated from incompatible materials.

2. Weighing and Solution Preparation:

  • Preparation: Before handling, ensure the designated area (e.g., fume hood) is clean and equipped with all necessary supplies, including a spill kit.

  • Weighing: Weigh the powdered compound on a tared weigh paper or in a disposable container within a ventilated enclosure to control airborne particles. Use anti-static tools if necessary.

  • Solution Preparation: Carefully add the solvent to the container with the pre-weighed this compound to avoid splashing. Cap the container and mix gently (e.g., by vortexing or sonicating) until fully dissolved.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert colleagues and the EHS department.

  • Only personnel trained in hazardous spill cleanup should respond, wearing appropriate PPE (including respiratory protection).

  • Cover the spill with an absorbent material from a chemical spill kit, working from the outside in.

  • Carefully collect the contaminated material into a labeled hazardous waste container.

  • Decontaminate the area with an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse). All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste StreamDisposal Procedure
Solid Waste Includes contaminated gloves, gowns, weigh papers, pipette tips, and spill cleanup materials.
- Place in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
- Seal the bag and the container before removal from the handling area.
Liquid Waste Includes unused solutions and contaminated solvents from cleaning.
- Collect in a sealed, shatter-resistant, and chemically compatible container.
- The container must be clearly labeled as "Hazardous Waste" with the full chemical name of all contents.
Sharps Waste Includes needles and syringes used for transferring solutions.
- Dispose of immediately in a designated, puncture-proof sharps container labeled for cytotoxic waste.
Empty Primary Containers - Rinse the container three times with a suitable solvent.
- Collect the rinsate as hazardous liquid waste.
- Deface the label on the empty container and dispose of it in the appropriate solid waste stream or as directed by your EHS department.

All hazardous waste must be collected by the institution's EHS department for final disposal via high-temperature incineration or other approved methods.[1][2][3][4]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Protocol RiskAssessment Conduct Risk Assessment AssemblePPE Assemble Full PPE RiskAssessment->AssemblePPE PrepArea Prepare Handling Area (Fume Hood) AssemblePPE->PrepArea Weigh Weigh Powder in Containment PrepArea->Weigh Receive Receive & Inspect Compound Store Store in Designated Area Receive->Store Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Occurs Weigh->Spill Decontaminate Decontaminate Surfaces & Equipment Dissolve->Decontaminate Dissolve->Spill SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE Dispose Dispose of Waste via EHS DoffPPE->Dispose Evacuate Evacuate & Alert Spill->Evacuate Cleanup Follow Spill Cleanup Protocol Evacuate->Cleanup Cleanup->SegregateWaste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.